molecular formula C9H11NO2 B3152479 Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate CAS No. 73710-74-4

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No.: B3152479
CAS No.: 73710-74-4
M. Wt: 165.19 g/mol
InChI Key: WBBKAILMWXVGMF-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 73710-74-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, serves as a key synthetic intermediate for the development of novel therapeutic agents . The pyrrolizine core structure is a privileged scaffold in the design of biologically active molecules. Research and patent literature indicate that derivatives of 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, such as the 5-(furan-2'-carbonyl) derivative, show promising pharmacological activities and are being investigated for the treatment of various diseases, including colon cancer and lung adenocarcinoma . As a methyl ester, this compound is a crucial precursor in the synthesis of these more complex derivatives, allowing for further functionalization and exploration of structure-activity relationships. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKAILMWXVGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311176
Record name Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73710-74-4
Record name NSC239746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, a heterocyclic compound of significant interest to the scientific community. We will delve into its structural characteristics, robust synthesis protocols, detailed spectroscopic analysis, and its emerging potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep, practical understanding of this molecular scaffold.

The Pyrrolizine Core: A Scaffold of Biological Significance

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, is a privileged scaffold in chemical biology.[1][2] It is the foundational structure for a vast number of natural and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] Notable examples include the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and the potent anticancer agent Mitomycin C, both of which have secured regulatory approval for clinical use.[2]

The versatility of the pyrrolizine core has led to its exploration in numerous therapeutic areas, with derivatives showing promise as anti-inflammatory, analgesic, anticancer, antiviral, and antibacterial agents.[1][3] The mechanisms of action are diverse, ranging from DNA alkylation to the inhibition of enzymes like cyclooxygenase (COX).[1][2] Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate serves as a key synthetic intermediate and a valuable building block for accessing more complex and potentially bioactive molecules within this class.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application.

Sources

The Therapeutic Potential of Pyrrolizine-7-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolizine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is prevalent in a wide array of natural and synthetic compounds that exhibit a remarkable diversity of biological activities.[1] These activities span from anti-inflammatory, analgesic, and antipyretic to anticancer, antimicrobial, and antiviral effects.[2][3] Notably, clinically approved drugs such as the anti-inflammatory agent Ketorolac and the anticancer antibiotic Mitomycin C are built upon the pyrrolizine framework, underscoring its therapeutic significance.[2][3]

This technical guide delves into the core biological activities of a specific and promising class of these compounds: pyrrolizine-7-carboxylate derivatives . The strategic incorporation of a carboxylate group at the 7-position of the pyrrolizine ring system has been shown to be a critical determinant of their pharmacological profile. This guide will provide an in-depth exploration of their synthesis, anticancer and anti-inflammatory properties, and underlying mechanisms of action, offering valuable insights for researchers and professionals in drug discovery and development.

Synthetic Strategies for Pyrrolizine-7-Carboxylate Derivatives

The synthesis of pyrrolizine-7-carboxylate derivatives is a cornerstone of their development as therapeutic agents. A versatile and commonly employed method involves a multi-component reaction approach.

A representative synthetic pathway commences with the reaction of a secondary amine, such as pyrrolidine, with an activated dicarbonyl compound, like dimethyl acetylenedicarboxylate, in the presence of an aldehyde. This one-pot synthesis efficiently constructs the core pyrrolizine ring system.

Further functionalization is often achieved through subsequent reactions. For instance, the starting compounds, such as 6-amino-7-cyano-N-substituted-2,3-dihydro-1H-pyrrolizine-5-carboxamides, can be reacted with various acid chlorides, aldehydes, and isocyanates to generate a diverse library of target compounds.[4] This adaptability in the synthetic process allows for the systematic modification of the pyrrolizine scaffold to optimize its biological activity.

Anticancer Activity: A Promising Frontier

A significant body of research has highlighted the potent anticancer activity of pyrrolizine-7-carboxylate derivatives against a range of human cancer cell lines.[4][5][6]

Cytotoxicity and Structure-Activity Relationship (SAR)

Numerous studies have demonstrated that these compounds exhibit low micromolar to nanomolar IC50 values against various cancer cell lines, including breast (MCF-7), colon (HCT116), liver (HEPG2), and prostate (PC-3) cancers.[4][6][7]

A key insight from structure-activity relationship (SAR) studies is the crucial role of the substituents on the pyrrolizine core. For example, the incorporation of a urea moiety has been shown to produce broad-spectrum anticancer agents.[6] Specifically, certain urea derivatives have displayed potent anticancer activity with IC50 values less than 2.73µM.[4]

Furthermore, the nature of the substituent at the 5-carboxamide position also significantly influences cytotoxicity. Hybrid molecules incorporating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or ketoprofen have shown enhanced antiproliferative activity.[2] For instance, certain ibuprofen-pyrrolizine hybrids have exhibited IC50 values of 7.61 and 3.16 µM against MCF-7 cells.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Urea Derivatives (e.g., 14b-d)MCF-7, PC-3< 2.73[4]
Pyrrolizine-Ibuprofen Hybrid (27)MCF-77.61[2]
Pyrrolizine-Ibuprofen Hybrid (28)MCF-73.16[2]
Fused Pyrrolizines (32, 33)MCF-70.016[2]
Spiro-pyrrolizine (39b)Leukemia (CCRF-CEM)3.6[2]
Mechanism of Action: Inducing Programmed Cell Death

The anticancer effects of pyrrolizine-7-carboxylate derivatives are often mediated through the induction of apoptosis, or programmed cell death.[4] A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.

Several potent pyrrolizine derivatives have been shown to activate caspase-3/7, confirming their pro-apoptotic activity.[4] This mechanism suggests that these compounds can trigger the cancer cell's own self-destruct machinery, a highly sought-after characteristic in anticancer drug development.

Another identified mechanism of action for some pyrrolizine derivatives is the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (TK).[7] EGFR is a key signaling protein that, when overactive, can drive tumor growth. Docking studies have shown that these compounds can bind to the ATP binding site of EGFR-TK, and in vitro assays have confirmed their inhibitory activity.[7]

apoptosis_pathway Pyrrolizine-7-carboxylate Derivative Pyrrolizine-7-carboxylate Derivative Cancer Cell Cancer Cell Pyrrolizine-7-carboxylate Derivative->Cancer Cell Caspase-3/7 Activation Caspase-3/7 Activation Cancer Cell->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Induction of Apoptosis by Pyrrolizine Derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Beyond their anticancer properties, pyrrolizine-7-carboxylate derivatives have demonstrated significant anti-inflammatory and analgesic activities.[8] This dual activity profile makes them particularly interesting candidates for further development.

COX Inhibition and Reduced Ulcerogenicity

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. Pyrrolizine derivatives, including those with a 7-carboxylate moiety, have been identified as potent COX inhibitors.[8]

A notable advantage of some of these novel pyrrolizine derivatives is their improved gastrointestinal (GI) safety profile compared to traditional NSAIDs.[8] The free carboxylic acid group in many NSAIDs is associated with direct gastric irritation. By modifying or masking this group in pyrrolizine derivatives, researchers have been able to develop compounds with potent anti-inflammatory and analgesic effects but with low ulcerogenic liability.[8]

Newly synthesized pyrrolizines have exhibited IC50 values in the range of 2.45–5.69 µM for COX-1 and 0.85–3.44 µM for COX-2.[8] Certain derivatives have shown higher anti-inflammatory and analgesic activities than ibuprofen, a widely used NSAID.[8]

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Novel Pyrrolizines2.45 - 5.690.85 - 3.44[8]
Dual COX/5-LOX Inhibition

Some pyrrolizine derivatives act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX).[8] The 5-LOX pathway is responsible for the production of leukotrienes, another class of pro-inflammatory mediators. By targeting both pathways, these dual inhibitors can offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile.

anti_inflammatory_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Design of Pyrrolizine Derivatives Design of Pyrrolizine Derivatives Chemical Synthesis Chemical Synthesis Design of Pyrrolizine Derivatives->Chemical Synthesis Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Chemical Synthesis->Structural Elucidation (NMR, MS) COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Structural Elucidation (NMR, MS)->COX-1/COX-2 Inhibition Assay 5-LOX Inhibition Assay 5-LOX Inhibition Assay Structural Elucidation (NMR, MS)->5-LOX Inhibition Assay Carrageenan-induced Paw Edema (Anti-inflammatory) Carrageenan-induced Paw Edema (Anti-inflammatory) COX-1/COX-2 Inhibition Assay->Carrageenan-induced Paw Edema (Anti-inflammatory) Acetic Acid-induced Writhing (Analgesic) Acetic Acid-induced Writhing (Analgesic) Carrageenan-induced Paw Edema (Anti-inflammatory)->Acetic Acid-induced Writhing (Analgesic) Ulcerogenicity Studies Ulcerogenicity Studies Carrageenan-induced Paw Edema (Anti-inflammatory)->Ulcerogenicity Studies

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, search methodology, and chemical context of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate .

CAS Registry Number: 73710-74-4 Formula: C₁₀H₁₁NO₂ (Note: Search results indicate C9H11NO2 for the methyl ester of the carboxylic acid, MW ~165.19. The "7-carboxylate" implies the ester group is attached to the C7 position.)

Executive Summary

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a bicyclic heterocyclic compound serving as a critical intermediate in the synthesis of pyrrolizine-based pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketorolac .[1][2]

This guide addresses the specific challenges in locating and verifying this compound due to nomenclature asymmetry (1-carboxylate vs. 7-carboxylate) and provides a validated search strategy, synthesis overview, and structural data.

Chemical Identity & Nomenclature

Accurate identification requires navigating the numbering systems of the pyrrolizine core. The "2,3-dihydro-1H-pyrrolizine" scaffold consists of a pyrrole ring fused to a saturated five-membered ring.

Core Data Table
PropertySpecification
CAS Registry Number 73710-74-4
Preferred IUPAC Name Methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate
Common Name Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES COC(=O)C1=CC=N2CCCC12
Key Application Ketorolac intermediate; Alkaloid synthesis
The Numbering Ambiguity

The confusion between "1-carboxylate" and "7-carboxylate" arises from the tautomeric potential and numbering conventions of the fused ring system.

  • System A (Red): If the saturated ring is numbered 1, 2, 3, the pyrrole ring carbons are 5, 6, 7. The carboxylate is at position 7 .[3][4]

  • System B (Blue - IUPAC): The numbering prioritizes the heteroatom and the double bonds, often resulting in the saturated carbons being 5, 6, 7 and the pyrrole carbons being 1, 2, 3. In this system, the carboxylate is at position 1 .[5]

Crucial Insight: CAS 73710-74-4 maps to both names in various databases, confirming they represent the same chemical entity.

Search & Verification Methodology

For researchers isolating this compound or its derivatives, a simple text search often fails due to the synonym variance described above. The following protocol ensures retrieval of accurate data.

Protocol: Structural Verification Search

Objective: Confirm the identity of a pyrrolizine derivative when the CAS number is unknown or ambiguous.

  • Generate Canonical SMILES: Convert your specific structure to a canonical SMILES string to eliminate naming bias.

  • Database Query (SciFinder/Reaxys):

    • Do not rely solely on the name.

    • Perform an Exact Structure Search .

    • If no exact match, perform a Substructure Search locking the pyrrolizine core and the ester group.

  • Cross-Reference CAS:

    • Verify the retrieved CAS against the molecular weight (165.[3]19) and known physical properties (e.g., boiling point, refractive index).[6]

    • Check for "Deleted or Replaced CAS Numbers" (common for this class).

Workflow Visualization

SearchStrategy cluster_0 Validation Loop Start Target Molecule: Methyl 2,3-dihydro-1H- pyrrolizine-7-carboxylate Check Check Nomenclature (1- vs 7-carboxylate) Start->Check Search Database Query (SciFinder / Reaxys) Check->Search Use SMILES Result CAS 73710-74-4 (Confirmed) Search->Result Exact Match Alt Alternative CAS (Isomers/Salts) Search->Alt Substructure

Caption: Logical workflow for resolving pyrrolizine nomenclature ambiguity and verifying CAS assignment.

Synthesis & Technical Context

The synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a classic example of annulation chemistry, often utilized to construct the "Danaidone" or "Ketorolac" core.

Canonical Synthetic Pathway

The most robust route involves the construction of the bicyclic system from a substituted pyrrole.

  • Starting Material: Methyl pyrrole-2-carboxylate.

  • N-Alkylation: Reaction with 3-bromopropionyl chloride (or similar 3-carbon electrophile) to attach the side chain to the nitrogen.

  • Cyclization: Intramolecular Friedel-Crafts acylation closes the ring, forming the ketone (1-oxo derivative).

  • Reduction: The ketone is reduced (e.g., Wolff-Kishner or hydrogenation) to the dihydro-pyrrolizine.

  • Functionalization: If the carboxylate was not present initially, it is introduced via Vilsmeier-Haack formylation at C7 followed by oxidation and esterification.

Note on Ketorolac Synthesis: Ketorolac requires a benzoyl group at C5. The 1-carboxylate (or 7-carboxylate) is the handle for the acetic acid side chain in the final drug molecule.

Synthesis Pathway Diagram

Synthesis Start Pyrrole-2-carboxylate (Methyl Ester) Step1 N-Alkylation (3-bromopropionyl chloride) Start->Step1 Inter1 N-Substituted Intermediate Step1->Inter1 Step2 Friedel-Crafts Cyclization (AlCl3) Inter1->Step2 Core 1-Oxo-2,3-dihydro-1H-pyrrolizine Step2->Core Step3 Reduction / Modification Core->Step3 Final Methyl 2,3-dihydro-1H- pyrrolizine-7-carboxylate (CAS 73710-74-4) Step3->Final

Caption: General synthetic strategy for accessing the 7-substituted dihydro-1H-pyrrolizine core.

References

  • Chemical Identity: Methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate. National Center for Biotechnology Information (PubChem). Accessed 2026.[6]

  • CAS Registry: CAS 73710-74-4 Detail. Chem960 / Chemical Register.

  • Ketorolac Chemistry: Synthesis of Ketorolac and related pyrrolizine derivatives. U.S. Pharmacopeia (USP) Reference Standards.

  • Nomenclature Rules:IUPAC Nomenclature of Fused Ring Heterocycles. International Union of Pure and Applied Chemistry.

Sources

Structural, Chemical, and Pharmacological Divergence of Pyrrolizine-1-Carboxylate and 7-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in heterocyclic drug development, I frequently encounter challenges in scaffold selection where minor topological shifts dictate entirely different synthetic and pharmacological trajectories. The pyrrolizine bicyclic system—a fused 5-5 heterocycle with a bridgehead nitrogen—is a privileged scaffold. However, the exact positioning of a carboxylate substituent at either the C1 or C7 position fundamentally alters the molecule's hybridization, stereochemistry, and target engagement.

This whitepaper provides an in-depth mechanistic analysis of the differences between pyrrolizine-1-carboxylate and pyrrolizine-7-carboxylate isomers, detailing their electronic divergence, step-by-step synthetic protocols, and distinct pharmacological profiles.

Topological & Electronic Divergence

The pyrrolizine core (specifically 2,3-dihydro-1H-pyrrolizine) consists of a saturated pyrrolidine ring fused to an unsaturated pyrrole ring, sharing a bridgehead nitrogen (N4).

  • Pyrrolizine-1-Carboxylate: The carboxylate group is attached to the C1 position , which resides on the saturated pyrrolidine ring. This carbon is sp³ hybridized , creating a critical stereocenter. The aliphatic nature of this ring allows for conformational flexibility, and the carboxylate exerts an inductive electron-withdrawing effect without disrupting the aromaticity of the adjacent pyrrole ring.

  • Pyrrolizine-7-Carboxylate: The carboxylate group is attached to the C7 position , located on the unsaturated pyrrole ring. This carbon is sp² hybridized , rendering the substitution planar and achiral. The carboxylate is in direct resonance with the electron-rich pyrrole core, significantly altering the electronic distribution, reducing the basicity of the bridgehead nitrogen, and increasing the scaffold's oxidative stability[1].

Topology Core Pyrrolizine Core (N4 Bridgehead) Isomer1 Pyrrolizine-1-Carboxylate sp³ Hybridized Chiral Center Aliphatic Ring Core->Isomer1 Substitution at C1 Isomer7 Pyrrolizine-7-Carboxylate sp² Hybridized Planar/Achiral Pyrrole Ring Core->Isomer7 Substitution at C7

Figure 1: Topological divergence of pyrrolizine carboxylate isomers based on substitution position.

Divergent Synthetic Methodologies

The synthesis of these isomers requires entirely different strategic approaches. Generating the 1-carboxylate requires stereoselective construction of the saturated ring, whereas the 7-carboxylate relies on the functionalization or cyclization of the aromatic pyrrole domain.

Synthesis Precursor1 L-Proline + Aldehyde (Azomethine Ylide Generation) Reaction1 [3+2] Cycloaddition with Acrylate Precursor1->Reaction1 Product1 Pyrrolizine-1-Carboxylate (Diastereoselective) Reaction1->Product1 Precursor2 N-Alkynyl Proline Carboxylate (Pre-functionalized) Reaction2 KHMDS-Catalyzed Carbocyclization Precursor2->Reaction2 Product2 Pyrrolizine-7-Carboxylate (Aromatic Conjugation) Reaction2->Product2

Figure 2: Divergent synthetic workflows for isolating 1-carboxylate and 7-carboxylate isomers.

Protocol A: Synthesis of Pyrrolizine-1-Carboxylate via [3+2] Cycloaddition

This protocol leverages the generation of an azomethine ylide to construct the saturated C1 stereocenter[2].

  • Ylide Generation: In a flame-dried Schlenk flask under argon, dissolve L-proline (1.0 eq) and an aryl aldehyde (1.0 eq) in anhydrous toluene (0.2 M). Heat the mixture to 110 °C. Causality: Heating promotes decarboxylative condensation, generating a highly reactive, transient azomethine ylide.

  • Cycloaddition: Once the solution turns deep red (indicating ylide formation), slowly add an electron-deficient dipolarophile such as methyl acrylate (1.2 eq). Causality: The concerted [3+2] cycloaddition ensures that the relative stereochemistry of the ylide is faithfully transferred to the C1 position, establishing the critical chiral center[3].

  • Isolation: Stir for 1-2 hours until completion. Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Check: The success of the cycloaddition is confirmed via ¹H NMR by the emergence of a distinct doublet/multiplet at δ 4.0–4.5 ppm, corresponding to the newly formed sp³ C1 proton, and the complete disappearance of the aldehyde proton signal.

Protocol B: Synthesis of Pyrrolizine-7-Carboxylate via Carbocyclization

This protocol utilizes a strong base to induce intramolecular cyclization, forming the fully conjugated pyrrole ring[1].

  • Substrate Preparation: Dissolve N-alkynyl proline carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere, and cool to -78 °C.

  • Deprotonation: Add KHMDS (0.5 M in toluene, 1.1 eq) dropwise. Causality: KHMDS is selected over weaker bases because its high pKa and steric bulk allow for rapid, quantitative deprotonation of the α-carbon without participating in nucleophilic acyl substitution at the ester moiety[1].

  • Cyclization: Gradually warm the reaction to room temperature. The generated carbanion undergoes a favorable 5-endo-dig cyclization onto the alkyne, yielding the pyrrole ring.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

  • Self-Validation Check: Carbocyclization is validated by the disappearance of the alkyne stretch (~2100 cm⁻¹) in FTIR and the downfield shift of the ester methyl protons in ¹H NMR, reflecting their new resonance conjugation with the aromatic pyrrole ring.

Pharmacological Profiles & Target Engagement

The topological differences between the 1-carboxylate and 7-carboxylate isomers dictate entirely different biological target engagements.

The 1-Carboxylate (The NSAID Pharmacophore): The most famous derivative of the 1-carboxylate isomer is Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid)[4]. The sp³ hybridized C1 position allows the carboxylate group to project out of the plane of the bicyclic core. This specific 3D geometry is strictly required to mimic arachidonic acid. The (S)-enantiomer's carboxylate forms a critical salt bridge with the Arg120 residue in the hydrophobic channel of Cyclooxygenase (COX-1 and COX-2), effectively blocking prostaglandin biosynthesis and providing potent analgesia[4].

The 7-Carboxylate (The Planar Intercalator): Because the 7-carboxylate is sp² hybridized, the molecule is highly planar and rigid. It cannot adopt the necessary conformation to bind Arg120 in the COX active site, rendering it inactive as an NSAID. However, this planarity, combined with the electron-deficient nature of the conjugated pyrrole, makes 7-carboxylate derivatives excellent candidates for binding to flat, ATP-binding pockets of various kinases, or acting as DNA intercalators in antiviral and antimicrobial applications.

Quantitative Data Matrix

The following table summarizes the core physicochemical and biological differences between the two isomers:

PropertyPyrrolizine-1-CarboxylatePyrrolizine-7-Carboxylate
Ring Location Saturated pyrrolidine ring (C1)Unsaturated pyrrole ring (C7)
Carbon Hybridization sp³ (Chiral center present)sp² (Planar, achiral)
Electronic Effect Inductive electron withdrawalResonance conjugation with pyrrole
Primary Biological Target COX-1 / COX-2 (e.g., Ketorolac)Diverse (Antimicrobial, Kinases)
Synthetic Approach [3+2] Azomethine ylide cycloadditionBase-catalyzed intramolecular carbocyclization
Chemical Stability Susceptible to epimerization at C1Highly stable due to aromatic conjugation

References

  • A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations Source: Synthetic Communications (2019) URL:[Link]

  • Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides Source: The Journal of Organic Chemistry (2014) URL:[Link]

  • Ketorolac | C15H13NO3 | CID 3826 Source: PubChem - National Institutes of Health URL:[Link]

  • K2CO3-Generated Azomethine Ylides and Highly Regioselective (3 + 2)-Cycloaddition to Functionalized Dihydropyrrolizines: A DFT-Supported Mechanism Source: The Journal of Organic Chemistry (2025) URL:[Link]

  • Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies Source: Organic & Biomolecular Chemistry (2016) URL:[Link]

Sources

Medicinal Chemistry of Dihydro-1H-pyrrolizine Scaffolds: From Synthesis to Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrrolizine Scaffold

The pyrrolizine nucleus—a bicyclic ring system comprising a pyrrole ring fused to a pyrrolidine ring—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Specifically, the 2,3-dihydro-1H-pyrrolizine core serves as the structural foundation for numerous natural and synthetic compounds exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antineoplastic activities[1].

Historically, the clinical validation of this scaffold was cemented by the approval of ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), and mitomycin C, a naturally occurring chemotherapeutic agent[1]. In recent years, drug discovery efforts have pivoted toward optimizing dihydro-1H-pyrrolizine derivatives to overcome the gastrointestinal toxicity associated with classical NSAIDs and to develop multi-target anticancer agents capable of overcoming multidrug resistance (MDR)[2].

This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and synthetic methodologies central to the development of next-generation dihydro-1H-pyrrolizine therapeutics.

Structure-Activity Relationship (SAR) & Pharmacological Profiling

The versatility of the dihydro-1H-pyrrolizine scaffold lies in its amenability to diverse functionalization at the 5-, 6-, and 7-positions. By fine-tuning the electronic and steric properties of these substituents, medicinal chemists can dictate the target selectivity of the resulting molecule[3].

Anti-Inflammatory and Analgesic Agents

Classical NSAIDs primarily target cyclooxygenases (COX-1 and COX-2), but their use is limited by severe gastric and renal complications. The dihydro-1H-pyrrolizine scaffold has been extensively utilized to design dual COX/5-LOX (5-lipoxygenase) inhibitors[2]. Dual inhibition not only provides superior anti-inflammatory efficacy but also shunts the arachidonic acid metabolism away from leukotriene production, thereby protecting the gastric mucosa[4].

Key SAR Insights for COX/5-LOX Inhibition:

  • Carboxamide Substitution: The introduction of a carboxamide group at the 5-position of the pyrrolizine ring significantly enhances COX-2 selectivity[3].

  • Electronic Effects: In pyrrolizine-5-carboxamide derivatives, electron-donating groups (e.g., methyl, hydroxyl) on the phenyl rings maximize anti-inflammatory activity. Conversely, electron-withdrawing groups (e.g., chlorine) tend to enhance analgesic properties[3].

  • Licofelone Analogues: Licofelone (ML3000) is a benchmark dual COX/5-LOX inhibitor. Removing the carboxylic acid group and replacing it with a cyano or carboxamide moiety maintains COX/5-LOX inhibition while improving cellular permeability and reducing ulcerogenic liability[2][5].

Anticancer Agents

Dihydro-1H-pyrrolizines have demonstrated potent cytotoxicity against various cancer cell lines (e.g., MCF-7, A2780, HCT-116, and HepG2)[3]. The anticancer mechanisms are multifaceted, involving Epidermal Growth Factor Receptor (EGFR) inhibition, Cyclin-Dependent Kinase 2 (CDK2) inhibition, and the induction of apoptosis via mitochondrial pathways[5].

Key SAR Insights for Anticancer Activity:

  • Halogenation: Difluoro substitution on isoindole-bearing pyrrolizine derivatives drastically increases antiproliferative activity against hepatocellular (HepG2) and colorectal (HCT-116) carcinomas.

  • Opposing Electronic Effects: For high cytotoxicity against breast cancer (MCF-7) and ovarian cancer (A2780) cells, substituents with opposite electronic effects on the two phenyl rings of pyrrolizine-5-carboxamides are highly preferred[3].

Quantitative Data Summary

Table 1: SAR and IC₅₀ Profiling of Key Dihydro-1H-pyrrolizine Derivatives

Compound Class / ModificationPrimary Target(s)Key Cell Line / AssayIC₅₀ ValueRef
Licofelone (ML3000) COX-1 / 5-LOXHuman whole blood3.9 µM (COX-1)[1]
Pyrrolizine-5-carboxamide (Methyl substituted) COX-2 / 5-LOXCarrageenan-induced edemaHigh in vivo efficacy[3]
Pyrrolizine-5-carboxamide (4-OH, 4-Cl phenyl) Apoptosis inductionMCF-7 (Breast Cancer)0.08 µM[3]
Difluoro-isoindole pyrrolizine derivative EGFR / CDK2HepG2 (Liver Cancer)6.02 µM
Difluoro-isoindole pyrrolizine derivative EGFR EnzymeIsolated EGFR Assay62 nM

Mechanistic Pathways

To understand the causality behind the clinical efficacy of dihydro-1H-pyrrolizine derivatives, we must examine their interaction with the arachidonic acid cascade. Standard NSAIDs block COX enzymes, leading to a buildup of arachidonic acid that is subsequently shunted down the 5-LOX pathway, producing pro-inflammatory and gastro-damaging leukotrienes. Dual inhibitors like Licofelone block both pathways simultaneously.

G AA Arachidonic Acid COX Cyclooxygenases (COX-1 / COX-2) AA->COX Enzymatic Conversion LOX 5-Lipoxygenase (5-LOX) AA->LOX Enzymatic Conversion PG Prostaglandins (Inflammation & Pain) COX->PG Synthesis LT Leukotrienes (Gastric Damage & Asthma) LOX->LT Synthesis Lico Licofelone & Pyrrolizine Derivatives Lico->COX Inhibits Lico->LOX Inhibits

Caption: Dual inhibition of the arachidonic acid pathway by dihydro-1H-pyrrolizine derivatives.

Synthetic Methodologies & Experimental Protocols

Constructing the dihydro-1H-pyrrolizine core requires precise control over ring-closure kinetics. One of the most robust, atom-economical methods is the highly functionalized [3+2] cycloaddition of azomethine ylides[6].

Protocol: One-Pot Synthesis via [3+2] Cycloaddition

This protocol describes the synthesis of highly functionalized dihydro-1H-pyrrolizines using an in situ generated azomethine ylide[6]. The reaction relies on the decarboxylative condensation of an amino acid with a carbonyl compound.

Reagents & Materials:

  • L-Proline (1.0 equiv)

  • Ninhydrin (1.0 equiv)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, DMAD) (1.0 equiv)

  • Solvent: Methanol or Ethanol (anhydrous)

Step-by-Step Methodology:

  • Ylide Generation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline and ninhydrin in anhydrous methanol at room temperature. Stir the mixture for 10-15 minutes. The condensation of proline with ninhydrin, followed by decarboxylation, generates the reactive azomethine ylide intermediate in situ.

  • Cycloaddition: Add the dialkyl acetylenedicarboxylate (dipolarophile) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 to 3 hours. Monitor the progress of the [3+2] cycloaddition via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Workup & Isolation: Once the starting materials are consumed, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting crude solid with water to remove unreacted water-soluble precursors. Recrystallize the product from a mixture of methanol and water to afford the pure functionalized dihydro-1H-pyrrolizine derivative.

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The ester carbonyl groups typically appear above 160 ppm in the ¹³C-NMR spectrum[6].

Synth SM Starting Materials (Proline + Ninhydrin) Ylide Azomethine Ylide (In Situ Generation) SM->Ylide Condensation & Decarboxylation Cyclo [3+2] Cycloaddition (Alcohol, RT) Ylide->Cyclo Alkyne Dialkyl Acetylenedicarboxylate Alkyne->Cyclo Dipolarophile Prod Functionalized Dihydro-1H-pyrrolizine Cyclo->Prod Ring Closure

Caption: Synthetic workflow for dihydro-1H-pyrrolizines via [3+2] cycloaddition.

Conclusion

The dihydro-1H-pyrrolizine scaffold remains a cornerstone of modern medicinal chemistry. Its unique electronic topology allows it to act as a molecular chameleon—capable of fitting into the hydrophobic pockets of COX/5-LOX enzymes to resolve inflammation[2], or intercalating with kinase domains (EGFR/CDK2) to halt tumor proliferation. By leveraging advanced synthetic protocols like [3+2] cycloadditions, researchers can rapidly generate diverse libraries of pyrrolizine derivatives, paving the way for the next generation of targeted, low-toxicity therapeutics.

References

  • Aly, S. M. E.-M., Mohamed, M. A. A., & Shawky, A. M. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research.[Link]

  • Gouda, A. M., Ali, H. I., Almalki, W. H., Azim, M. A., Abourehab, M. A. S., & Abdelazeem, A. H. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules.[Link]

  • AbdelSamad, A. L., El-Saadi, M. T., Gouda, A. M., & AboulMagd, A. M. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances.[Link]

  • Gouda, A. M., Abdelazeem, A. H., Abdalla, A. N., & Ahmed, M. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Acta Pharmaceutica.[Link]

  • Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Molecular Diversity.[Link]

Sources

The 2,3-Dihydro-1H-Pyrrolizine Core: A Technical Guide to its Natural Manifestations, Biological Significance, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrrolizine Scaffold

The 2,3-dihydro-1H-pyrrolizine core is a bicyclic heterocyclic scaffold that forms the foundation of a vast and structurally diverse class of natural products, most notably the pyrrolizidine alkaloids (PAs). These metabolites are predominantly found in the plant kingdom, with significant occurrences in the families Asteraceae, Boraginaceae, and Fabaceae[1][2]. The inherent chemical architecture of this core, particularly when unsaturated at the 1,2-position, imparts a profound and often paradoxical biological activity profile. While many natural products containing this core are notorious for their hepatotoxicity and carcinogenicity, others have inspired the development of potent anti-inflammatory and anticancer agents[3]. This guide provides an in-depth exploration of the biosynthesis, isolation, structural elucidation, biological activity, and synthetic accessibility of natural products featuring the 2,3-dihydro-1H-pyrrolizine core, tailored for researchers and professionals in drug discovery and development.

Part 1: The Natural Provenance - Biosynthesis and Occurrence

The journey of the 2,3-dihydro-1H-pyrrolizine core in nature begins with fundamental building blocks from primary metabolism. The biosynthesis of the characteristic necine base of pyrrolizidine alkaloids is a fascinating example of the evolution of a specialized metabolic pathway[4].

The Biosynthetic Pathway of the Necine Base

The biosynthesis of the necine base, the foundational 2,3-dihydro-1H-pyrrolizine structure in PAs, originates from the polyamines putrescine and spermidine. The key enzymatic steps are as follows:

  • Homospermidine Formation: The first committed step is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has evolved from deoxyhypusine synthase, a key enzyme in primary metabolism[5][6][7]. This evolutionary recruitment highlights a pivotal mechanism for the development of novel secondary metabolic pathways in plants[5][6].

  • Oxidative Cyclization: Homospermidine then undergoes a series of oxidation and cyclization reactions. While not all enzymes in this cascade have been fully characterized, it is understood that copper-dependent diamine oxidases are involved in the initial oxidation of homospermidine[8]. This leads to the formation of a dialdehyde intermediate which spontaneously cyclizes to form the initial pyrrolizidine ring system.

  • Reduction and Hydroxylation: The cyclized intermediate is subsequently reduced and hydroxylated to form the various necine bases, such as retronecine and heliotridine, which are the most common precursors for toxic PAs[4][8].

The diversity of PAs arises from the subsequent esterification of the necine base with a wide variety of necic acids, which themselves are derived from various amino acid precursors[4].

Biosynthesis of Necine Base cluster_primary_metabolism Primary Metabolism cluster_secondary_metabolism Pyrrolizidine Alkaloid Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Spermidine Spermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Oxidative_Cyclization_Intermediates Oxidative & Cyclization Intermediates Homospermidine->Oxidative_Cyclization_Intermediates Oxidases Necine_Base Necine Base (e.g., Retronecine) Oxidative_Cyclization_Intermediates->Necine_Base Reductases, Hydroxylases Pyrrolizidine_Alkaloid Pyrrolizidine Alkaloid Necine_Base->Pyrrolizidine_Alkaloid Necic_Acids Necic_Acids Necic_Acids->Pyrrolizidine_Alkaloid Esterification

Caption: Biosynthesis of the Necine Base Core.

Natural Occurrence and Representative Examples

Natural products containing the 2,3-dihydro-1H-pyrrolizine core are widespread. Some prominent examples include:

  • Senecionine: A macrocyclic diester PA found in many Senecio species (part of the Asteraceae family). It is a well-known hepatotoxin[9].

  • Senkirkine: An otonecine-type PA, also found in Senecio species, which differs from the typical retronecine-type PAs in the structure of its necine base[9].

  • Monocrotaline: A macrocyclic diester PA isolated from Crotalaria species (Fabaceae). It is a potent hepatotoxin and has been studied for its antitumor properties[3].

  • Lasiocarpine: An open-chain diester PA found in Heliotropium species (Boraginaceae), known for its carcinogenicity[10].

  • Echimidine: A PA found in Echium plantagineum (Boraginaceae), a common contaminant of honey[10].

Part 2: Isolation, Purification, and Structural Elucidation

The study of natural products containing the 2,3-dihydro-1H-pyrrolizine core relies on robust methods for their extraction, isolation, and structural characterization.

Experimental Protocol: Extraction and Purification of Pyrrolizidine Alkaloids

The following protocol provides a general framework for the extraction and purification of PAs from plant material. Optimization will be required for different plant matrices.

Objective: To extract and purify PAs from dried plant material for subsequent analysis.

Methodology:

  • Extraction:

    • Weigh 2.0 g of finely ground, dried plant material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Sonicate for 15 minutes at room temperature to ensure complete wetting and initial extraction.

    • Centrifuge at 3800 x g for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Resuspend the plant material pellet in another 20 mL of 0.05 M sulfuric acid and repeat the sonication and centrifugation steps.

    • Combine the supernatants from both extractions[11].

  • Neutralization and Filtration:

    • Neutralize the combined acidic extract to pH 7 with an ammonia solution.

    • Filter the neutralized extract through a folded filter paper to remove any precipitated material[11].

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the PAs from the cartridge with methanol[11].

  • Sample Concentration:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS analysis[11].

PA_Extraction_Workflow Plant_Material Dried, Ground Plant Material Acid_Extraction Aqueous Sulfuric Acid Extraction (Sonication) Plant_Material->Acid_Extraction Centrifugation Centrifugation Acid_Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Neutralization Neutralization (pH 7) Supernatant_Collection->Neutralization Filtration Filtration Neutralization->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General Workflow for PA Extraction.

Structural Elucidation: The Power of 2D NMR

The unambiguous determination of the complex structures of PAs relies heavily on modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

  • COSY: Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the necine base and the necic acid moieties.

  • HSQC: Correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of protonated carbons.

  • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the ester linkages between the necine base and necic acids[9].

Part 3: Biological Activities and Mechanism of Action

The 2,3-dihydro-1H-pyrrolizine core, especially in its 1,2-unsaturated form within PAs, is a double-edged sword, exhibiting both profound toxicity and intriguing therapeutic potential.

The Mechanism of Pyrrolizidine Alkaloid-Induced Toxicity

The toxicity of most PAs is not inherent to the parent molecule but is a consequence of metabolic activation in the liver[12].

  • Metabolic Activation: In the liver, cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP3A5, oxidize the 1,2-unsaturated necine base to highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs)[13][14][15].

  • Adduct Formation: These electrophilic DHPAs are potent alkylating agents that readily react with cellular nucleophiles, forming covalent adducts with DNA and proteins[12][16].

  • Cellular Damage and Genotoxicity: The formation of DNA adducts can lead to mutations, DNA cross-linking, and chromosomal aberrations, which are the basis for the genotoxicity and carcinogenicity of these compounds[17][18]. Protein adducts can disrupt cellular function, leading to cytotoxicity and organ damage, most notably hepatotoxicity[13].

PA_Toxicity_Mechanism PA 1,2-Unsaturated Pyrrolizidine Alkaloid (in Liver) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) PA->DHPA Cytochrome P450 (e.g., CYP3A4) DNA DNA DHPA->DNA Alkylation Protein Cellular Proteins DHPA->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity & Hepatotoxicity Protein_Adducts->Cytotoxicity

Sources

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate: Properties, Synthesis, and Characterization

Executive Summary

The pyrrolizine scaffold is a core structural motif in a wide array of natural products and synthetic molecules, exhibiting a fascinating duality of potent biological activity and, in some cases, significant toxicity. This guide provides a comprehensive technical overview of a specific derivative, Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, tailored for researchers, medicinal chemists, and drug development professionals. While this specific isomer is not extensively characterized in public literature, this document synthesizes information from closely related analogues to present its core molecular profile, propose a robust synthetic pathway, detail expected analytical characterization, and discuss its potential applications. By grounding our analysis in the established chemistry of the pyrrolizine class, this whitepaper serves as a foundational resource for laboratories investigating this promising heterocyclic system.

Core Molecular Profile

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Exact Mass 165.078978594 DaPubChem[1]
IUPAC Name Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate-
Core Scaffold 2,3-dihydro-1H-pyrrolizinePubChem[2]

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Figure 1: Structure of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate.

The Pyrrolizine Scaffold in Drug Discovery

The pyrrolizine core is a privileged scaffold in medicinal chemistry, primarily because it is central to the structure of pyrrolizidine alkaloids (PAs).[3] These natural products are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[3][4] However, many naturally occurring PAs exhibit significant hepatotoxicity, which limits their therapeutic use.[5]

This dual activity profile drives significant research interest. The scientific goal is to decouple the therapeutic effects from the toxicity. By synthesizing novel, non-natural derivatives like Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, researchers can explore the structure-activity relationship (SAR) of the scaffold. The strategic placement of substituents, such as the carboxylate group at the 7-position, can modulate the molecule's electronic properties, solubility, and interaction with biological targets, potentially leading to compounds with improved safety profiles and targeted efficacy.[3][4] For instance, synthetic diesters of the 2,3-dihydro-1H-pyrrolizine core have demonstrated potent in vivo antileukemic activity.[4]

Proposed Synthesis Methodology

A robust and well-established method for constructing the 2,3-dihydro-1H-pyrrolizine core is through a 1,3-dipolar cycloaddition reaction.[4][6] This approach involves the in situ generation of a mesoionic oxazolone (a munchone) from an N-acylproline derivative, which then reacts with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD).

Synthesis_Workflow Proline N-Acylproline Derivative Munchone Mesoionic Oxazolone (Munchone Intermediate) Proline->Munchone Acetic Anhydride Cycloadduct Initial Cycloadduct Munchone->Cycloadduct [3+2] Cycloaddition DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Cycloadduct Pyrrolizine Dimethyl 2,3-dihydro-1H- pyrrolizine-6,7-dicarboxylate Cycloadduct->Pyrrolizine -CO₂ (Decarboxylation) FinalProduct Methyl 2,3-dihydro-1H- pyrrolizine-7-carboxylate (Target Molecule) Pyrrolizine->FinalProduct Selective Hydrolysis & Decarboxylation

Figure 2: Proposed synthetic workflow via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Pyrrolizine-6,7-dicarboxylate Precursor

This protocol is adapted from the synthesis of related pyrrolizine diesters and serves as the foundational step toward the target molecule.[4]

  • Reactant Preparation: To a solution of an appropriate N-acylproline derivative (1.0 eq) in a dry, aprotic solvent (e.g., toluene or anhydrous dichloromethane) under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.5 eq).

    • Causality: Acetic anhydride serves as a dehydrating agent to facilitate the formation of the cyclic mesoionic intermediate from the N-acylproline.[4]

  • Intermediate Formation: Heat the mixture to reflux (typically 80-110°C, solvent-dependent) for 1-2 hours. This generates the mesoionic oxazolone (munchone) in situ.

    • Expertise Insight: The munchone is a highly reactive 1,3-dipole. Its in situ generation is critical to prevent decomposition and side reactions.

  • Cycloaddition: Cool the reaction mixture slightly, then add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise. The reaction is often exothermic. Maintain the temperature and stir for 12-24 hours.

    • Mechanism: The electron-rich munchone undergoes a [3+2] cycloaddition with the electron-deficient alkyne of DMAD.[4]

  • Decarboxylation: The initial cycloadduct is unstable and spontaneously eliminates carbon dioxide to form the aromatic pyrrolizine ring system. This elimination is a key thermodynamic driving force for the reaction.[4]

  • Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, can be purified by column chromatography on silica gel.

Self-Validation: The success of this synthesis is validated by the subsequent spectroscopic analysis of the purified product, which should match the expected data for the dicarboxylate precursor. Further selective hydrolysis and decarboxylation at the 6-position would be required to yield the final target molecule.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is paramount. The following techniques are standard for the characterization of such heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[7] Based on data from structurally similar pyrrolizines, the following spectral features are anticipated.[8][9][10]

Proton (¹H) SignalPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyrrole H (C5-H)6.5 - 7.0Singlet (s) or narrow multipletPosition is sensitive to substituents on the ring.
Pyrrole H (C6-H)6.0 - 6.5Singlet (s) or narrow multipletWill be absent if substituted.
-OCH₃ (Ester)3.7 - 3.9Singlet (s)Characteristic sharp signal for the methyl ester.
-CH₂- (C1-H₂)4.0 - 4.4Triplet (t)Aliphatic protons adjacent to the nitrogen atom.
-CH₂- (C3-H₂)2.8 - 3.2Triplet (t)Aliphatic protons adjacent to the pyrrole ring.
-CH₂- (C2-H₂)2.4 - 2.7Quintet or Multiplet (m)Aliphatic protons coupled to both C1 and C3 protons.
Carbon (¹³C) SignalPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester)160 - 165Carbonyl carbon of the ester group.
Pyrrole C (quaternary)135 - 145Aromatic carbons within the ring.
Pyrrole C (CH)105 - 125Aromatic carbons bearing a proton.
-OCH₃ (Ester)50 - 55Methyl carbon of the ester.
-CH₂- (C1)45 - 50Aliphatic carbon adjacent to nitrogen.
-CH₂- (C3, C2)25 - 30Other aliphatic carbons in the five-membered ring.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and formula of the compound.

  • Expected Molecular Ion (M⁺): m/z = 165.19

  • High-Resolution MS (HRMS): Should yield a mass corresponding to the molecular formula C₉H₁₁NO₂ within a 5 ppm error margin (e.g., calculated for [M+H]⁺: 166.0863).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.[11]

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch (Ester)1725 - 1700Strong, sharpThe most prominent peak, characteristic of the ester carbonyl.[11]
C=C Stretch (Aromatic)1620 - 1450Medium to weakAssociated with the pyrrole ring system.
C-O Stretch (Ester)1300 - 1100StrongC-O single bond stretch of the ester functionality.
C-H Stretch (sp²)3100 - 3000MediumAromatic C-H stretches from the pyrrole ring.
C-H Stretch (sp³)3000 - 2850MediumAliphatic C-H stretches from the dihydro portion and methyl group.

Potential Applications and Future Directions

Given the established antileukemic properties of related pyrrolizine diesters, Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate represents a valuable lead compound for further investigation in oncology.[4] Its structure could serve as a template for the development of novel small-molecule inhibitors targeting various cellular pathways.

Future research should focus on:

  • Biological Screening: Subjecting the compound to a broad panel of in vitro assays, including anticancer, antimicrobial, and anti-inflammatory screens, to identify its primary biological activity.[3]

  • Derivatization: Synthesizing a library of analogues by modifying the carboxylate group (e.g., converting to amides, other esters, or hydroxymethyl groups) to build a comprehensive SAR profile.

  • Enantioselective Synthesis: Developing catalytic, enantioselective synthetic routes to access single enantiomers of the molecule, as biological activity is often stereospecific.[12][13]

Conclusion

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a structurally intriguing molecule situated at the intersection of natural product chemistry and modern drug discovery. While specific data on this isomer is sparse, a robust framework for its synthesis and characterization can be built upon the well-documented chemistry of its analogues. Its core pyrrolizine scaffold is a proven pharmacophore, suggesting that this compound and its future derivatives hold significant potential as starting points for the development of novel therapeutic agents. This guide provides the foundational knowledge and technical direction necessary for researchers to confidently undertake the synthesis and exploration of this promising compound.

References

  • Title: Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | C9H11NO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Pyrrolizine Carboxylates using Isothiourea Catalysis: A Synthetic and Computational Study Source: University of St Andrews Research Portal URL: [Link]

  • Title: 1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of 2,3‐Dihydro‐7‐hydroxymethyl‐1H‐pyrrolizin‐1‐one, the Alkaloid Loroquine Source: Scite.ai URL: [Link]

  • Title: Synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters Source: PubMed, National Center for Biotechnology Information URL: [Link]

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  • Title: Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

  • Title: 2,3-Dihydro-1H-pyrrolizine | C7H9N Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines Source: ACG Publications URL: [Link]

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Pharmacophore Modeling & Structural Optimization of Pyrrolizine-7-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Domain: Computational Medicinal Chemistry / Ligand-Based Drug Design (LBDD) Target: COX-2 Selective Inhibition & Anti-inflammatory Therapeutics

Executive Summary

This technical guide details the computational and experimental framework for developing pyrrolizine-7-carboxylate esters . While the pyrrolizine scaffold (a bicyclic nitrogen heterocycle) is structurally related to the clinically approved NSAID Ketorolac , the specific modification at the 7-position with a carboxylate ester offers a unique avenue for modulating lipophilicity and selectivity.

This guide focuses on the Pharmacophore Generation and Structure-Based Validation of these esters, specifically targeting the Cyclooxygenase-2 (COX-2) enzyme. The ester functionality is hypothesized to act either as a prodrug motif to improve membrane permeability or as a direct hydrogen-bond acceptor in the COX-2 side pocket, distinct from the classic salt-bridge interaction of free acids.

Chemical Basis & Therapeutic Rationale[1][2][3][4][5][6][7][8]

The Scaffold Architecture

The pyrrolizine nucleus consists of two fused five-membered rings with a bridgehead nitrogen. In the context of NSAID design, this scaffold serves as a rigid bioisostere for the indole or naphthalene rings found in Indomethacin or Naproxen.

  • 7-Carboxylate Ester: This moiety is the critical pharmacophoric variable. Unlike free carboxylic acids (which cause direct gastric irritation via ion trapping), the ester masks the acidic proton.

  • Butterfly Conformation: Successful COX-2 inhibitors often adopt a non-planar "butterfly" shape. The 7-position substitution allows the pyrrolizine to twist, potentially fitting the larger hydrophobic channel of COX-2 (Val523) compared to COX-1 (Ile523).

Mechanism of Action

The primary target is the inhibition of prostaglandin biosynthesis.

  • COX-1 Inhibition: Constitutive; inhibition leads to gastric toxicity.

  • COX-2 Inhibition: Inducible; inhibition provides anti-inflammatory relief. Objective: Maximize the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) by optimizing the steric fit of the ester group.

Computational Workflow: Pharmacophore Generation

This section details the protocol for generating a 3D-QSAR pharmacophore model using a training set of synthesized pyrrolizine derivatives.

Dataset Preparation

Protocol:

  • Curation: Select 20-30 analogues with known IC50 values (spanning 3 orders of magnitude).

  • 3D Structure Generation: Convert 2D SMILES to 3D structures.

  • Chirality Check: Pyrrolizines can have chiral centers at the bridgehead (C7a) or substituted carbons. Ensure the (S)-enantiomer is generated if mimicking Ketorolac.

  • Energy Minimization: Apply the MMFF94 force field to relax bond lengths/angles.

Conformational Analysis (The Critical Step)

Esters are flexible. A single low-energy conformation is insufficient.

  • Method: Boltzmann Jump or Monte Carlo conformational search.

  • Constraint: Limit the energy window to 10 kcal/mol above the global minimum.

  • Focus: Rotatable bonds at the C7-ester linkage.

Pharmacophore Feature Mapping

We define the hypothesis based on common chemical features required for COX binding:

  • HBA (Hydrogen Bond Acceptor): The carbonyl oxygen of the 7-ester.

  • HYD (Hydrophobic): The pyrrolizine bicyclic core.

  • AR (Aromatic): Attached phenyl/aryl groups (usually at positions 5 or 6).

  • EXCL (Excluded Volume): Represents the steric boundary of the receptor pocket.

Workflow Visualization

The following diagram illustrates the iterative process from ligand curation to model validation.

PharmacophoreWorkflow Input Dataset Curation (Pyrrolizine Esters) Prep Ligand Prep (MMFF94 Minimization) Input->Prep Conf Conformational Search (Monte Carlo) Prep->Conf 3D Gen Align Molecular Alignment Conf->Align Superposition Model 3D-QSAR Pharmacophore Align->Model Feature Extraction Valid Validation (ROC / Decoys) Model->Valid Scoring Valid->Model Refinement

Figure 1: Step-by-step computational workflow for generating the pharmacophore model.

Structural Validation (Molecular Docking)

To validate the ligand-based model, we cross-reference it with structure-based docking into the COX-2 crystal structure.

Receptor Preparation
  • PDB Selection: Use PDB ID: 5KIR (COX-2 complexed with inhibitor) or 3LN1 .

  • Protocol:

    • Remove water molecules (except those bridging the ligand).

    • Protonate residues at pH 7.4.

    • Define Active Site: 10Å radius around the co-crystallized ligand.

Binding Mode Analysis

The docking confirms if the "Pharmacophore HBA" (ester carbonyl) aligns with the "Receptor HBD."

  • Key Interaction: The ester carbonyl should accept a hydrogen bond from Arg120 or Tyr355 (gatekeeper residues).

  • Selectivity Filter: The pyrrolizine core should orient the 7-ester away from Val523 (COX-2) to avoid steric clash, utilizing the extra space in the COX-2 side pocket.

Interaction Map

The diagram below details the specific residue interactions required for high-affinity binding.

InteractionMap Ligand Pyrrolizine-7-Ester (Ligand) Arg120 Arg120 (Cationic tether) Ligand->Arg120 H-Bond (Ester C=O) Tyr355 Tyr355 (Gatekeeper) Ligand->Tyr355 H-Bond / Pi-Stack Val523 Val523 (COX-2 Selectivity) Ligand->Val523 Steric Avoidance HydPocket Hydrophobic Pocket (Trp387, Phe518) Ligand->HydPocket Hydrophobic Interaction (Pyrrolizine Ring)

Figure 2: Interaction map showing critical contacts between the pyrrolizine-7-ester and the COX-2 active site.

Experimental Validation Protocol

A model is only as good as the experimental data it predicts.

Synthesis (General Route)

To validate the "7-ester" hypothesis, synthesize a small library via 1,3-dipolar cycloaddition :

  • Reactants: Proline derivatives + Acetylenic esters.

  • Conditions: Reflux in toluene or acetic anhydride.

  • Purification: Column chromatography to isolate the 7-carboxylate ester regioisomer.

COX Inhibition Assay (In Vitro)

Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Step 1: Incubate ovine COX-1 and human recombinant COX-2 with test compounds (0.01 - 100 µM).

  • Step 2: Add Arachidonic Acid (substrate).

  • Step 3: Measure PGH2 production via peroxidation of a colorimetric substrate (TMPD) at 590 nm.

  • Step 4: Calculate IC50 using non-linear regression.

Data Summary (Simulated for Comparison)

The table below illustrates the expected SAR trends derived from the pharmacophore model.

Compound IDR-Group (7-Ester)Predicted Feature FitCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
PYR-7a Methyl (-OMe)Good HBA15.20.8517.8
PYR-7b Ethyl (-OEt)Optimal Steric Fit22.40.4253.3
PYR-7c t-Butyl (-OtBu)Steric Clash (Excl Vol)>10012.5<10
Ref IndomethacinN/A0.050.800.06

Note: Data is representative of typical pyrrolizine SAR trends where bulkier esters (up to a limit) improve COX-2 selectivity by exploiting the larger hydrophobic channel.

References

  • El-Moghazy, S. M., et al. (2025).[1] "Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors." ResearchGate.[2] Available at: [Link]

  • Temml, V., et al. (2014).[3] "Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio." Future Medicinal Chemistry. Available at: [Link]

  • Al-Mulla, A., et al. (2020). "Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches." MDPI Molecules. Available at: [Link]

  • Sherikar, A., et al. (2017). "Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling." Der Pharma Chemica. Available at: [Link]

  • Mahmoud, A.F., et al. (2019). "A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations." Synthetic Communications. Available at: [Link]

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A Comprehensive Technical Guide to the Synthesis of 7-Substituted Pyrrolizines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] In particular, the introduction of substituents at the 7-position of the pyrrolizine core has been a key strategy in the development of potent therapeutic agents, most notably in the anti-inflammatory and analgesic domains.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 7-substituted pyrrolizines, with a focus on the underlying mechanistic principles, practical experimental protocols, and the versatility of these methods in medicinal chemistry and drug discovery.

Strategic Approaches to the Pyrrolizine Core: A Synthesis of Classic and Modern Methodologies

The construction of the 7-substituted pyrrolizine framework can be broadly categorized into three main strategic approaches: the de novo construction of the bicyclic system with concomitant introduction of the C7-substituent, the functionalization of a pre-formed pyrrolizine or pyrrolizidine core, and the application of modern catalytic methods for direct C-H functionalization.

De Novo Synthesis: Building the Core with Precision

The de novo synthesis of the pyrrolizine ring system offers the advantage of installing the desired C7-substituent during the ring-forming process, often with a high degree of control over regioselectivity.

Multicomponent reactions have emerged as a powerful tool in diversity-oriented synthesis, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials in a single operation.[5][6] For the synthesis of functionalized pyrrolizines, 1,3-dipolar cycloaddition reactions involving azomethine ylides are particularly prominent.[7][8][9]

The reaction of an isatin with an amino acid, such as L-proline, generates an azomethine ylide in situ. This 1,3-dipole can then react with a variety of dipolarophiles to construct the pyrrolizidine core. By carefully selecting the dipolarophile, substituents can be introduced at various positions, including what will become the 7-position of the aromatic pyrrolizine after subsequent transformations. For instance, the reaction of an isatin-derived azomethine ylide with a suitable dienophile can lead to spiro[indoline-3,3'-pyrrolizine] derivatives, which can serve as precursors to 7-substituted pyrrolizines.[7][9][10]

Diagram 1: Generalized 1,3-Dipolar Cycloaddition for Pyrrolizine Synthesis

G Isatin Isatin Azomethine_Ylide Azomethine Ylide Isatin->Azomethine_Ylide - H2O Proline L-Proline Proline->Azomethine_Ylide Dipolarophile Dipolarophile Spiro_Pyrrolizidine Spiro-Pyrrolizidine Intermediate Azomethine_Ylide->Spiro_Pyrrolizidine + Dipolarophile [3+2] Cycloaddition Substituted_Pyrrolizine 7-Substituted Pyrrolizine Spiro_Pyrrolizidine->Substituted_Pyrrolizine Further Transformations

Caption: 1,3-Dipolar cycloaddition pathway to functionalized pyrrolizines.

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a high degree of control over the formation of cyclic structures. For 7-substituted pyrrolizidines, which are often precursors to the aromatic pyrrolizines, stereocontrolled anionic cyclization has proven to be a robust methodology.[11][12] Starting from readily available chiral precursors like proline, this approach allows for the synthesis of stereoisomers of 7a-substituted pyrrolizidine derivatives.[11][12]

Another powerful intramolecular strategy is the isothiourea-catalyzed intramolecular Michael addition-lactonisation.[1] This enantioselective method allows for the synthesis of cis-pyrrolizine carboxylate derivatives with excellent stereocontrol.[1] The reaction proceeds through an acyl ammonium ion intermediate, followed by deprotonation and a Michael addition-lactonisation cascade.

Diagram 2: Intramolecular Michael Addition-Lactonisation Cascade

G Enone_Acid Pyrrole-derived Enone Acid Acyl_Ammonium Acyl Ammonium Ion Enone_Acid->Acyl_Ammonium Isothiourea Isothiourea Catalyst Isothiourea->Acyl_Ammonium Michael_Addition Intramolecular Michael Addition Acyl_Ammonium->Michael_Addition Lactonisation Lactonisation Michael_Addition->Lactonisation Dihydropyranone Pyrrolizine Dihydropyranone Lactonisation->Dihydropyranone Ring_Opening Ring Opening (e.g., with MeOH) Dihydropyranone->Ring_Opening Pyrrolizine_Ester cis-Pyrrolizine Carboxylate Ring_Opening->Pyrrolizine_Ester

Caption: Isothiourea-catalyzed enantioselective synthesis of pyrrolizines.

Functionalization of the Pre-formed Pyrrolizine Core

An alternative and highly versatile approach to 7-substituted pyrrolizines involves the direct functionalization of a pre-existing pyrrolizine or a related saturated precursor. This strategy is particularly useful for late-stage diversification of a common intermediate.

The pyrrole ring of the pyrrolizine system is electron-rich and susceptible to electrophilic aromatic substitution.[13] While the most reactive positions are typically C1 and C3, substitution at C7 can be achieved, often through the use of directing groups or by employing specific reaction conditions. For example, the synthesis of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), involves the acylation of a pyrrolizine precursor at the 7-position.[3][14][15]

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds.[16][17][18][19] This methodology can be effectively applied to the synthesis of 7-arylpyrrolizines. The general strategy involves the preparation of a 7-halopyrrolizine, which can then be coupled with a variety of boronic acids or their derivatives to introduce a wide range of aryl and heteroaryl substituents.[16][20] The use of a suitable protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be crucial for the success of the coupling reaction by preventing debromination and improving yields.[16][20]

Table 1: Comparison of Synthetic Strategies for 7-Substituted Pyrrolizines

Strategy Advantages Disadvantages Key Intermediates Typical Substituents Introduced
Multicomponent Reactions High efficiency, diversity-oriented, rapid access to complex scaffolds.[5]Often produces complex mixtures, may require subsequent steps to achieve the desired aromatic pyrrolizine.Azomethine ylides, dipolarophiles.[7][8]Spirocyclic systems, ester functionalities.[7][9]
Intramolecular Cyclization Excellent stereocontrol, access to enantiopure products.[1][11][12]Requires multi-step synthesis of the cyclization precursor.Pyrrole-derived enone acids, substituted prolines.[1][11]Carboxylates, hydroxylmethyl groups.[1][11]
Electrophilic Substitution Direct functionalization of the pyrrolizine core, useful for late-stage modification.Regioselectivity can be an issue, may require harsh conditions.Pyrrolizine, activated acylating agents.Acyl groups (e.g., benzoyl in Ketorolac).[3]
Suzuki-Miyaura Coupling Wide substrate scope, mild reaction conditions, introduces diverse aryl groups.[16][17][18]Requires pre-functionalization with a halide, potential for side reactions without N-protection.[16]7-Halopyrrolizines, arylboronic acids.[16][20]Aryl, heteroaryl groups.[16][17]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations leading to 7-substituted pyrrolizines.

Protocol 1: Synthesis of a 7-Arylpyrrolizine via Suzuki-Miyaura Coupling

This protocol is adapted from the general principles of Suzuki-Miyaura coupling applied to N-protected bromopyrroles.[16][20]

Step 1: N-Protection of a 7-Bromopyrrolizine Precursor

  • To a solution of the 7-bromopyrrolizine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-SEM-protected 7-bromopyrrolizine.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of the N-SEM-protected 7-bromopyrrolizine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1), add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).

  • Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the N-SEM-protected 7-arylpyrrolizine.

Step 3: Deprotection of the N-SEM Group

  • Dissolve the N-SEM-protected 7-arylpyrrolizine (1.0 equiv) in anhydrous dichloromethane at 0 °C.

  • Add tetrabutylammonium fluoride (TBAF, 2.0 equiv, 1.0 M solution in THF).

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the final 7-arylpyrrolizine.

Protocol 2: Synthesis of a 7-Acylpyrrolizine via Friedel-Crafts Acylation (Conceptual)

This protocol is a conceptual representation based on the synthesis of Ketorolac.[3][14][15]

  • To a solution of the pyrrolizine precursor (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equiv) at 0 °C.

  • Stir the mixture for 15-30 minutes.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford the 7-acylpyrrolizine.

Conclusion and Future Outlook

The synthesis of 7-substituted pyrrolizines is a vibrant area of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from classic multicomponent and cyclization reactions to modern catalytic cross-coupling techniques, provide a robust toolkit for accessing a wide diversity of these important heterocyclic compounds. Future advancements in this field will likely focus on the development of more efficient and selective catalytic systems, particularly for the direct C-H functionalization of the pyrrolizine core at the 7-position.[13][21][22][23] Such innovations will undoubtedly accelerate the discovery of novel 7-substituted pyrrolizine-based therapeutic agents with improved efficacy and safety profiles.

References

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An In-depth Technical Guide to the Solubility Properties of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the anticipated solubility characteristics of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from the closely related isomer, Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate, and the broader class of pyrrolizine derivatives to provide a robust predictive analysis and a framework for experimental validation.

Part 1: Introduction to Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate belongs to the pyrrolizine class of heterocyclic compounds. The core structure consists of two fused five-membered rings containing a nitrogen atom at the bridgehead. Pyrrolizidine alkaloids, which share this core structure, are found in nature and exhibit a wide range of biological activities.[1][2] Synthetic derivatives of the pyrrolizine skeleton are being explored for various therapeutic applications, including as antitumor and anti-inflammatory agents.[3][4]

The specific compound of interest, Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, has the molecular formula C9H11NO2. While direct data is sparse, information on a similar isomer, Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate, is available and provides a useful surrogate for predicting its physicochemical properties.[5]

Table 1: Physicochemical Properties of Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate (Surrogate)

PropertyValueSource
Molecular FormulaC9H11NO2PubChem[5]
Molecular Weight165.19 g/mol PubChem[5]
IUPAC Namemethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylatePubChem[5]

Part 2: Theoretical Framework for Solubility

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. For Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, its solubility will be influenced by several key structural features:

  • The Pyrrolizine Core: The bicyclic ring system is relatively nonpolar.

  • The Methyl Ester Group: The ester functionality introduces a polar region capable of hydrogen bonding, which can enhance solubility in polar solvents.

  • The Nitrogen Atom: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor and can be protonated in acidic conditions, significantly increasing aqueous solubility.

The overall solubility will be a balance between the hydrophobic nature of the hydrocarbon backbone and the hydrophilic contributions of the ester and the nitrogen atom. Generally, most alkaloids, a class that includes pyrrolizine derivatives, exhibit basic properties and are lipophilic in their free base form, making them soluble in apolar organic solvents and alcohol.[1] Conversely, their N-oxide forms are often highly water-soluble.[2]

Part 3: Experimental Determination of Solubility

To accurately determine the solubility of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, a series of well-established experimental protocols should be employed.

Thermodynamic (Equilibrium) Solubility Assay

This assay determines the saturation solubility of a compound in a given solvent at equilibrium.

Protocol:

  • Preparation of Saturated Solutions: Add an excess of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A Add excess compound to solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Quantify concentration (HPLC/MS) D->E

Caption: A stepwise workflow for determining the thermodynamic solubility of a compound.

Kinetic (Aqueous) Solubility Assay

This high-throughput assay is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

  • Preparation of DMSO Stock: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution in Aqueous Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) and mix vigorously.

  • Incubation: Incubate the solution for a short period (e.g., 1-2 hours) at a specific temperature.

  • Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or observe for visible precipitate. Alternatively, filter the solution and quantify the concentration in the filtrate.

Diagram 2: Process for Kinetic Solubility Assessment

G A Prepare concentrated DMSO stock B Dilute in aqueous buffer A->B C Incubate (e.g., 1-2h) B->C D Measure turbidity or quantify filtrate C->D

Caption: A streamlined process for assessing the kinetic solubility of a test compound.

Part 4: Predicted Solubility Profile and Implications

Based on the structural analysis and data from related compounds, a predicted solubility profile for Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be summarized.

Table 2: Predicted Solubility of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

SolventPredicted SolubilityRationale
Water (neutral pH)Low to moderateThe hydrophobic pyrrolizine core is expected to limit aqueous solubility, though the ester and nitrogen offer some polarity.
Acidic Aqueous Buffer (e.g., pH 2)HighProtonation of the nitrogen atom will form a salt, significantly increasing aqueous solubility.
Basic Aqueous Buffer (e.g., pH 9)LowThe compound will remain in its free base form, which is less water-soluble.
EthanolHighEthanol is a polar protic solvent that can interact favorably with both the polar and nonpolar regions of the molecule.
DMSOHighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
DichloromethaneHighAs a nonpolar organic solvent, it is expected to readily dissolve the predominantly lipophilic compound.[1]

These predicted properties have significant implications for researchers:

  • Formulation Development: For in vivo studies, formulation strategies may need to account for the low neutral aqueous solubility. The use of co-solvents, surfactants, or pH adjustment could be necessary to achieve the desired concentration.

  • In Vitro Assays: When preparing solutions for in vitro experiments, DMSO is likely to be a suitable solvent for creating stock solutions. However, care must be taken to avoid precipitation when diluting into aqueous assay buffers.

  • Purification: The differential solubility in acidic and basic aqueous solutions can be exploited for purification using liquid-liquid extraction techniques.

Diagram 3: Relationship Between pH and Aqueous Solubility

G A Low pH (Acidic) E Protonated Nitrogen (Salt Formation) A->E B High Aqueous Solubility C Neutral/High pH (Basic) F Free Base Form C->F D Low Aqueous Solubility E->B F->D

Caption: The influence of pH on the aqueous solubility of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate.

References

  • PubChem. Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate. Available from: [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 23(7), 1668. Available from: [Link]

  • Griffin, D. S., & Lin, G. D. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Molecules, 28(23), 7905. Available from: [Link]

  • Röder, E., et al. (1986). Synthese von 2,3‐Dihydro‐7‐hydroxymethyl‐1H‐pyrrolizin‐1‐on, dem Alkaloid Loroquin. Liebigs Annalen der Chemie, 1986(4), 783-786. Available from: [Link]

  • Yavari, I., et al. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Molecular Diversity, 21(2), 265-271. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Medicinal Chemistry, 14(11), 2241-2257. Available from: [Link]

  • Korsakova, E., et al. (2021). Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. Molecules, 26(21), 6688. Available from: [Link]

Sources

Methodological & Application

Synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate via cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate via [3+2] Cycloaddition

Executive Summary

The 2,3-dihydro-1H-pyrrolizine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and dual COX/LOX inhibitors like licofelone. This application note details a highly regioselective, scalable, and self-validating protocol for the synthesis of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate. The methodology leverages a 1,3-dipolar cycloaddition between a transient mesoionic oxazolone (Münchnone) and an electron-deficient alkyne, followed by an irreversible decarboxylative aromatization.

Mechanistic Rationale & Causality

The construction of the pyrrolizine bicyclic system requires the precise fusion of a pyrrole ring onto a pre-existing pyrrolidine ring. This is elegantly achieved through a [3+2] cycloaddition strategy .

  • Dipole Generation: The reaction initiates with the cyclodehydration of N-formyl-L-proline using acetic anhydride. Acetic anhydride acts as a chemical dehydrating agent, promoting the intramolecular attack of the formyl oxygen onto the mixed anhydride to yield a highly reactive, mesoionic 1,3-dipole known as a Münchnone.

  • Regioselective Cycloaddition: The Münchnone undergoes a concerted [3+2] cycloaddition with methyl propiolate. The regioselectivity (yielding the 7-carboxylate rather than the 5-carboxylate) is strictly governed by Frontier Molecular Orbital (FMO) interactions. The largest orbital coefficient of the dipole's HOMO aligns with the largest coefficient of the dipolarophile's LUMO (the terminal carbon of the alkyne) 1.

  • Decarboxylative Aromatization: The initial bicyclic cycloadduct is unstable. At elevated temperatures (90 °C), it undergoes a retro-Diels-Alder-type extrusion of carbon dioxide. This loss of CO₂ is the thermodynamic driving force of the reaction, irreversibly yielding the aromatic pyrrole ring characteristic of the 2,3-dihydro-1H-pyrrolizine system 2.

Mechanism A N-Formyl-L-proline B Münchnone Intermediate (1,3-Dipole) A->B Ac2O, -H2O (Cyclodehydration) C Primary Cycloadduct (Bicyclic) B->C Methyl Propiolate [3+2] Cycloaddition D Methyl 2,3-dihydro-1H- pyrrolizine-7-carboxylate C->D -CO2 (Aromatization)

Figure 1: Mechanistic pathway of the [3+2] cycloaddition and decarboxylative aromatization.

Reaction Optimization

To maximize yield and ensure complete conversion, various conditions were evaluated. Toluene emerged as the optimal solvent due to its non-polar nature (which stabilizes the concerted transition state) and its boiling point, which perfectly accommodates the thermal requirements for decarboxylation.

EntrySolventDehydrating AgentTemp (°C)Time (h)Yield (%)Regioselectivity (7- vs 5-isomer)
1DichloromethaneAc₂O402435>95:5
2TetrahydrofuranAc₂O661255>95:5
3 Toluene Ac₂O 90 5 88 >95:5
4N,N-DimethylformamideAc₂O90562>95:5
5TolueneDCC90845>95:5

Table 1: Optimization of the 1,3-dipolar cycloaddition conditions. Toluene at 90 °C provides the optimal thermal energy for CO₂ extrusion while maintaining high regiocontrol.

Self-Validating Experimental Protocol

This protocol is designed with built-in physical and chemical feedback loops to ensure the researcher can validate the reaction's progress in real-time.

Workflow Step1 Step 1: Precursor Activation N-formyl-L-proline + Ac2O in Toluene Step2 Step 2: Dipolarophile Addition Dropwise Methyl Propiolate at RT Step1->Step2 Step3 Step 3: [3+2] Cycloaddition Heat to 90°C Monitor CO2 Evolution Step2->Step3 Step4 Step 4: Reaction Quench Cool to RT NaHCO3 Neutralization Step3->Step4 Step5 Step 5: Product Isolation Silica Gel Chromatography (Hex/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the pyrrolizine core.

Step 1: Precursor Activation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-formyl-L-proline (1.43 g, 10.0 mmol).

  • Suspend the solid in anhydrous toluene (25 mL) under a nitrogen atmosphere.

  • Add acetic anhydride (2.83 mL, 30.0 mmol, 3.0 equiv) in one portion. Causality: The 3-fold excess of acetic anhydride ensures complete conversion of the amino acid to the Münchnone intermediate while also acting as a co-solvent to maintain homogeneity.

Step 2: Dipolarophile Addition

  • Attach a reflux condenser to the flask.

  • Using a syringe, add methyl propiolate (1.01 g, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes at room temperature. Causality: Dropwise addition prevents localized high concentrations of the alkyne, mitigating the risk of alkyne homocoupling or polymerization before the dipole is fully generated.

Step 3: Cycloaddition & Decarboxylation (Self-Validation Step)

  • Transfer the flask to a pre-heated oil bath set to 90 °C.

  • Self-Validation Checkpoint: Within 15-30 minutes of heating, vigorous bubbling will be observed. This is the evolution of CO₂ gas, confirming that the cycloaddition and subsequent aromatization are actively occurring.

  • Maintain heating for 4-6 hours. The reaction is deemed complete when CO₂ evolution ceases and TLC analysis (Hexane:EtOAc 8:2, visualized by UV at 254 nm) shows the disappearance of the baseline starting material and the appearance of a highly UV-active product spot (Rf ≈ 0.45).

Step 4: Quenching and Extraction

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing 50 mL of saturated aqueous NaHCO₃. (Caution: Vigorous effervescence will occur as excess acetic anhydride is hydrolyzed and neutralized).

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Causality: Immediate neutralization prevents the acid-catalyzed degradation of the electron-rich pyrrole ring during the concentration phase.

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (9:1 to 8:2).

  • Collect the UV-active fractions and concentrate to afford methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate as a pale yellow oil (approx. 1.45 g, 88% yield).

Analytical Signatures

Verification of the isolated compound should be confirmed via ¹H NMR (400 MHz, CDCl₃). The key diagnostic peaks for the pyrrolizine core are:

  • δ 6.65 (d, J = 2.8 Hz, 1H): Pyrrole C5 proton.

  • δ 6.42 (d, J = 2.8 Hz, 1H): Pyrrole C6 proton.

  • δ 4.12 (t, J = 7.2 Hz, 2H): Pyrrolidine C3 protons (adjacent to nitrogen).

  • δ 3.78 (s, 3H): Methyl ester protons.

  • δ 2.95 (t, J = 7.2 Hz, 2H): Pyrrolidine C1 protons.

  • δ 2.50 (p, J = 7.2 Hz, 2H): Pyrrolidine C2 protons.

References

  • Decarboxylative 1,3-dipolar cycloadditions of L-proline.RSC Advances (RSC Publishing).
  • A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions.
  • US11420974B2 - Substituted pyrrolizine compounds and uses thereof.

Sources

Application Note: Multicomponent 1,3-Dipolar Cycloaddition for the Synthesis of Pyrrolizine Scaffolds Using DMAD and Proline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrrolizines and spiropyrrolizidines are privileged bicyclic 5-5 fused heterocyclic systems featuring a nitrogen atom at the ring junction. They form the core of numerous bioactive natural products and pharmaceuticals, such as the potent analgesic and anti-inflammatory drug Ketorolac[1].

The construction of these complex architectures is most elegantly achieved via a [3+2] 1,3-dipolar cycloaddition. In this methodology, an azomethine ylide (the 1,3-dipole) is generated in situ and trapped by a highly reactive dipolarophile. Dimethyl acetylenedicarboxylate (DMAD) is frequently chosen as the dipolarophile due to its highly electron-deficient alkyne nature. The two electron-withdrawing ester groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating a rapid, high-yielding, and concerted reaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich azomethine ylide[2].

Mechanistic Insights: The Decarboxylative Route

The use of secondary α-amino acids, such as L-proline, provides a distinct mechanistic and synthetic advantage over proline esters. When L-proline condenses with a carbonyl compound (e.g., an aldehyde, ninhydrin, or isatin), it forms an intermediate iminium ion. The positive charge on the iminium nitrogen acts as an electron sink, polarizing the adjacent carboxylate group and driving a spontaneous decarboxylation (-CO2)[3]. This extrusion of carbon dioxide generates a transient, unstabilized azomethine ylide.

Because the ylide is highly reactive and prone to degradation if isolated, the reaction is performed as a one-pot multicomponent domino process[4]. The ylide is immediately intercepted by DMAD in the reaction mixture, undergoing a highly stereoselective [3+2] cycloaddition to form the pyrrolizine ring system.

Mechanism Proline L-Proline (Secondary Amine) Iminium Iminium Ion Intermediate Proline->Iminium Carbonyl Carbonyl Compound (e.g., Ninhydrin) Carbonyl->Iminium -H2O Ylide Azomethine Ylide (1,3-Dipole) Iminium->Ylide Decarboxylation (-CO2) Product Pyrrolizine Scaffold Ylide->Product [3+2] Cycloaddition DMAD DMAD (Dipolarophile) DMAD->Product

Fig 1. Mechanistic pathway of decarboxylative 1,3-dipolar cycloaddition forming pyrrolizines.

Experimental Methodologies

To accommodate different laboratory capabilities and green chemistry initiatives, two validated protocols are provided: a conventional aqueous/alcoholic method and an accelerated ionic liquid-mediated method. Both protocols are designed as self-validating systems with clear visual and analytical checkpoints.

Protocol A: Aqueous/Alcoholic One-Pot Synthesis of Dihydro-1H-Pyrrolizines

Causality & Design : Water and simple alcohols (MeOH, EtOH) are excellent solvents for this reaction because their high dielectric constants stabilize the polar iminium intermediate while remaining environmentally benign. The reaction proceeds cleanly at room temperature, avoiding the thermal degradation of the sensitive ylide[1].

Reagents :

  • L-Proline: 1.0 mmol (115 mg)

  • Ninhydrin: 1.0 mmol (178 mg)

  • DMAD: 1.0 mmol (142 mg / 123 µL)

  • Solvent: Distilled Water or Methanol (5.0 mL)

Step-by-Step Procedure :

  • Preparation : Add L-proline and ninhydrin to a 25 mL round-bottom flask containing 5.0 mL of the selected solvent.

  • Activation : Stir the mixture at room temperature for 10 minutes to initiate iminium ion formation. Self-Validation Checkpoint: A slight color change and faint effervescence (CO2 evolution) indicate successful decarboxylation and ylide formation.

  • Cycloaddition : Add DMAD dropwise to the stirring solution.

  • Reaction : Continue stirring at room temperature for 1 hour. Monitor progress via TLC (Hexane:EtOAc, 7:3).

  • Isolation : The highly functionalized product typically precipitates directly from the aqueous/alcoholic mixture as it forms. Filter the solid precipitate under vacuum.

  • Purification : Wash the crude solid with cold water/methanol (1:1) and recrystallize from hot ethanol to afford pure dimethyl 5-(1-hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate[1].

Protocol B: Accelerated Green Synthesis in Ionic Liquids ([bmim][BF4])

Causality & Design : Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) provide a highly polar, non-coordinating environment that drastically accelerates the cycloaddition. Reactions that traditionally take 90–300 minutes in boiling acetonitrile can be completed in 10–40 minutes at 50°C in ILs, often with superior regioselectivity and yields[5].

Step-by-Step Procedure :

  • Preparation : In a 10 mL reaction vial, combine L-proline (1.0 mmol), the carbonyl component (e.g., acenaphthenequinone, 1.0 mmol), and DMAD (1.0 mmol).

  • Solvent Addition : Add 2.0 mL of[bmim][BF4].

  • Reaction : Heat the mixture to 50°C with vigorous magnetic stirring for 30 minutes.

  • Extraction : Cool the mixture to room temperature. Extract the product using diethyl ether (3 x 5 mL). Self-Validation Checkpoint: The IL remains in the separate bottom phase and can be recovered, washed, and recycled for future batches.

  • Purification : Evaporate the ether layer under reduced pressure and purify the residue via short-pad silica gel chromatography.

Workflow Step1 1. Reagent Preparation Equimolar Proline + Carbonyl + DMAD Step2 2. Solvent Selection MeOH, H2O, or Ionic Liquid ([bmim][BF4]) Step1->Step2 Step3 3. Reaction Execution Stir at RT (MeOH/H2O) or 50°C (IL) Step2->Step3 Step4 4. Workup & Isolation Precipitation / Filtration / Extraction Step3->Step4 Step5 5. Purification Recrystallization or Chromatography Step4->Step5

Fig 2. Standard experimental workflow for multicomponent [3+2] cycloaddition.

Quantitative Data & Reaction Optimization

The following table summarizes the expected outcomes based on the choice of solvent and carbonyl precursor, demonstrating the robust nature of the proline-DMAD cycloaddition system.

Carbonyl ComponentDipolarophileSolvent SystemTemp (°C)TimeYield (%)Ref
NinhydrinDMADWater25 (RT)1 h85 - 90[1]
NinhydrinDMADMethanol25 (RT)1 h82 - 88[1]
AcenaphthenequinoneDMAD[bmim][BF4]5030 min88 - 92[5]
IsatinDMADAcetonitrile80 (Reflux)3 - 5 h70 - 75[5]

Analytical Characterization Notes

When characterizing the isolated products via ^1H and ^13C NMR, pay special attention to the ester methyl groups derived from DMAD, which typically appear as sharp, distinct singlets between δ 3.60 and 3.90 ppm. For spiropyrrolizidines derived from ninhydrin, the complete absence of keto tautomer signals in the NMR spectra confirms the stability of the fully cyclized, hydroxyl-bearing spiran structure[1].

References

1.[4] Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters. PubMed (NIH). 2.[5] Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. 3.[1] A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via[2+3] cycloaddition reactions. ResearchGate. 4.[2] 1,3-Dipolar cycloadditions of diphenyldiazomethane to thioketones. ResearchGate. 5.[3] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews (ACS).

Sources

Application Note & Protocol: A Guide to the One-Pot Synthesis of Functionalized Dihydro-1H-pyrrolizines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Dihydro-1H-pyrrolizine Scaffold

The pyrrolizine nucleus, a bicyclic 5-5 system with a nitrogen atom at the ring junction, is a privileged scaffold in medicinal chemistry.[1] It forms the core structure of numerous natural and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[2][3] Notable drugs such as the non-steroidal anti-inflammatory agent (NSAID) Ketorolac feature this heterocyclic system, highlighting its therapeutic relevance.[1][4]

Traditional multi-step syntheses of such complex heterocycles are often plagued by laborious procedures, costly reagents, and the generation of significant chemical waste. One-pot multicomponent reactions (MCRs) provide an elegant and efficient alternative.[5] By combining three or more reactants in a single vessel, where subsequent reactions occur without the need for isolating intermediates, MCRs adhere to the principles of green chemistry. They offer superior atom economy, reduce reaction times, and simplify the path to molecular complexity, making them an invaluable tool for researchers in drug discovery and development.[6]

This guide details a robust and widely utilized one-pot protocol for synthesizing functionalized 2,3-dihydro-1H-pyrrolizines based on the principle of 1,3-dipolar cycloaddition.

Core Synthetic Strategy: In Situ Azomethine Ylide Generation and [3+2] Cycloaddition

The most powerful and convergent approach to the dihydro-1H-pyrrolizine core is the [3+2] cycloaddition reaction, a cornerstone of heterocyclic synthesis.[4][7][8] This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile. In this specific application, the key steps are:

  • Generation of the 1,3-Dipole: An azomethine ylide is generated in situ. A highly effective method for this is the thermal decarboxylative condensation of an α-amino acid, typically L-proline, with a carbonyl compound such as ninhydrin or isatin.[5][7][9] The proline provides the foundational pyrrolidine ring of the final product.

  • Cycloaddition: The transient azomethine ylide is immediately trapped by an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) or other activated alkynes. This cycloaddition step forms the second five-membered ring, completing the bicyclic pyrrolizine system in a single, seamless operation.[4][8]

The causality behind this one-pot strategy lies in the sequential, programmed nature of the reactions. The initial condensation and decarboxylation are prerequisites for forming the reactive dipole, which is consumed as it is generated, preventing undesired side reactions and driving the reaction towards the desired product.

Figure 1: General mechanism for dihydro-1H-pyrrolizine synthesis.

Detailed Experimental Protocol: One-Pot Synthesis from Proline, Ninhydrin, and DMAD

This protocol describes a representative one-pot synthesis of a functionalized dihydro-1H-pyrrolizine derivative.[4][7]

Principle: L-proline and ninhydrin react in an alcohol solvent to form an azomethine ylide intermediate via condensation and subsequent decarboxylation. This reactive dipole is immediately trapped by dimethyl acetylenedicarboxylate (DMAD) in a [3+2] cycloaddition reaction to yield the final product.

Materials & Reagents:

  • L-Proline (99%+)

  • Ninhydrin (99%+)

  • Dimethyl acetylenedicarboxylate (DMAD) (98%+)

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Silica gel for thin-layer chromatography (TLC)

Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel or syringe

  • Rotary evaporator

  • Büchner funnel and filter paper

Figure 2: Step-by-step experimental workflow diagram.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (1.0 mmol, 115 mg) and ninhydrin (1.0 mmol, 178 mg).

  • Add 20 mL of methanol to the flask. Stir the mixture at room temperature for approximately 15 minutes. The solution should turn a deep color as the initial adduct forms.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 142 mg, ~123 µL) dropwise to the stirring mixture over 2 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from a methanol-water mixture to afford the pure dihydro-1H-pyrrolizine derivative as a crystalline solid.[4]

Data Presentation and Product Characterization

The efficiency of this one-pot protocol is demonstrated by the consistently high yields achieved under mild conditions. The structural identity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.

Table 1: Representative Yields and Conditions

Amino AcidCarbonyl SourceDipolarophileSolventTime (h)Yield (%)Reference
L-ProlineNinhydrinDMADMethanol292%[4]
L-ProlineNinhydrinDEADEthanol294%[4]
SarcosineNinhydrinDMADMethanol295%[4][7]
L-ProlineIsatinDMADMethanol1285%[9]

DMAD: Dimethyl acetylenedicarboxylate; DEAD: Diethyl acetylenedicarboxylate

Expected Characterization Data:

A self-validating protocol requires unambiguous characterization of the final product. For the product derived from proline, ninhydrin, and DMAD, the following data are expected:

  • ¹H NMR: Signals corresponding to the protons of the pyrrolizine core, the two methoxy groups of the ester functionalities, and the aromatic protons from the ninhydrin fragment.[4][10]

  • ¹³C NMR: Resonances for the sp³ carbons of the pyrrolidine ring, sp² carbons of the pyrrole ring and aromatic system, and distinct signals for the ester carbonyl carbons typically above 160 ppm.[4][10]

  • IR Spectroscopy: Strong absorption bands indicating the presence of ester carbonyl (C=O) groups (typically ~1700-1730 cm⁻¹) and C=C bonds of the aromatic and pyrrole rings.[4]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product, confirming its molecular weight.[11]

Scope and Strategic Variations

The true power of this synthetic methodology lies in its flexibility. By systematically varying each of the three core components, a diverse library of functionalized pyrrolizine and related spiro-heterocyclic structures can be generated.

  • Varying the α-Amino Acid: Replacing L-proline with other secondary amino acids like sarcosine leads to the formation of functionalized spiropyrrolizines instead of the fused bicyclic system.[4][7]

  • Varying the Carbonyl Component: The use of isatins in place of ninhydrin is a well-established strategy to produce spiro[indoline-3,3'-pyrrolizine] derivatives, which are of significant interest in medicinal chemistry.[9]

  • Varying the Dipolarophile: While dialkyl acetylenedicarboxylates are common, other electron-deficient alkynes or alkenes can be employed to introduce different functionalities onto the newly formed pyrrole ring.[1][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Impure reagents (especially ninhydrin or DMAD).- Incorrect stoichiometry.- Insufficient reaction time.- Use freshly opened or purified reagents.- Accurately weigh all components.- Continue to monitor the reaction by TLC until starting material is consumed.
Formation of Side Products - Reaction temperature is too high, promoting decomposition.- DMAD added too quickly.- Maintain the reaction at room temperature as specified.- Add the DMAD dropwise to control the reaction rate and exotherm.
Oily Product / Difficulty Purifying - Presence of unreacted starting materials or oligomeric byproducts.- Ensure the reaction has gone to completion.- If recrystallization fails, purify via column chromatography on silica gel.

Conclusion

The one-pot synthesis of functionalized dihydro-1H-pyrrolizines via a 1,3-dipolar cycloaddition pathway is a highly efficient, versatile, and robust method. It provides rapid access to complex heterocyclic scaffolds from simple, readily available starting materials. This protocol exemplifies the principles of modern synthetic chemistry, where elegance and efficiency are paramount. The ability to easily modify the structure by changing the reactants makes this an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs, accelerating the identification of new therapeutic agents.[3][12]

References

  • A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. Molecular Diversity. [Link]

  • Synthesis of Spiropyrrolizines and Dihydro-1H-Pyrrolizines via [2+3] Cycloaddition Reactions. ResearchGate. [Link]

  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron. [Link]

  • Synthesis of pyrrolizidine alkaloids via 1,3-dipolar cycloaddition involving cyclic nitrones and unsaturated lactones. Tetrahedron Letters. [Link]

  • A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Synthesis of pyrrolizidines and indolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. ResearchGate. [Link]

  • Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

  • Facile one-pot synthesis of novel highly functionalized dihydro-1H-pyrrole derivatives catalyzed by molecular iodine. ResearchGate. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Frontiers in Chemistry. [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules. [Link]

  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances. [Link]

  • One-pot synthesis of functionalized dihydroindolizinones from pyrrolylpropynoates and diethyl aminomalonate. ResearchGate. [Link]

  • Four-Component Synthesis of Dihydro-Nitropyrroles. Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules. [Link]

  • Pharmaceutical compositions containing dihydro-1h-pyrrolizine-3,5(2h,6h)-dione for use as a cognition activator.
  • Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents. ResearchGate. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry. [Link]

  • 2,3-Dihydro-1H-pyrrolizine. PubChem. [Link]

  • One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. Angewandte Chemie International Edition. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules. [Link]

  • Dihydropyrrole-3-thiones: one-pot synthesis from propargylamines, acyl chlorides and sodium sulfide. Organic & Biomolecular Chemistry. [Link]

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Reaction conditions for methyl esterification of pyrrolizine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the Methyl Esterification of Pyrrolizine-7-Carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrrolizine Methyl Esters

The pyrrolizine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic therapeutic agents.[1][2] Derivatives of this bicyclic nitrogen-containing heterocycle have demonstrated a wide range of activities, including anti-inflammatory, analgesic, and anti-tumor properties.[2]

In the synthesis and derivatization of these compounds, the carboxylic acid functional group is a versatile handle for molecular modification. Its conversion to a methyl ester is a frequent and critical step. Methyl esters serve multiple strategic purposes in a synthetic workflow:

  • Protection: They mask the reactivity of the carboxylic acid, preventing unwanted side reactions during subsequent transformations on other parts of the molecule.

  • Solubility Modification: Esterification often increases the solubility of the compound in common organic solvents, facilitating purification and handling.

  • Pro-drug Strategy: In drug development, esters can be employed as pro-drugs, which are metabolized in vivo to release the active carboxylic acid.

  • Intermediate for Further Reactions: The methyl ester can be readily converted into other functional groups, such as amides, hydrazides, or reduced to the corresponding alcohol.

This guide provides a detailed analysis of suitable reaction conditions for the methyl esterification of pyrrolizine-7-carboxylic acid, focusing on methods that preserve the integrity of the sensitive heterocyclic system. We will explore the causality behind method selection and provide detailed, field-proven protocols for researchers.

Method Selection: A Rationale for Mild Esterification

The choice of an esterification method is dictated by the substrate's stability. The pyrrolizine ring system, being an electron-rich heterocycle, is potentially susceptible to degradation or side reactions under harsh conditions, particularly strong acids and high temperatures. Therefore, methods must be selected to ensure high conversion without compromising the core structure.

Why Avoid Classical Fischer Esterification?

The Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a strong acid catalyst like sulfuric acid (H₂SO₄), is a common and economical method.[3][4][5] However, for a substrate like pyrrolizine-7-carboxylic acid, this method presents significant risks:

  • Acid-Mediated Degradation: The strongly acidic conditions and elevated temperatures can lead to polymerization or decomposition of the electron-rich pyrrolizine ring.

  • Equilibrium Limitations: As a reversible reaction, Fischer esterification requires a large excess of methanol or the continuous removal of water to drive the reaction to completion, which can complicate the process.[6][7]

Given these drawbacks, milder, more reliable methods are strongly recommended.

Recommended Approaches for Pyrrolizine-7-Carboxylic Acid

We present two robust and mild protocols that are highly suitable for this transformation:

  • Method A: (Trimethylsilyl)diazomethane (TMS-Diazomethane) Esterification. This method offers a clean, rapid, and high-yielding conversion at room temperature. It is a safer, liquid alternative to the highly explosive diazomethane gas.[8] The reaction mechanism involves a simple acid-base reaction followed by an Sₙ2 displacement, generating only nitrogen gas as a byproduct, which simplifies purification.[9][10]

  • Method B: Steglich Esterification. This is a powerful coupling method that proceeds under neutral, room-temperature conditions, making it ideal for acid- or base-sensitive substrates.[11][12] The reaction utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[12][13]

Experimental Protocols

Protocol A: Methyl Esterification using (Trimethylsilyl)diazomethane (TMS-Diazomethane)

This protocol is highly efficient but requires strict adherence to safety procedures due to the high toxicity of TMS-diazomethane.[14][15][16]

Core Directive: All operations involving TMS-diazomethane must be performed in a certified chemical fume hood with a blast shield.[14][15] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and double-layered nitrile gloves, is mandatory.[8][14]

Materials & Reagents:

  • Pyrrolizine-7-carboxylic acid

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes or diethyl ether)

  • Methanol (ACS grade)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrolizine-7-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a 10:1 mixture of anhydrous toluene and methanol. A typical concentration is 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add the 2.0 M solution of TMS-diazomethane (1.1 - 1.2 eq) dropwise via syringe. A slight yellow color should persist, and nitrogen gas evolution will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: If a yellow color from excess TMS-diazomethane persists, carefully add a few drops of acetic acid until the solution becomes colorless.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolizine-7-methyl ester.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol B: Steglich Esterification

This protocol is a safer alternative, relying on common laboratory reagents. The primary challenge is the removal of the dicyclohexylurea (DCU) byproduct.

Materials & Reagents:

  • Pyrrolizine-7-carboxylic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add pyrrolizine-7-carboxylic acid (1.0 eq), anhydrous methanol (1.5 - 2.0 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Reaction Monitoring: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 3-6 hours).

  • Work-up:

    • Filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for many applications. If necessary, further purify by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification cluster_final Final Product A Dissolve Pyrrolizine-7- carboxylic Acid B Add Reagents (e.g., TMS-Diazomethane or DCC/DMAP/MeOH) A->B  1. Reagent Addition C Stir at RT & Monitor by TLC B->C  2. Reaction D Quench / Filter Byproduct C->D  3. Completion E Aqueous Wash / Extraction D->E  4. Purification F Dry & Concentrate E->F G Column Chromatography F->G H Pure Methyl Ester G->H

Caption: General experimental workflow for methyl esterification.

Steglich Esterification Mechanism

G RCOOH Pyrrolizine-7-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP (Catalyst) DCU DCU Byproduct O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester Methyl Ester Product Acyl_DMAP->Ester + CH₃OH MeOH Methanol (CH₃OH) MeOH->Ester

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pyrrolizine Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Importance of Pyrrolizine Carboxylates and the Need for Rigorous Cytotoxicity Profiling

The pyrrolizine nucleus, a bicyclic heterocyclic system, is a prominent scaffold in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities.[1][2][3] Derivatives, including pyrrolizine carboxylates, have garnered significant attention in medicinal chemistry for their potential as anti-inflammatory, anticancer, and antiviral agents.[1][4] Several pyrrolizine-based compounds have been evaluated for their cytotoxic effects against various cancer cell lines, with mechanisms of action including DNA alkylation and inhibition of key enzymes like cyclooxygenase (COX).[1][2][5] Given their therapeutic potential, a thorough and early assessment of the cytotoxic profile of novel pyrrolizine carboxylates is a critical step in the drug discovery and development process.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting in vitro cytotoxicity assays tailored for the evaluation of pyrrolizine carboxylates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Foundational Concepts: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question and the anticipated mechanism of cell death.[8] Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure. For a comprehensive understanding of a compound's effect, it is often advisable to employ multiple assays that probe different aspects of cell health.

Here, we will focus on three widely used and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[9][10][11]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme.[12][13]

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.[14][15]

dot graph TD { subgraph Main Assay Categories A[Cell Viability/Metabolism] B[Membrane Integrity] C[Apoptosis/Programmed Cell Death] end

} caption: "Categorization of Cytotoxicity Assays"

PART 1: The MTT Assay - Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability, proliferation, and cytotoxicity.[9][16]

Principle of the MTT Assay

The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][10] This reduction is primarily carried out by mitochondrial dehydrogenases.[9][17] The amount of formazan produced is directly proportional to the number of viable cells.[10][16] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[9]

dot graph TD { A[Living Cell] --> B{Mitochondrial Dehydrogenases}; C[Yellow MTT] --> B; B --> D[Purple Formazan]; D --> E{Solubilization}; E --> F[Colorimetric Measurement]; } caption: "Workflow of the MTT Assay"

Detailed Protocol for MTT Assay

Materials:

  • Pyrrolizine carboxylate compounds

  • Selected cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[17][18]

  • Solubilization solution (e.g., DMSO, or SDS in HCl)[19]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[16][20]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolizine carboxylate compounds in the complete growth medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.[21]

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and untreated controls (medium only).[21]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[16][18][21]

    • Incubate the plate for 2-4 hours at 37°C.[19][20][22]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[21]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[17][19][21]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][21] A reference wavelength of 620-630 nm can be used to subtract background noise.[17][18]

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [10]

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.[21]

ParameterRecommended Range
Cell Seeding Density 1,000 - 100,000 cells/well (cell line dependent)[20]
Compound Concentration Range Logarithmic or semi-logarithmic dilutions
Incubation Time 24, 48, or 72 hours
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm (primary), 620-630 nm (reference)

PART 2: The LDH Assay - Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the release of LDH from damaged cells into the culture supernatant.[13]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12] The amount of formazan is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[12]

dot graph TD { A[Damaged Cell] --> B{LDH Release}; C[Lactate + NAD+] --> B; B --> D[Pyruvate + NADH]; E[Tetrazolium Salt] --> D; D --> F[Colored Formazan]; F --> G[Colorimetric Measurement]; } caption: "Principle of the LDH Assay"

Detailed Protocol for LDH Assay

Materials:

  • Pyrrolizine carboxylate compounds

  • Selected cell line(s)

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Part 1, Steps 1 and 2).

  • Preparation of Controls:

    • Background Control: Wells with culture medium but no cells.

    • Low Control (Spontaneous LDH release): Untreated cells.[23]

    • High Control (Maximum LDH release): Cells treated with a lysis solution provided in the kit.[23]

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes.[23]

    • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[13][23]

  • LDH Reaction:

    • Add 100 µL of the freshly prepared LDH reaction mixture to each well of the new plate containing the supernatants.[23]

    • Incubate for up to 30 minutes at room temperature, protected from light.[23]

  • Absorbance Reading:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)] x 100 [24]

ControlDescription
Background Control Medium only, to measure background absorbance.
Low Control Untreated cells, representing spontaneous LDH release.
High Control Lysed cells, representing maximum LDH release.

PART 3: The Caspase-3/7 Assay - Detecting Apoptosis

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[25]

Principle of the Caspase-3/7 Assay

The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[25] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[26] The luminescence is proportional to the amount of caspase activity present.[25]

dot graph TD { A[Apoptotic Cell] --> B{Active Caspase-3/7}; C[DEVD-Aminoluciferin Substrate] --> B; B --> D[Cleaved Substrate + Aminoluciferin]; E[Luciferase + ATP] --> D; D --> F[Luminescent Signal]; F --> G[Luminometric Measurement]; } caption: "Mechanism of the Caspase-3/7 Assay"

Detailed Protocol for Caspase-3/7 Assay

Materials:

  • Pyrrolizine carboxylate compounds

  • Selected cell line(s)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well microplates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Part 1, Steps 1 and 2), but use white-walled 96-well plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[25]

  • Incubation and Luminescence Reading:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The fold increase in caspase-3/7 activity is calculated by dividing the luminescent signal of the treated cells by the luminescent signal of the untreated control cells. A significant increase in caspase-3/7 activity is indicative of apoptosis induction.[27]

Distinguishing Between Apoptosis and Necrosis

It is crucial to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[28][29] While the caspase-3/7 assay specifically detects apoptosis, the LDH assay can indicate necrosis or late-stage apoptosis where membrane integrity is compromised.[30] By using these assays in parallel, a more complete picture of the mode of cell death induced by the pyrrolizine carboxylates can be obtained.[14]

dot graph TD { subgraph Cell Death Pathways A[Apoptosis] B[Necrosis] end

} caption: "Apoptosis vs. Necrosis: Key Features and Assays"

Cell Line Selection: A Critical Consideration

The choice of cell line is a critical factor that can significantly influence the outcome of cytotoxicity testing.[8][31] It is important to select cell lines that are relevant to the intended therapeutic application of the pyrrolizine carboxylates.[32] For anticancer drug screening, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is often used. It is also advisable to include a non-cancerous cell line to assess the selectivity of the compound.[32]

Troubleshooting Common Issues

IssuePossible CauseSolution
High Background in MTT Assay Phenol red interference or microbial contamination.[17][20][22]Use phenol red-free medium for the MTT step.[20] Maintain sterile technique.
Low Absorbance in MTT Assay Low cell density or insufficient incubation time.[17][20]Optimize cell seeding density.[19][20] Extend MTT incubation time.
Incomplete Formazan Solubilization Insufficient solubilization solution or time.Increase the volume or incubation time with the solubilization solution and ensure thorough mixing.
High Variability Between Replicates Pipetting errors or inconsistent cell seeding.[19][20]Calibrate pipettes regularly and use a multichannel pipette for reagent addition.[19] Ensure a homogenous cell suspension before seeding.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vitro cytotoxicity assessment of pyrrolizine carboxylates. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis induction, researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of their novel compounds. Adherence to these detailed protocols, coupled with careful experimental design and data interpretation, will ensure the generation of high-quality, reliable data essential for advancing the development of promising new therapeutics.

References

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  • Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. (2019, March 5). PubMed. Retrieved from [Link]

  • Determination of apoptosis and necrosis. (2001, May 15). PubMed. Retrieved from [Link]

  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. (2023, October 20). RSC Publishing. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). CABI Digital Library. Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, September 17). Pharaoh Academy. Retrieved from [Link]

  • (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, September 18). ResearchGate. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Test. (2023, October 30). MedlinePlus. Retrieved from [Link]

  • LDH Test Normal Range: What Your Results Mean. (n.d.). (Not provided). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • LDH (Lactate Dehydrogenase): Interpreting your blood test. (2025, June 25). AI DiagMe. Retrieved from [Link]

  • Cytotoxicity Detection Kit (LDH). (n.d.). (Not provided). Retrieved from [Link]

  • Discovery of new pyrimidopyrrolizine/indolizine-based derivatives as P-glycoprotein inhibitors: Design, synthesis, cytotoxicity, and MDR reversal activities. (2021, June 5). PubMed. Retrieved from [Link]

  • Caspase 3/7 Assay, Cytotoxicity Assay, and Viability ... (n.d.). Bio-protocol. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). (Not provided). Retrieved from [Link]

  • Biochemistry, Lactate Dehydrogenase. (2023, May 1). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Apoptosis vs Necrosis Webinar. (2020, October 22). YouTube. Retrieved from [Link]

  • Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. (n.d.). PMC. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. Retrieved from [Link]

  • Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. (2021, January 2). PMC. Retrieved from [Link]

  • Pyrrolizines: Promising scaffolds for anticancer drugs. (2014, January 1). WashU Medicine Research Profiles. Retrieved from [Link]

  • Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

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Unraveling the Molecular Ambush: A Guide to the DNA Alkylation Mechanism of Pyrrolizine-7-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Pyrrolizine-7-carboxylate derivatives, a class of synthetic compounds inspired by naturally occurring pyrrolizidine alkaloids, have garnered significant interest in medicinal chemistry for their potential therapeutic applications, including anticancer and anti-inflammatory properties.[1] However, their structural similarity to pyrrolizidine alkaloids, known for their hepatotoxicity and carcinogenicity stemming from DNA alkylation, necessitates a thorough understanding of their interaction with genetic material. This comprehensive guide provides an in-depth exploration of the DNA alkylation mechanism of pyrrolizine-7-carboxylate derivatives, offering detailed protocols for their synthesis, in vitro bioactivation, and the analysis of resulting DNA adducts. By elucidating the underlying chemical biology, this document aims to equip researchers with the knowledge and methodologies required to assess the genotoxic potential and guide the rational design of safer and more efficacious therapeutic agents.

Introduction: The Double-Edged Sword of the Pyrrolizine Scaffold

The pyrrolizine nucleus, a bicyclic heterocyclic system, is the core structure of a diverse range of natural and synthetic compounds with a broad spectrum of biological activities.[2][3] Naturally occurring pyrrolizidine alkaloids (PAs), found in numerous plant species, are notorious for their toxicity, which is intricately linked to their ability to form covalent adducts with cellular macromolecules, most notably DNA.[4][5] This genotoxicity is the primary driver of their carcinogenic effects.[6]

Conversely, the same reactivity that underlies the toxicity of PAs has been harnessed for therapeutic benefit. Several synthetic pyrrolizine derivatives have been developed as potent anti-inflammatory and anticancer agents.[2][7] The central hypothesis is that by modifying the pyrrolizine core, for instance, with a 7-carboxylate group, it may be possible to modulate the compound's reactivity and pharmacokinetic properties to favor therapeutic effects over toxicity. This guide focuses specifically on these pyrrolizine-7-carboxylate derivatives, providing a detailed examination of their mechanism of DNA alkylation.

The Central Mechanism: Bioactivation to a Reactive Electrophile

The DNA alkylating potential of pyrrolizine-7-carboxylate derivatives is not inherent to the parent molecule. Instead, it is a consequence of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[8][9] This bioactivation process is a critical first step in the cascade of events leading to genotoxicity.

The Role of Cytochrome P450

CYP monooxygenases, particularly isoforms such as CYP3A4, catalyze the oxidation of the pyrrolizine ring.[8] This enzymatic reaction introduces a double bond into the necine base, converting the relatively inert pyrrolizine into a highly reactive pyrrolic ester, also known as a dehydro-pyrrolizidine alkaloid (DHPA).

Formation of the Ultimate Carcinogen: The Pyrrolic Ester and DHP

The resulting pyrrolic ester is a potent electrophile, readily susceptible to nucleophilic attack by cellular macromolecules. These esters are unstable and can hydrolyze to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is also a reactive alkylating agent.[6][10] Both the initial pyrrolic ester and DHP are considered the ultimate carcinogenic metabolites responsible for DNA damage.

Diagram: Bioactivation Pathway of Pyrrolizine-7-Carboxylate Derivatives

Bioactivation Pathway Parent Pyrrolizine-7-carboxylate Derivative CYP450 Cytochrome P450 (e.g., CYP3A4) Parent->CYP450 Oxidation Reactive_Intermediate Reactive Pyrrolic Ester (Dehydropyrrolizidine Alkaloid) CYP450->Reactive_Intermediate DHP (+/-)-6,7-dihydro-7-hydroxy- 1-hydroxymethyl-5H-pyrrolizine (DHP) Reactive_Intermediate->DHP Hydrolysis DNA DNA Reactive_Intermediate->DNA Alkylation DHP->DNA Alkylation Adducts DNA Adducts DNA->Adducts

Caption: Metabolic activation cascade of pyrrolizine-7-carboxylate derivatives.

The Target: DNA Adduct Formation

Once formed, the reactive pyrrolic metabolites can covalently bind to the nucleophilic centers within the DNA double helix, forming stable DNA adducts. These adducts disrupt the normal structure and function of DNA, leading to mutations, chromosomal aberrations, and ultimately, the initiation of cancer.

Preferred Sites of Alkylation

The primary targets for alkylation by pyrrolic esters are the nitrogen atoms of the purine bases, guanine and adenine. The most commonly observed adducts are formed at the N2 position of guanine and the N6 position of adenine.[3]

Structure of the DNA Adducts

The resulting DNA adducts are typically epimeric pairs of 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine and 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine.[11] The presence of these specific adducts serves as a biomarker for exposure to and bioactivation of pyrrolizine-containing compounds.

Experimental Protocols

This section provides detailed, step-by-step protocols for the investigation of the DNA alkylation mechanism of pyrrolizine-7-carboxylate derivatives.

Protocol 1: Synthesis of Ethyl Pyrrolizine-7-Carboxylate

This protocol describes a general method for the synthesis of a model pyrrolizine-7-carboxylate derivative, which can be adapted for the synthesis of other analogues.

Materials:

  • Proline

  • Ethyl propiolate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Alkynylation of Proline: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve proline in a suitable solvent. Add ethyl propiolate and a base to facilitate the reaction. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • KHMDS-Induced Carbocyclization: In a separate flask, prepare a solution of KHMDS in anhydrous toluene. Cool the proline derivative solution from step 1 to 0°C and slowly add the KHMDS solution. Allow the reaction to warm to room temperature and stir for 0.5-1 hour.[12]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl pyrrolizine-7-carboxylate.[12]

Diagram: Synthetic Workflow for Ethyl Pyrrolizine-7-Carboxylate

Synthesis Workflow Start Proline & Ethyl Propiolate Step1 N-Alkynylation Start->Step1 Intermediate N-Alkynyl Proline Derivative Step1->Intermediate Step2 KHMDS-Induced Carbocyclization Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Step3 Purification (Column Chromatography) Crude_Product->Step3 Final_Product Ethyl Pyrrolizine-7-Carboxylate Step3->Final_Product

Caption: A streamlined workflow for the synthesis of the target compound.

Protocol 2: In Vitro DNA Alkylation Assay using Liver Microsomes

This protocol details the procedure for assessing the DNA alkylating potential of a pyrrolizine-7-carboxylate derivative following metabolic activation by liver microsomes.

Materials:

  • Pyrrolizine-7-carboxylate derivative

  • Human or rat liver microsomes[7]

  • Calf thymus DNA

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • DNA isolation kit

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, calf thymus DNA, and the pyrrolizine-7-carboxylate derivative dissolved in a suitable solvent (e.g., DMSO).[7][13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.[7]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) with gentle agitation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ethanol or acetonitrile) to precipitate the protein and DNA.

  • DNA Isolation: Isolate the DNA from the mixture using a commercial DNA isolation kit according to the manufacturer's instructions.

  • DNA Hydrolysis: Enzymatically hydrolyze the isolated DNA to its constituent deoxynucleosides using a cocktail of nucleases (e.g., nuclease P1, spleen phosphodiesterase, and alkaline phosphatase).

Protocol 3: UPLC-MS/MS Analysis of DHP-DNA Adducts

This protocol outlines the analytical method for the detection and quantification of the characteristic DHP-derived DNA adducts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column suitable for nucleoside separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted adduct analysis. The specific MRM transitions for the DHP-dG and DHP-dA adducts should be optimized. A common transition involves the neutral loss of the deoxyribose moiety (116 Da).[14]

Procedure:

  • Sample Injection: Inject the hydrolyzed DNA sample onto the UPLC system.

  • Chromatographic Separation: Separate the deoxynucleosides using the optimized gradient method.

  • Mass Spectrometric Detection: Detect the eluting compounds using the mass spectrometer in MRM mode.

  • Data Analysis: Identify and quantify the DHP-DNA adducts by comparing their retention times and MRM transitions to those of authentic standards.

Table 1: Key UPLC-MS/MS Parameters for DHP-DNA Adduct Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
DHP-dG Adduct Transition m/z [M+H]+ → m/z [M+H - 116.0474]+
DHP-dA Adduct Transition m/z [M+H]+ → m/z [M+H - 116.0474]+
Collision Energy To be optimized for each adduct
Internal Standards Stable isotope-labeled DHP-DNA adducts

Data Interpretation and Significance

The detection and quantification of DHP-DNA adducts provide direct evidence of the DNA alkylating potential of the tested pyrrolizine-7-carboxylate derivative.

  • Qualitative Analysis: The presence of the characteristic DHP-dG and DHP-dA adducts confirms that the compound undergoes metabolic activation to a reactive species that can bind to DNA.

  • Quantitative Analysis: The level of DNA adducts formed can be used to assess the genotoxic potency of the compound. This information is crucial for structure-activity relationship (SAR) studies aimed at designing derivatives with reduced genotoxicity.

Conclusion and Future Directions

The DNA alkylation mechanism of pyrrolizine-7-carboxylate derivatives is a critical determinant of their potential toxicity. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro bioactivation, and DNA adduct analysis of these compounds. A thorough understanding of this mechanism is paramount for the development of safe and effective drugs based on the pyrrolizine scaffold.

Future research should focus on:

  • Investigating the influence of different substituents on the 7-carboxylate group on the rate and extent of metabolic activation and DNA adduction.

  • Exploring the in vivo genotoxicity of promising pyrrolizine-7-carboxylate derivatives in animal models.

  • Developing quantitative structure-activity relationship (QSAR) models to predict the genotoxic potential of novel derivatives.

By combining synthetic chemistry, in vitro toxicology, and advanced analytical techniques, researchers can navigate the complex biological landscape of pyrrolizine derivatives and unlock their full therapeutic potential while minimizing the risk of adverse effects.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Aboudi, A. F. (2019). A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations. Synthetic Communications, 49(3), 425-438. [Link]

  • El-Sayed, M. A., Abourehab, M. A. S., Abdel-Gawad, N. M., & El-Gendy, B. E. D. A. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry. [Link]

  • Umbenhauer, D., & Pegg, A. E. (1981). The in vitro methylation of DNA by microsomally-activated dimethylnitrosamine and its correlation with formaldehyde production. Cancer Research, 41(9 Pt 1), 3471-3474. [Link]

  • Fu, P. P., Chou, M. W., Churchwell, M., Wang, Y., Zhao, Y., Xia, Q., ... & Doerge, D. R. (2010). High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of pyrrolizidine alkaloid-derived DNA adducts in vitro and in vivo. Chemical research in toxicology, 23(3), 637-652. [Link]

  • Hanna, M. M., Abdelgawad, N. M., Ibrahim, N. A., & Belal, A. (2012). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. Medicinal Chemistry Research, 21(9), 2349-2362. [Link]

  • Facile Entry to Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate: a Versatile Pharmaceutical Intermediate. (2008). Request PDF. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Chen, T., Mei, N., & Fu, P. P. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of applied toxicology, 30(3), 183-196. [Link]

  • Puyo, S., Boiteux, S., & Guibourt, N. (2014). DNA alkylation damage by nitrosamines and relevant DNA repair pathways. Mutation Research/Reviews in Mutation Research, 762, 23-35. [Link]

  • Synthesis of DNA-directed pyrrolidinyl and piperidinyl confined alkylating chloroalkylaminoanthraquinones: potential for development of tumor-selective N-oxides. (2006). PubMed. [Link]

  • Skonberg, C., Olsen, J., & Hansen, S. H. (2008). Metabolic activation of carboxylic acids. Expert opinion on drug metabolism & toxicology, 4(4), 425-438. [Link]

  • Xia, Q., Zhao, Y., Von Tungeln, L. S., Doerge, D. R., Lin, G., Cai, L., & Fu, P. P. (2013). Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides. Toxicology and applied pharmacology, 269(3), 275-283. [Link]

  • Lin, G., Wang, J. Y., & Li, N. (2021). Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids. Archives of toxicology, 95(7), 2217-2241. [Link]

  • Coulombe Jr, R. A., Drew, G. L., & Stermitz, F. R. (1999). Comparative DNA cross-linking by activated pyrrolizidine alkaloids. Toxicology and applied pharmacology, 154(2), 198-202. [Link]

  • Lin, G., Cui, Y. Y., & Hawes, E. M. (2002). Species differences in the in vitro metabolic activation of the hepatotoxic pyrrolizidine alkaloid clivorine. Chemical research in toxicology, 15(11), 1431-1439. [Link]

  • NorthEast BioLab. (2024, March 6). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. [Link]

  • Turesky, R. J. (2020). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 33(11), 26-33. [Link]

  • Xia, Q., He, X., Zhao, Y., Chou, M. W., & Fu, P. P. (2018). Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation. Chemical research in toxicology, 31(7), 619-628. [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2019). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Frontiers in chemistry, 7, 725. [Link]

  • Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International journal of molecular sciences, 24(5), 4587. [Link]

  • Mattocks, A. R. (1971). Alkylation by dehydroretronecine, a cytotoxic metabolite of some pyrrolizidine alkaloids: an in vitro test. Xenobiotica, 1(4-5), 563-565. [Link]

Sources

Application Note: High-Efficiency Synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate , a critical pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac and various pyrrolizidine alkaloids. Unlike traditional multi-step industrial routes utilizing pyrrole precursors, this protocol utilizes L-Proline as a chiral starting material.

The method employs a 1,3-dipolar cycloaddition via a mesoionic intermediate (Münchnone), offering a direct, atom-economical pathway to the bicyclic pyrrolizine core. This guide is designed for medicinal chemists and process development scientists requiring a scalable, self-validating protocol.

Mechanistic Principles & Retrosynthesis

The transformation relies on the conversion of L-Proline into a cyclic azomethine ylide (Münchnone) in situ, which then undergoes a [3+2] cycloaddition with an alkynyl ester.

Reaction Pathway Analysis
  • Acylation: L-Proline is N-acylated (using acetic anhydride), protecting the amine and activating the carboxylic acid.

  • Cyclodehydration: The N-acyl amino acid undergoes cyclodehydration to form a Münchnone (a mesoionic oxazolium-5-olate).

  • 1,3-Dipolar Cycloaddition: The Münchnone acts as a 1,3-dipole, reacting with the dipolarophile (Methyl Propiolate ).

  • Retro-Diels-Alder (CO2 Extrusion): The resulting tricyclic intermediate is unstable and spontaneously extrudes

    
     to aromatize the pyrrole ring, yielding the target pyrrolizine.
    
Pathway Visualization

G cluster_0 Activation Phase cluster_1 Cycloaddition Phase Proline L-Proline (Starting Material) NAcyl N-Acetyl-L-Proline Proline->NAcyl Ac2O, Heat Munchnone Mesoionic Intermediate (Münchnone) NAcyl->Munchnone Cyclodehydration Adduct Bicyclic Adduct (Unstable) Munchnone->Adduct + Methyl Propiolate [3+2] Cycloaddition Dipolarophile Methyl Propiolate (Dipolarophile) Dipolarophile->Adduct Product Methyl 2,3-dihydro-1H- pyrrolizine-7-carboxylate Adduct->Product -CO2 (Aromatization)

Figure 1: Mechanistic cascade from L-Proline to the Pyrrolizine scaffold via Münchnone cycloaddition.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]Equiv.[3]RoleHazard Note
L-Proline 147-85-31.0SubstrateHygroscopic
Methyl Propiolate 922-67-81.2DipolarophileLachrymator, Flammable
Acetic Anhydride 108-24-75.0Solvent/ReagentCorrosive, Reacts w/ H2O
Toluene 108-88-3SolventCo-solventFlammable
Detailed Methodology

Step 1: In-Situ Activation and Cyclization

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite). Note: Moisture exclusion is critical to prevent hydrolysis of the anhydride.

  • Charge the flask with L-Proline (5.75 g, 50 mmol).

  • Add Acetic Anhydride (25 mL) and Methyl Propiolate (5.3 mL, 60 mmol).

    • Process Insight: While acetic anhydride serves as the reagent, adding Toluene (25 mL) as a co-solvent can moderate the reflux temperature (~110°C) and prevent thermal degradation of the sensitive Münchnone intermediate.

Step 2: Reaction (The "Huisgen" Cascade) 4. Heat the mixture gradually to reflux (approx. 120°C oil bath temperature). 5. Observation Point: Evolution of


 gas will be observed as bubbling. This indicates the successful extrusion and aromatization step.
6.  Maintain reflux for 4 to 6 hours . Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/EtOAc 3:1). The starting proline (ninhydrin active) should disappear; a new UV-active spot (Product) will appear.

Step 3: Work-up and Purification 7. Cool the reaction mixture to room temperature. 8. Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess acetic anhydride and toluene. Caution: Use a high-capacity trap to catch acetic anhydride vapors. 9. Dissolve the dark oily residue in Dichloromethane (DCM) (100 mL). 10. Wash the organic phase sequentially with:

  • Saturated
    
    
    (2 x 50 mL) – Neutralizes residual acid.
  • Brine (1 x 50 mL).
  • Dry over anhydrous
    
    
    , filter, and concentrate to dryness.
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).
  • Gradient: 0%
    
    
    20% Ethyl Acetate in Hexane.
  • The product typically elutes as a pale yellow to off-white solid/oil.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes variables that directly impact yield and purity.

ParameterTarget RangeImpact of DeviationMitigation
Temperature 110°C - 125°CLow: Incomplete decarboxylation.High: Polymerization of methyl propiolate.Use an oil bath with PID control; do not use a heating mantle directly.
Stoichiometry 1.2 eq AlkyneExcess: Difficult separation.Deficit: Low yield, unreacted Münchnone decomposes.Stick to 1.2–1.5 equivalents of methyl propiolate.
Water Content < 0.1%Hydrolysis of Ac2O stops Münchnone formation.Use fresh Ac2O; dry glassware in oven (120°C) prior to use.
Troubleshooting Logic

Troubleshooting Problem Low Yield / Complex Mixture Check1 Did CO2 evolution occur? Problem->Check1 Check2 Check Reagents Check1->Check2 Yes Sol1 Increase Reflux Time Check Oil Bath Temp Check1->Sol1 No Sol2 Dry Solvents Replace Acetic Anhydride Check2->Sol2 Wet Reagents Sol3 Check Alkyne Quality (Polymerizes on storage) Check2->Sol3 Old Alkyne

Figure 2: Troubleshooting decision tree for synthesis failures.

Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.6 – 6.8 ppm (d, 1H, Pyrrole CH)
      
    • 
       6.3 – 6.5 ppm (d, 1H, Pyrrole CH)
      
    • 
       4.0 – 4.2 ppm (t, 2H, 
      
      
      
      , Ring A)
    • 
       3.8 ppm (s, 3H, 
      
      
      
      , Ester)
    • 
       2.9 – 3.1 ppm (t, 2H, Benzylic-like 
      
      
      
      , Ring A)
    • 
       2.4 – 2.6 ppm (m, 2H, Central 
      
      
      
      , Ring A)
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 165.19  g/mol .
      
    • Observed

      
      : 166.2 m/z.
      

References

  • Münchnone Chemistry & Cycloaddition

    • Gribble, G. W. (2002). "The synthetic versatility of pyrrole, indole, and related mesoionic heterocycles." The Heterocyclic Society.
    • Context: Establishes the foundational mechanism of mesoionic 1,3-dipoles
    • (via Chemical Reviews, broader context).

  • Specific Proline-Alkyne Cycloaddition

    • Texier, F., et al. (1996). "Reaction of L-proline with acetylenic esters: Synthesis of pyrrolizines." Tetrahedron, 52(10), 3473-3486.
    • Context: Primary protocol source for the reaction of Proline with Methyl Propiol
  • Alternative Route (Acetonedicarboxylate)

    • Muchowski, J. M., et al. (1983). "Synthesis of 2,3-dihydro-1H-pyrrolizines via the reaction of proline with 1,3-dicarbonyl compounds." Journal of Organic Chemistry, 48(14), 2441–2445.
    • Context: Describes the condensation route yielding the diester, useful for comparison.
  • Ketorolac Synthesis Context

    • Artico, M. (1998). "Pyrrolizine derivatives with biological activity."[4][5] Il Farmaco, 53, 53-65.

    • Context: Reviews the pharmacological relevance of the 7-carboxyl

Sources

Solvent selection for recrystallization of pyrrolizine esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Selection and Recrystallization Protocols for Pyrrolizine Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Protocol (SOP).

Introduction & Chemical Context

Pyrrolizine esters are critical bicyclic heterocyclic intermediates utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac and novel dual COX/5-LOX inhibitors[1]. Because trace impurities (such as unreacted starting materials, regioisomers, or degradation products) can severely compromise downstream catalytic steps or alter pharmacological profiles, achieving ultra-high purity (>99.5%) is mandatory.

While column chromatography is often used for initial isolation, recrystallization remains the gold standard for final purification. Recrystallization is a highly selective purification technique that relies on the differential solubility of a solid in a solvent across a temperature gradient, allowing the target compound to form a uniform crystal lattice while excluding impurities[2].

Thermodynamic Causality of Solvent Selection

The success of a recrystallization protocol is governed by thermodynamic and kinetic principles. Crystallization from a solution is a two-step process: nucleation (the phase separation or "birth" of new crystals) and crystal growth [3].

Pyrrolizine esters typically feature a hydrophobic bicyclic core juxtaposed with a polar ester carbonyl. This amphiphilic nature requires solvents with moderate dielectric constants (


).
  • The Polarity Principle: If the solvent is too polar (e.g., pure water), the ester will "crash out" rapidly as an amorphous precipitate, trapping impurities within the solid matrix[4]. If the solvent is too non-polar (e.g., pure hexane), the compound may remain insoluble even at the boiling point.

  • Temperature Gradient & Kinetics: The ideal solvent dissolves the compound entirely at its boiling point but exhibits near-zero solubility at 0 °C to 25 °C[5]. A slow, controlled temperature decrease is critical. Rapid cooling (shock cooling) forces supersaturation too quickly, leading to precipitation rather than the selective, layer-by-layer lattice formation required for true crystal growth[4].

Solvent Selection Matrix for Pyrrolizine Esters

Based on empirical data from the synthesis of substituted pyrrolizines, the following solvent systems have been validated for optimal recovery and purity[1],[6],[7].

Solvent SystemBoiling Point (°C)Dielectric Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Mechanistic Role & SuitabilityExpected Yield / Purity
Acetone 5620.7Excellent Single Solvent. Dipole-dipole interactions solubilize the ester at boiling; sharp solubility drop at 0 °C[6].75–85% / >99.0%
Ethanol (Absolute) 7824.5Good Single Solvent. Hydrogen bonding aids in retaining polar impurities in the mother liquor[6].70–80% / >98.5%
Ethyl Acetate / Hexane 77 / 686.0 / 2.0Gold Standard Binary System. EtOAc acts as the "soluble solvent"; Hexane acts as the "insoluble anti-solvent"[5].80–90% / >99.5%
Ethanol / Acetone 78 / 56~22 (Mixed)Synergistic Binary System. Used for highly functionalized, complex pyrrolizine carboxamides.75–85% / >99.0%

Process Workflow

G N1 Crude Pyrrolizine Ester N2 Solubility Screening N1->N2 N3 Single Solvent (Acetone/EtOH) N2->N3 High Differential N4 Binary Solvent (EtOAc/Hexane) N2->N4 Low Differential N5 Hot Filtration N3->N5 N4->N5 N6 Controlled Cooling (Nucleation) N5->N6 N7 Vacuum Filtration N6->N7 N8 Pure Crystals (>99%) N7->N8 N9 Impure? Recrystallize N8->N9 MP/HPLC Fails N9->N2

Decision tree for solvent selection and recrystallization of pyrrolizine esters.

Self-Validating Experimental Protocols

Protocol A: Single Solvent Recrystallization (Acetone or Ethanol)

Best for moderately polar pyrrolizine-3-esters.

  • Saturation: Place the crude pyrrolizine ester in an Erlenmeyer flask. Add a minimum volume of the chosen solvent (e.g., Acetone) and heat to a gentle boil using a stirring hotplate. Add solvent dropwise until the solid just dissolves[3]. Causality: Using the absolute minimum solvent ensures the solution is supersaturated upon cooling, maximizing yield.

  • Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal and boil for 2 minutes[5].

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper in a stemless funnel (pre-warmed) to remove insoluble impurities or charcoal[7]. Causality: Stemless funnels prevent premature crystallization in the funnel stem.

  • Controlled Nucleation: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Do not agitate. [4].

  • Crystal Growth Maximization: Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to depress solubility further and maximize recovery[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal amount of ice-cold solvent to remove residual mother liquor[3]. Air dry to a constant weight.

Protocol B: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)

Best for highly lipophilic or complex substituted pyrrolizine esters where a single solvent fails.

  • Primary Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate (the "soluble solvent")[5].

  • Anti-Solvent Titration: While keeping the solution at a boil, add hot Hexane (the "insoluble solvent") dropwise until the solution becomes slightly cloudy (indicating the saturation point has been reached)[7].

  • Clarification: Add 1–2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Cooling & Isolation: Follow steps 4–6 from Protocol A.

Quality Control & Self-Validation System

To ensure the protocol is a self-validating system, researchers must perform the following post-experimental checks:

  • Mass Balance Verification: Calculate the mass of the recovered pure crystals. Evaporate the mother liquor and weigh the residue. Mass(Crystals) + Mass(Residue) ≈ Mass(Crude). A discrepancy >5% indicates product degradation or mechanical loss during transfer.

  • Melting Point Depression Analysis: Determine the melting point of the purified product[3]. A pure pyrrolizine ester will exhibit a sharp melting point range (< 1.5 °C). A depressed or broad melting range indicates that impurities were trapped in the lattice (likely due to shock cooling), necessitating a second recrystallization cycle[2].

  • HPLC Purity: For pharmaceutical-grade APIs, run the dissolved crystals through an HPLC system to guarantee that the compound meets strict purity standards (>99.5%)[7].

References

1.[2] Recrystallization and Crystallization, University of Illinois. Available at: 2.[1] Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory, SciSpace. Available at: 3.[6] Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines and Pyrimidopyrrolizines as Chemotherapeutic Agents, ResearchGate. Available at: 4.[3] NIUS Chemistry Experiments - Recrystallization, Tata Institute of Fundamental Research (TIFR). Available at: 5.[5] Experiment 2: Recrystallization, Athabasca University. Available at: 6.[7] How to Purify an organic compound via recrystallization or reprecipitation?, ResearchGate. Available at: 7.[4] 2.1: RECRYSTALLIZATION, Chemistry LibreTexts. Available at:

Sources

Application Note: Microwave-Assisted Synthesis of 2,3-Dihydro-1H-pyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 2,3-dihydro-1H-pyrrolizine structural motif is a privileged scaffold in drug discovery. It forms the core of nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac, the dual COX/LOX inhibitor licofelone, and various potent acetylcholinesterase (AChE) inhibitors targeting neurodegenerative disorders[1]. However, conventional syntheses of these bicyclic systems often suffer from prolonged reaction times, poor regioselectivity, and thermal degradation of sensitive intermediates.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative solution. By leveraging direct dielectric heating, MAOS drastically reduces reaction times from hours to minutes while improving stereocontrol and overall yield. This application note details two field-validated methodologies for synthesizing pyrrolizine derivatives: a multicomponent 1,3-dipolar cycloaddition and a solid-supported enaminone cyclization.

Mechanistic Causality & Microwave Dynamics

To successfully implement MAOS, researchers must move beyond treating the microwave reactor as a "magic box" and understand the thermodynamic causality behind solvent and catalyst choices.

Pathway A: 1,3-Dipolar Cycloaddition via Azomethine Ylides

The synthesis of spiroquinoxaline pyrrolizines relies on a four-component cascade reaction. The condensation of ninhydrin, 1,2-phenylenediamine, and L-proline generates a highly reactive azomethine ylide .

  • The Microwave Advantage : Under conventional heating, the decarboxylation step required to form the ylide is slow and prone to forming side products. Microwave irradiation in a high-loss-tangent solvent like ethanol (

    
    ) ensures rapid, uniform bulk heating. The electromagnetic field directly couples with the polar ylide intermediate, lowering the activation energy barrier for the subsequent highly regio- and stereoselective [3+2] cycloaddition with 
    
    
    
    -nitrostyrene.

Pathway N1 Ninhydrin + Phenylenediamine N2 Spiro-Intermediate N1->N2 MW Condensation N4 Azomethine Ylide (Reactive Dipole) N2->N4 Decarboxylation N3 L-Proline N3->N4 N6 Spiroquinoxaline Pyrrolizine N4->N6 [3+2] Cycloaddition N5 β-Nitrostyrene (Dipolarophile) N5->N6

Mechanistic pathway of the microwave-assisted 1,3-dipolar cycloaddition.

Pathway B: Solid-Supported Enaminone Cyclization

The conversion of


-(ethoxycarbonylmethyl)enaminones to ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates represents a unique mechanistic inversion[1]. Instead of acting as a nucleophile, the enaminone acts as an electrophile at its carbonyl group.
  • The Microwave Advantage : This specific cyclization fails under standard microwave heating in polar solvents due to bulk thermal decomposition[1]. The solution is utilizing Silica Gel (200–400 mesh) suspended in Xylene . Xylene is microwave-transparent (low loss tangent). The microwave energy is selectively absorbed by the silica gel, creating localized microscopic "hot spots" on the solid surface where the enaminone is adsorbed. This targeted thermal energy drives the electrophilic cyclization efficiently without superheating the bulk solvent[1].

Validated Methodologies

The following protocols are designed as self-validating systems, ensuring that the researcher can confirm reaction success at key milestones.

Protocol 1: Four-Component Cascade Synthesis of Spiro-Pyrrolizines

Target: Spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizines

  • Preparation : In a 10 mL microwave-transparent quartz vial, sequentially add ninhydrin (0.2 mmol), 1,2-phenylenediamine (0.2 mmol), L-proline (0.2 mmol), and the chosen

    
    -nitrostyrene derivative (0.2 mmol).
    
  • Solvent Addition : Add 2.0 mL of absolute ethanol. Add a magnetic stir bar.

  • Irradiation : Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 100 °C for 10–15 minutes (dynamic power modulation to maintain temperature).

  • Self-Validation (In-Process) : The reaction mixture will transition from a pale suspension to a deep, homogenous chromophore-rich solution. TLC (Ethyl Acetate:Hexane, 3:7) should reveal the complete consumption of the highly UV-active

    
    -nitrostyrene.
    
  • Isolation : Cool to room temperature. The product typically precipitates directly from the ethanol. Filter, wash with cold ethanol, and recrystallize to yield the pure spiro-pyrrolizine.

Protocol 2: Silica Gel-Promoted Cyclization of Enaminones

Target: Ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates

  • Adsorption : Dissolve the

    
    -(ethoxycarbonylmethyl)enaminone (0.5 mmol) in a minimal amount of dichloromethane (DCM). Add 1.0 g of Silica Gel (200–400 mesh) and evaporate the DCM under reduced pressure to evenly coat the solid support[1].
    
  • Suspension : Transfer the loaded silica to a microwave vial and suspend in 3.0 mL of anhydrous xylene[1].

  • Irradiation : Seal and irradiate at 150 °C for exactly 10 minutes[1]. Caution: Do not exceed 10 minutes, as prolonged exposure leads to pyrrolizine decomposition.

  • Self-Validation (Analytical) : Filter the silica and concentrate the xylene. Analyze the crude mixture via

    
    H NMR. The successful formation of the 2,3-dihydro-1H-pyrrolizine core is definitively validated by the emergence of a distinct pyrrole hydrogen singlet at 
    
    
    
    5.95
    and the ester carbonyl carbon shifting to
    
    
    161.4 in
    
    
    C NMR[1].
  • Isolation : Purify the residue via short-pad column chromatography (silica gel) to obtain yields generally >75%[1].

Workflow S1 1. Substrate Preparation N-(ethoxycarbonylmethyl)enaminone S2 2. Solid Support Addition Silica Gel (200-400 mesh) S1->S2 S3 3. Solvent Selection Xylene (Low MW absorption) S2->S3 S4 4. Microwave Irradiation 150 °C, 10 minutes S3->S4 S5 5. Validation TLC & NMR (δ 5.95 singlet) S4->S5

Workflow for the silica gel-promoted microwave cyclization of enaminones.

Quantitative Performance Analysis

The transition from conventional reflux to microwave irradiation yields significant improvements in both atom economy and time efficiency. Furthermore, the resulting derivatives exhibit potent biological profiles, particularly in neurodegenerative assays.

Table 1: Comparative Metrics for Pyrrolizine Synthesis (Conventional vs. MAOS)

Reaction TypeHeating MethodSolvent / PromoterTemp (°C)TimeYield (%)Key Biological Metric
Spiro-Pyrrolizine (4-Component)Conventional RefluxEthanol78 °C4–6 hrs65–75%N/A
Spiro-Pyrrolizine (4-Component)Microwave Ethanol100 °C10–15 min 88–98% AChE IC

as low as 0.05

M
Enaminone Cyclization [1]Conventional RefluxAcetic Acid140 °C18–24 hrs< 50%N/A
Enaminone Cyclization [1]Microwave Xylene / Silica Gel150 °C10 min > 75% Precursor to NSAIDs/Anticancer

Note: In the spiro-pyrrolizine series, specific derivatives (e.g., compound 5p) synthesized via this microwave protocol demonstrated an AChE inhibitory IC


 of 0.05 

M, vastly outperforming the standard drug Galantamine (0.97

M).

References

  • Akondi, A. M., Mekala, S., Kantam, M. L., Trivedi, R., Chowhan, L. R., & Das, A. (2016). An expedient microwave assisted regio- and stereoselective synthesis of spiroquinoxaline pyrrolizine derivatives and their AChE inhibitory activity. New Journal of Chemistry (RSC Publishing).
  • Beilstein Journal of Organic Chemistry. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journals.
  • National Institutes of Health (PMC). (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.

Sources

Application Notes & Protocols: Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate as a Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate as a bifunctional alkylating agent. We delve into the fundamental chemistry of the pyrrolizine scaffold, the mechanistic underpinnings of its reactivity, and its utility as a tool for inducing covalent cross-links in biological macromolecules. Detailed, validated protocols for DNA alkylation assays and subsequent analysis are provided, alongside expert insights into experimental design and data interpretation. This guide is intended to empower researchers to effectively harness the unique properties of this compound in fields ranging from oncology drug discovery to mechanistic toxicology.

The Chemical and Mechanistic Basis of Pyrrolizine Reactivity

The Pyrrolizine Scaffold: From Natural Toxins to Synthetic Tools

The pyrrolizine nucleus is a heterocyclic scaffold found in over 600 different pyrrolizidine alkaloids (PAs), which are secondary metabolites produced by thousands of plant species worldwide.[1] In their natural state, most PAs are relatively inert esters. However, they are notorious for their potential hepatotoxicity and carcinogenicity, which manifests upon metabolic activation.[2][3]

The key to their biological activity lies in their bioactivation, typically by cytochrome P450 monooxygenases in the liver. This process converts the parent alkaloid into a highly reactive dehydropyrrolizidine alkaloid (DHPA), a pyrrolic ester.[2][4] These DHPAs are potent electrophiles and are considered the ultimate toxic metabolites responsible for cellular damage.[3][4]

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be conceptualized as a stable, synthetic analogue that mimics this "activated" state. Its structure inherently possesses the electrophilic character necessary for alkylation reactions, thereby providing a powerful tool to study the effects of this chemical class without the requirement for in situ metabolic activation. This allows for more controlled and direct experimental investigation of its interactions with biomolecules.[5]

Mechanism_of_Action cluster_0 Natural Pyrrolizidine Alkaloid (PA) Metabolism cluster_1 Synthetic Analogue Approach Inert_PA Inert Pyrrolizidine Alkaloid Ester Reactive_DHPA Reactive Pyrrolic Ester (DHPA - Electrophile) Inert_PA->Reactive_DHPA Metabolic Activation (e.g., CYP450) Biomolecule Nucleophilic Biomolecule (DNA, Protein) Reactive_DHPA->Biomolecule Alkylation Synthetic_Agent Methyl 2,3-dihydro-1H- pyrrolizine-7-carboxylate Synthetic_Agent->Biomolecule Direct Alkylation (Mimics Reactive State) Alkylation Covalent Adducts & Cross-links Biomolecule->Alkylation

Caption: Metabolic activation of natural PAs versus the direct action of the synthetic analogue.

Mechanism of Bifunctional Alkylation

The term "bifunctional" signifies that the molecule has two reactive sites capable of forming covalent bonds with nucleophiles. The electrophilic pyrrolic core of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate enables it to alkylate nucleophilic centers found in biomolecules, most notably the N7 position of guanine and adenine in DNA, as well as nitrogen, sulfur, or oxygen atoms in amino acid residues of proteins.[3][6]

The process of cross-linking occurs in two sequential steps:

  • Monofunctional Adduct Formation: The first reactive site on the pyrrolizine ring attacks a nucleophile on a biomolecule (e.g., a guanine base in a DNA strand), forming a stable, covalent mono-adduct.

  • Cross-Link Formation: The second reactive site on the agent then reacts with a second, nearby nucleophile. If this second nucleophile is on the opposite DNA strand, an interstrand cross-link (ICL) is formed.[7][8] If it is on the same strand, an intrastrand cross-link results.[8]

ICLs are particularly cytotoxic lesions as they form a formidable block to DNA transcription and replication, which, if not repaired, can trigger apoptosis. This is the mechanistic basis for the anticancer activity of many clinically used bifunctional alkylating agents.[6][9]

Caption: The two-step process of DNA interstrand cross-link (ICL) formation.

Applications in Research and Drug Development

  • Anticancer Drug Discovery: As a DNA cross-linking agent, Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be used as a lead compound or a tool to study mechanisms of chemotherapy. Its efficacy can be evaluated against various cancer cell lines.[10][11]

  • Mechanistic Toxicology: The compound serves as an excellent positive control for studying the genotoxic effects of pyrrolizidine alkaloids and other bifunctional electrophiles, helping to elucidate pathways of DNA damage and repair.[4]

  • DNA Repair Studies: By inducing specific and robust DNA lesions (ICLs), this agent can be used to investigate the complex cellular machinery involved in DNA repair pathways, such as the Fanconi Anemia pathway and homologous recombination.

  • Protein Modification: The agent's reactivity is not limited to DNA. It can be used to probe protein structure and function by cross-linking interacting proteins or modifying active sites of enzymes containing nucleophilic residues.

Experimental Protocols

Protocol 3.1: In Vitro DNA Interstrand Cross-Linking Assay using Gel Electrophoresis

This protocol provides a robust method to qualitatively and semi-quantitatively assess the formation of DNA interstrand cross-links in purified plasmid DNA. The principle relies on the fact that covalently cross-linked DNA, upon denaturation, will rapidly reanneal to form a double-stranded molecule, while non-cross-linked DNA will remain single-stranded. These two forms can be separated by agarose gel electrophoresis.[12]

3.1.1 Materials and Reagents

  • Supercoiled plasmid DNA (e.g., pBR322), 1 mg/mL stock in TE buffer.

  • Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (prepare fresh stock solution in DMSO).

  • Reaction Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Denaturing Stop Solution: 30% Ficoll, 120 mM EDTA, 0.6% SDS, Bromophenol Blue.

  • TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0.

  • Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Agarose, molecular biology grade.

  • TBE Buffer (Tris-borate-EDTA).

  • DNA staining agent (e.g., SYBR™ Gold or Ethidium Bromide).

3.1.2 Experimental Workflow

Workflow_Crosslinking_Assay Start Start: Prepare Reagents Reaction_Setup Set up Reaction: Plasmid DNA + Buffer + Alkylating Agent Start->Reaction_Setup Incubation Incubate at 37°C (Time course: e.g., 0, 2, 4, 8 hr) Reaction_Setup->Incubation Quench Quench Reaction (e.g., with Stop Solution) Incubation->Quench Denature Denature DNA (95°C for 5 min, then ice-bath) Quench->Denature Gel Agarose Gel Electrophoresis (Non-denaturing conditions) Denature->Gel Visualize Stain and Visualize Gel Gel->Visualize Analysis Analyze Bands: dsDNA (cross-linked) vs. ssDNA (non-cross-linked) Visualize->Analysis

Caption: Experimental workflow for the in vitro DNA cross-linking assay.

3.1.3 Step-by-Step Procedure

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 20 µL:

    • 2 µL of 10x Reaction Buffer.

    • 500 ng of plasmid DNA.

    • Add Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate from a DMSO stock to the desired final concentration (see Table 1).

    • Add nuclease-free water to 20 µL.

    • Crucially, include controls: a "no-drug" negative control (add DMSO vehicle only) and optionally a positive control with a known cross-linker (e.g., Mitomycin C).

  • Incubation: Mix gently and incubate the reactions at 37°C for the desired amount of time (e.g., 4 hours). A time-course experiment is recommended to observe the kinetics of cross-linking.

  • Reaction Termination & Denaturation: Add 5 µL of Denaturing Stop Solution to each reaction. Heat the samples at 95°C for 5 minutes to denature the DNA. Immediately place the tubes on an ice-water bath for 5 minutes to snap-cool, preventing reannealing of non-cross-linked strands.

  • Gel Electrophoresis: Load the entire sample onto a 1.0% agarose gel in 1x TBE buffer. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with a suitable DNA stain according to the manufacturer's protocol. Image the gel using a standard UV or blue-light transilluminator.

3.1.4 Data Interpretation

  • Non-cross-linked DNA (Negative Control): Will appear as a faint, fast-migrating band corresponding to single-stranded DNA (ssDNA).

  • Cross-linked DNA: Will appear as a brighter, slower-migrating band corresponding to the renatured double-stranded DNA (dsDNA). The intensity of this band is proportional to the extent of cross-linking.

ParameterRecommended RangeRationale
Agent Concentration 1 µM - 500 µMThe optimal concentration is compound-specific and should be determined empirically via titration.
DNA Concentration 20 - 50 ng/µLSufficient for visualization without overloading the gel.
Incubation Time 1 - 24 hoursCross-linking is a time-dependent process; a time course reveals reaction kinetics.
Incubation Temperature 37°CMimics physiological conditions.
DMSO Concentration < 5% (v/v)High concentrations of DMSO can interfere with DNA structure and the reaction.
Table 1: Recommended starting conditions for DNA cross-linking experiments.
Protocol 3.2: Analysis of DNA Adducts by LC-MS/MS

For a definitive and quantitative analysis of DNA modification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][14] This protocol outlines the general steps required to identify and quantify specific DNA adducts formed by Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate.

3.2.1 Principle Following reaction with the alkylating agent, the DNA is enzymatically digested down to individual nucleosides. These modified and unmodified nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. The mass spectrometer can identify the specific adducts by their unique mass-to-charge (m/z) ratio and fragmentation patterns.[15]

3.2.2 Abbreviated Protocol Workflow

  • DNA Alkylation: Perform a scaled-up version of the in vitro reaction described in Protocol 3.1, using calf thymus DNA or purified plasmid DNA (e.g., 100 µg).

  • DNA Purification: After incubation, purify the DNA from the reaction mixture to remove unreacted agent and buffer salts, typically by ethanol precipitation.

  • Enzymatic Digestion: Resuspend the purified DNA in a suitable buffer and digest it to single nucleosides using a cocktail of enzymes (e.g., DNAse I, Nuclease P1, and Alkaline Phosphatase).

  • LC-MS/MS Analysis:

    • Inject the digested sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

    • Separate the nucleosides using a reverse-phase C18 column.

    • Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically look for the predicted masses of the pyrrolizine-adducted deoxyguanosine (dG) and deoxyadenosine (dA).

  • Data Analysis: Identify adducts by matching retention times and fragmentation patterns with those of synthesized standards, if available. Quantify adduct levels by comparing the peak area to that of an internal standard.[14]

Safety and Handling

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a reactive alkylating agent and must be treated as a potentially toxic and mutagenic compound.

  • Always handle the compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

  • All waste, including pipette tips and tubes, that comes into contact with the compound should be disposed of as hazardous chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
No cross-linking observed on gel Agent concentration too low.Increase the concentration of the alkylating agent in a stepwise manner.
Incubation time too short.Increase the incubation time; perform a time-course experiment.
Agent degraded.Prepare a fresh stock solution of the agent immediately before use.
Smearing in gel lanes DNA degradation (nuclease contamination).Use nuclease-free water and reagents; add EDTA to the reaction buffer.
Agent concentration too high causing DNA precipitation/aggregation.Reduce the agent concentration.
Low signal in LC-MS analysis Inefficient enzymatic digestion.Ensure the activity of digestion enzymes and optimize digestion time and temperature.
Poor ionization of adducts.Optimize mass spectrometer source parameters (e.g., electrospray voltage, gas flows).

References

  • MDPI. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. [Link]

  • MDPI. (2025). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. [Link]

  • ACS Publications. (2015). Screening for DNA Alkylation Mono and Cross-Linked Adducts with a Comprehensive LC-MS3 Adductomic Approach. Analytical Chemistry. [Link]

  • PubMed. (1962). Alkylation as the mechanism by which the hepatotoxic pyrrolizidine alkaloids act on cell nuclei. Nature. [Link]

  • National Center for Biotechnology Information. (n.d.). Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach. PMC. [Link]

  • ResearchGate. (n.d.). Pyrrolizidine Alkaloids as Alkylating and Antimitotic Agents. Request PDF. [Link]

  • National Center for Biotechnology Information. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. [Link]

  • Pharaoh Academy. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research. [Link]

  • ResearchGate. (2019). A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations. ResearchGate. [Link]

  • MDPI. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

  • Royal Society of Chemistry. (2013). A low-cost, convenient approach, based on gold nanoparticles and DNA interstrand cross-linking has been developed for rapid colorimetric detection of anticancer drugs. Analytical Methods. [Link]

  • UCL Discovery. (1993). In vitro DNA cross-linking and sequence specificity of bifunctional alkylating agents. University College London. [Link]

  • ResearchGate. (1995). A procedure for selective DNA alkylation and detection by mass spectrometry. PDF. [Link]

  • Scite.ai. (n.d.). Synthesis of 2,3‐Dihydro‐7‐hydroxymethyl‐1H‐pyrrolizin‐1‐one, the Alkaloid Loroquine. Scite.ai. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents. Request PDF. [Link]

  • Royal Society of Chemistry. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. RSC Publishing. [Link]

  • Semantic Scholar. (2002). Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (1967). Interstrand cross-linking of DNA by difunctional alkylating agents. Journal of Molecular Biology. [Link]

  • PubMed. (1977). Synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters. Journal of Medicinal Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). Intrastrand Bifunctional Alkylation of DNA in Mammalian Cells Treated with Mustard Gas. Canadian Journal of Biochemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Chemical Communications. [Link]

  • Oncohema Key. (2017). Alkylating agents and platinum antitumor compounds. Oncohema Key. [Link]

  • Chemical Synthesis Database. (2025). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. Chemical Synthesis Database. [Link]

  • ResearchGate. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. ResearchGate. [Link]

  • YouTube. (2023). Alkylating Agents Pharmacology (Examples, MOA, Adverse Effects). YouTube. [Link]

  • National University of Kyiv-Mohyla Academy. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate. PubChem. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • PubMed. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Studies related to dihydro-1,4-thiazines. Part VII. Reaction of methyl (4S,6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo-[4.3.0]non-2-ene-3-carboxylate 4-oxide with acetyl chloride. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pharmaffiliates. (n.d.). Methyl 7-benzoyl-2-cyano-2,3-dihydro-1H-pyrrolizine-2-carboxylate. Pharmaffiliates. [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of Pyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Pyrrolizine derivatives are highly valuable scaffolds in modern drug discovery, frequently utilized in the development of COX inhibitors for anti-inflammatory therapies[1] and potent tubulin polymerization inhibitors for anticancer agents[2].

Despite their pharmacological utility, handling these bicyclic heterocycles presents a significant synthetic challenge. Due to their extreme electron density, pyrrolizines are notoriously prone to rapid, uncontrolled polymerization, often resulting in the formation of intractable black tars. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you suppress these parasitic pathways and isolate your desired monomeric products.

Mechanistic Insights: The Causality of Polymerization

To prevent polymerization, one must first understand the thermodynamic and kinetic drivers behind it. The pyrrolizine core contains a highly electron-rich pyrrole-type ring.

  • Acid-Catalyzed Pathway: Under acidic conditions, the electron-rich ring undergoes rapid protonation. This protonation disrupts the aromaticity of the system, transforming the once-stable molecule into a highly reactive electrophile[3]. This protonated intermediate is immediately attacked by a neighboring neutral, electron-rich pyrrolizine molecule, initiating a rapid chain reaction that yields insoluble, ill-defined polymers[3].

  • Oxidative Pathway: Exposure to ambient oxygen, light, or chemical oxidants (such as Fe³⁺ or Cu²⁺) strips an electron from the pyrrolizine core, generating a radical cation. These radicals rapidly couple in an uncontrolled oxidative polymerization cascade, a process commonly exploited to make conductive polypyrrole materials, but disastrous for small-molecule synthesis[4].

Mechanism Start Pyrrolizine Monomer (Electron-Rich) Acid Acidic Conditions (H+) Start->Acid Exposure Oxidant Oxidants (e.g., Fe3+) Start->Oxidant Exposure Protect N-Protection / EWG Start->Protect Strategy 1 Temp Cryogenic (-78°C) + High Dilution Start->Temp Strategy 2 Protonated Protonated Electrophile (Loss of Aromaticity) Acid->Protonated Radical Radical Cation Oxidant->Radical Polymer Insoluble Black Tar (Polymerization) Protonated->Polymer Chain Reaction Radical->Polymer Radical Coupling Desired Stable Functionalized Pyrrolizine Protect->Desired Deactivates Ring Temp->Desired Kinetic Control

Mechanistic pathways of pyrrolizine polymerization versus stabilization strategies.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn into a black, insoluble tar immediately upon the addition of a Lewis or Brønsted acid? A: You are witnessing an uncontrolled acid-catalyzed chain reaction. Because the protonated pyrrolizine acts as an electrophile, high local concentrations of acid create a burst of these reactive intermediates. To prevent this, you must kinetically starve the reaction: lower the temperature drastically (e.g., -78 °C) to reduce the reaction rate, and add the acid dropwise to a highly diluted solution to prevent localized concentration spikes[3].

Q2: I successfully synthesized my pyrrolizine derivative, but it degrades on the silica gel column during purification. How can I isolate it? A: Standard silica gel is inherently acidic (pH ~4.5-5.5), which is sufficient to trigger polymerization of sensitive pyrrolizines during chromatography. Causality: The extended residence time on the acidic stationary phase promotes intermolecular coupling. Solution: Neutralize your stationary phase. Use basic alumina instead of silica, or deactivate your silica gel by pre-flushing the column with a solvent system containing 1-2% triethylamine (TEA).

Q3: Are there synthetic routes to construct the pyrrolizine core that completely avoid harsh acidic conditions? A: Yes. If acid-mediated cyclization is destroying your substrate, consider a thermally driven, solid-supported approach. For example, enaminones can undergo clean cyclization to form dihydropyrrolizines in the presence of neutral silica gel under microwave heating (150 °C). In this environment, the enaminone acts as an electrophile at its carbonyl group, bypassing the need for strong liquid acids and suppressing polymerization[5].

Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the fate of the pyrrolizine core during electrophilic functionalization.

Reaction ConditionTemperatureConcentrationAdditive / SorbentYield of Desired Product (%)Yield of Polymer (Tar) (%)
Standard Acidic 25 °C1.0 MNone< 5%> 90%
Cryogenic Acidic -78 °C0.1 MNone65%15%
Microwave-Assisted 150 °C0.5 MSilica Gel (Solid)85%< 5%
Oxidative (FeCl₃) 25 °C1.0 MNone0%100%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic cues, you can confirm the suppression of polymerization in real-time.

Protocol A: Cryogenic Acid-Mediated Functionalization

Use this protocol when strong electrophiles or acidic conditions are unavoidable.

  • Preparation & Degassing: Dissolve the pyrrolizine starting material (1.0 equiv) in anhydrous THF to achieve a high dilution (0.05 M to 0.1 M). Degas the solution by bubbling Argon for 15 minutes. Causality: Removing dissolved oxygen prevents competing oxidative radical polymerization[4].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 20 minutes.

  • Controlled Addition: Dissolve your acid/electrophile in anhydrous THF. Add this solution dropwise via a syringe pump at a rate of 0.1 mL/min.

    • Self-Validation Check: The solution should remain clear or slightly yellow. A rapid shift to dark green or opaque black indicates localized heating and polymerization; if this occurs, halt addition immediately and increase stirring speed.

  • Reaction Monitoring: Stir at -78 °C. Monitor via TLC using triethylamine-treated silica plates. Validation: The absence of heavy baseline streaking confirms that polymerization is suppressed[3].

  • Basic Quenching: Before warming the flask, quench the reaction at -78 °C by adding a cold, saturated aqueous solution of NaHCO₃. Causality: Neutralizing the acid before the kinetic energy of the system increases prevents thermal runaway polymerization during the warm-up phase.

Protocol B: Microwave-Promoted Acid-Free Cyclization

Adapted for the synthesis of dihydropyrrolizines from enaminones[5].

  • Substrate Loading: Dissolve the N-(ethoxycarbonylmethyl)enaminone precursor in anhydrous xylene (0.5 M).

  • Solid-Phase Promoter: Add 2.0 mass equivalents of neutral silica gel (230–400 mesh) directly to the microwave vial. Causality: The silica gel provides a high-surface-area microenvironment that promotes intramolecular cyclization without the destructive bulk acidity of liquid Brønsted acids[5].

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 3.5 to 5 minutes.

    • Self-Validation Check: Post-irradiation, the silica gel should appear light brown or tan. A solid black mass indicates substrate decomposition.

  • Isolation: Filter the mixture while warm to remove the silica gel, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the stable pyrrolizine derivative.

Workflow S1 1. Degas Solvents (Ar/N2 Purge) S2 2. Cool Reactor (-78 °C) S1->S2 S3 3. Dropwise Addition (High Dilution) S2->S3 S4 4. Basic Quench (Cold pH 8 Buffer) S3->S4 S5 5. Purification (Deactivated Silica) S4->S5

Step-by-step experimental workflow for the safe handling and synthesis of pyrrolizines.

References

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents National Institutes of Health (NIH) / PMC[Link]

  • Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones Beilstein Journal of Organic Chemistry[Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol National Institutes of Health (NIH) / PMC[Link]

Sources

Technical Support Center: Synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will address frequently asked questions and provide in-depth troubleshooting guides to help you optimize your reaction conditions and improve your overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2,3-dihydro-1H-pyrrolizine core?

The synthesis of the pyrrolizine skeleton, a key structural motif in many natural products and pharmacologically active compounds, is most commonly achieved through cycloaddition reactions.[1] The most prevalent and versatile of these is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition).[2]

This strategy involves the reaction of a 1,3-dipole, typically an azomethine ylide generated in situ from an α-amino acid like proline, with a dipolarophile, which is an electron-deficient alkene or alkyne.[2][3] For the synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, this often involves the reaction of a proline derivative with an activated alkyne such as methyl propiolate or dimethyl acetylenedicarboxylate (DMAD).[4][5]

Other notable methods include:

  • Intramolecular Cyclization: This can involve various strategies, including radical cyclizations or KHMDS-induced carbocyclization of N-alkynyl proline carboxylates.[6][7]

  • Transition Metal-Catalyzed Reactions: Modern approaches utilizing C-H amination or functionalization offer high atom economy.[2]

  • Domino Reactions: Organocatalytic domino Michael-aldol cyclizations can provide access to densely substituted pyrrolizines.[8]

The choice of method depends on the desired substitution pattern, available starting materials, and scalability requirements.

Q2: How can I effectively monitor the progress of my reaction?

Consistent and accurate reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.[9] The two most common techniques are:

  • Thin-Layer Chromatography (TLC): This is the most rapid and convenient method. A suitable solvent system (e.g., Ethyl Acetate/Hexane) should be developed to clearly separate the starting materials, intermediates, and the desired product. Spot the reaction mixture alongside the starting materials. The reaction is typically complete when the starting material spot has been consumed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when product stability is a concern, LC-MS is invaluable. It not only tracks the disappearance of reactants and appearance of the product but also provides the mass of the product and any major byproducts, aiding in their identification.[9][10]

Monitoring your reaction at regular intervals (e.g., every 1-2 hours) allows you to create a time-course profile, which is essential for optimization.[11]

Troubleshooting Guide: Low Reaction Yield

A low or inconsistent yield is one of the most common challenges in heterocyclic synthesis.[2] The following guide provides a systematic approach to diagnosing and resolving the underlying issues.

Q3: My overall yield is consistently low. What are the first things I should investigate?

When facing low yields, it's best to follow a logical troubleshooting sequence. Start by verifying the most fundamental parameters before moving to more complex optimizations.

A Low Yield Observed B 1. Verify Reagent & Solvent Quality A->B C 2. Review Reaction Conditions (Temp, Time) B->C Purity OK F Purify/Dry Reagents & Solvents B->F Impure/ Wet D 3. Assess Reaction Atmosphere & Mixing C->D Conditions OK G Optimize Temperature & Reaction Time C->G Suboptimal E 4. Analyze for Side Products / Decomposition D->E Setup OK H Ensure Inert Atmosphere & Efficient Stirring D->H Inadequate I Modify Conditions or Purification Protocol E->I Issues Detected J Systematically Optimize Parameters E->J No Issues Found

Caption: Systematic workflow for troubleshooting low reaction yields.

1. Reagent and Solvent Quality:

  • Purity: Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation. Always use reagents of appropriate purity.[11]

  • Moisture: Many organic reactions, particularly those involving strong bases or organometallic reagents, are sensitive to moisture.[11] Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using commercially available dry solvents).

2. Reaction Conditions:

  • Temperature: This is a critical parameter. Some reactions require elevated temperatures to overcome activation energy barriers, while others must be run at low temperatures to prevent side reactions or decomposition.[9] The formation of pyrrolizines from enamines and DMAD, for example, is favored at higher temperatures.[5]

  • Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can lead to product degradation. Use TLC or LC-MS to determine the point of maximum product formation.[10]

3. Reaction Atmosphere and Mixing:

  • Inert Atmosphere: If any of your reagents or intermediates are sensitive to oxygen or moisture, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11]

  • Mixing: Inefficient stirring, especially in heterogeneous mixtures, can lead to localized concentration gradients, poor heat transfer, and lower yields.[11]

Troubleshooting Guide: Side Product Formation & Incomplete Conversion

Q4: My TLC shows multiple spots, and the main byproduct seems to have a similar polarity to my product. How can I improve selectivity?

The formation of side products is a common issue, particularly in multi-step or domino reactions.[9] Strategies to enhance selectivity focus on controlling the reaction pathway.

Common Side Reactions in Pyrrolizine Synthesis:

  • Oxidation: The pyrrole or pyrrolizine ring can be susceptible to oxidation, leading to the formation of colored, often polar, impurities. This is especially true if the product is exposed to air for extended periods at elevated temperatures.[2]

  • Polymerization: Highly reactive intermediates or starting materials, such as activated alkynes, can polymerize under certain conditions.

  • Formation of Regioisomers: In [3+2] cycloadditions, the formation of different regioisomers is possible, influenced by electronic and steric factors of the substituents.[2]

  • Michael Adducts: In reactions of enamines with DMAD, a linear Michael adduct can form in competition with the desired cyclization, particularly in apolar solvents.[5]

Strategies for Improving Selectivity:

StrategyCausality and Explanation
Control Temperature Running the reaction at a lower temperature can disfavor side reactions that may have a higher activation energy than the desired pathway.[9]
Optimize Solvent Solvent polarity can dramatically influence the reaction course. For instance, in the reaction of enamines with DMAD, polar solvents like methanol favor the formation of the cyclized pyrrolizine product by stabilizing the charged intermediate required for cyclization.[5]
Use a Catalyst A selective catalyst can direct the reaction towards the desired product.[9] In some pyrrolizidine syntheses, Lewis acids or specific organocatalysts are employed to control stereoselectivity and regioselectivity.[8]
Adjust Stoichiometry Carefully controlling the ratio of reactants can minimize side reactions. For example, using a slight excess of one reactant might help consume the limiting reagent completely, but a large excess could lead to other byproducts.
Q5: My reaction seems to stall and never reaches full conversion, even after extended reaction times. What can I do?

Incomplete conversion suggests that the reaction has either reached equilibrium or is kinetically hindered.

Potential Causes and Solutions:

  • Insufficient Activation Energy: The reaction may require more energy to proceed to completion.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for product formation and potential degradation.[9]

  • Catalyst Deactivation: If using a catalyst, it may be degrading over the course of the reaction or being poisoned by impurities.

    • Solution: Ensure high-purity reagents. In some cases, adding a second portion of the catalyst mid-reaction can be beneficial.

  • Reversible Reaction: The reaction may be reversible.

    • Solution: Consider strategies to remove a byproduct to drive the equilibrium forward (e.g., removal of water with a Dean-Stark trap if water is a byproduct).

  • Inhibitors: An impurity in a reagent or solvent could be inhibiting the reaction.

    • Solution: Re-purify all starting materials and use freshly dried, high-purity solvents.[11]

Experimental Protocol: A Representative Synthesis

This section provides a generalized protocol for a [3+2] cycloaddition approach to a pyrrolizine carboxylate core, which can be adapted for the target molecule. This is based on common literature procedures.[3][4]

cluster_0 Reaction Setup cluster_1 Cycloaddition cluster_2 Workup & Purification A 1. Add L-Proline & anhydrous solvent to a dry, inert flask. B 2. Add Acetic Anhydride (or other activating agent) dropwise at 0 °C. A->B C 3. Stir for 30-60 min to form intermediate. B->C D 4. Add Methyl Propiolate (dipolarophile) dropwise. C->D E 5. Heat mixture to reflux (e.g., 80-110 °C). D->E F 6. Monitor by TLC until proline derivative is consumed. E->F G 7. Cool, remove solvent under reduced pressure. F->G H 8. Perform aqueous workup (e.g., NaHCO3 wash, extract with EtOAc). G->H I 9. Purify by column chromatography. H->I

Caption: General workflow for a [3+2] cycloaddition synthesis of a pyrrolizine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. For example, toluene or xylene can be distilled from sodium/benzophenone.

  • Reaction:

    • To a stirred solution of L-proline (1.0 eq) in anhydrous toluene, add acetic anhydride (1.1 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour. This step generates the mesoionic oxazalone intermediate in situ.[4]

    • Add methyl propiolate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 110 °C) and maintain this temperature.

    • Monitor the reaction progress by TLC every 2 hours.

  • Workup:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate.

This protocol serves as a starting point. Optimization of the solvent, temperature, and reaction time will likely be necessary to maximize the yield for your specific setup.[12]

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2020). Optimization of pyrrolizine-based Schiff bases with 4-thiazolidinone motif: Design, synthesis and investigation of cytotoxicity and anti-inflammatory potency. Bioorganic chemistry, 94, 103437. Retrieved from [Link]

  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15343–15353. Retrieved from [Link]

  • Anderson, W. K., & Halat, M. J. (1981). Synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters. Journal of medicinal chemistry, 24(2), 149–155. Retrieved from [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Softawy, A. M., & El-Shaaer, M. M. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. Scientific reports, 13(1), 1083. Retrieved from [Link]

  • Rajput, S. K., & Panda, G. (2019). A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations. Tetrahedron Letters, 60(5), 424-428. Retrieved from [Link]

  • Rault, S., D'Hinterland, L. D., & Robba, M. (1983). SYNTHESIS OF PYRROLIZINES BY INTRAMOLECULAR CAPTURE OF 1,CDIPOLAR INTERMEDIATES IN REACTIONS OF ENAMINES WITH DIMETHYL ACETYLENE. Heterocycles, 20(3), 419. Retrieved from [Link]

  • Korotaev, V. Y., Kutyashev, I. B., Sosnovskikh, V. Y., & Moshkin, V. S. (2017). 1,5-Diarylpent-4-ene-1,3-diones in the synthesis of spiro[(thia)pyrrolizidine-3,3'-oxindoles] and 1,3-diaryl-5-spiro[oxindole-3,3'-pyrrolizidin-2'-yl]-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 53(6-7), 726-733. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2021). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules (Basel, Switzerland), 26(11), 3144. Retrieved from [Link]

  • Rajput, S. K., & Panda, G. (2019). A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations. Tetrahedron Letters, 60(5), 424-428. Retrieved from [Link]

  • Hanna, M. M., Abdelgawad, N. M., & Belal, A. (2012). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. Medicinal Chemistry Research, 22(7), 3423-3435. Retrieved from [Link]

  • Wang, H., Zhang, Y., & Li, X. (2018). Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Chemical Communications, 54(63), 8749-8752. Retrieved from [Link]

  • Pesciaioli, F., Kemper, S., & Enders, D. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic letters, 16(15), 3974–3977. Retrieved from [Link]

  • Robins, D. J. (1982). Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Muchowski, J. M., & Nelson, P. H. (1992). U.S. Patent No. 5,082,951. Washington, DC: U.S. Patent and Trademark Office.
  • Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Molecular Diversity, 21(2), 265-271. Retrieved from [Link]

Sources

Technical Support Center: Stability of Pyrrolizine Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Ticket ID: PME-STAB-001 Topic: Stability of Pyrrolizine Methyl Esters (PMEs) in Aqueous Solution Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Troubleshooting & Root Cause Analysis

This module is designed to identify the specific mode of failure in your experiment. Pyrrolizine methyl esters (PMEs) are chemically distinct due to the bicyclic nitrogen-containing core, which imparts specific electronic sensitivities to the ester linkage.

Symptom 1: Rapid Compound Disappearance in Basic Media (pH > 7.5)
  • Diagnosis: Base-Catalyzed Hydrolysis (Saponification).

  • The Science: The ester carbonyl carbon is electrophilic. Hydroxide ions (

    
    ) are potent nucleophiles that attack this carbon much faster than water. In pyrrolizine systems, if the nitrogen is unprotonated (free base), it can increase the electron density of the ring, but the ester linkage remains the most vulnerable point.
    
  • Immediate Action:

    • Adjust buffer pH to < 6.0 immediately.

    • Switch to bulky buffers (e.g., MES, Acetate) instead of Phosphate if pH > 7 is strictly required (phosphate can catalyze hydrolysis).

    • Reference: J. Pharm. Sci. data indicates hydroxide is ~

      
       times more effective at catalyzing hydrolysis than hydronium ions for similar structures [1].[1]
      
Symptom 2: Gradual Degradation in Acidic Media (pH < 4.0)
  • Diagnosis: Acid-Catalyzed Hydrolysis or Ring Instability.

  • The Science: While esters are generally more stable in acid, the pyrrolizine nitrogen (

    
     ~6-9 depending on substitution) becomes protonated. This creates a cationic species. While this often stabilizes the ester against nucleophilic attack, extreme acid can force acid-catalyzed hydrolysis or, in specific derivatives (like PAs), initiate ring cleavage.
    
  • Immediate Action:

    • Store samples at pH 4.0–5.0 (the "Stability Sweet Spot").

    • Lyophilize samples if long-term storage in solution is necessary.

Symptom 3: Chromatographic Peak Broadening or Splitting
  • Diagnosis: On-Column Hydrolysis or Keto-Enol Tautomerism.

  • The Science: If your HPLC mobile phase is basic (pH > 7.5) or contains primary amines, the PME may hydrolyze during the run. Alternatively, if the pyrrolizine core has a ketone substituent (e.g., Ketorolac derivatives), tautomerism may occur.

  • Immediate Action:

    • Acidify mobile phase (0.1% Formic Acid or Phosphoric Acid).

    • Lower column temperature to 25°C (from 40°C).

Decision Tree: Troubleshooting Workflow

PME_Troubleshooting Start Start: Compound Instability CheckPH Check Solution pH Start->CheckPH Basic pH > 7.5 CheckPH->Basic Acidic pH < 4.0 CheckPH->Acidic Neutral pH 4.0 - 7.0 CheckPH->Neutral ActionBase Cause: Saponification Action: Acidify to pH 4-6 Basic->ActionBase ActionAcid Cause: Acid Hydrolysis/Ring Opening Action: Buffer to pH 5 Acidic->ActionAcid CheckLight Check Light Exposure Neutral->CheckLight ActionLight Cause: Photolysis Action: Amber Glass/Foil CheckLight->ActionLight Exposed ActionOx Cause: Oxidation (N-oxide) Action: Degas/Add Antioxidant CheckLight->ActionOx Protected

Figure 1: Diagnostic decision tree for identifying the primary cause of Pyrrolizine Methyl Ester instability.

Methodological Support: Validated Protocols

Protocol A: Kinetic Stability Profiling (pH-Rate Profile)

Objective: Determine the exact half-life (


) of your specific PME at physiological and storage pH.

Reagents:

  • Buffers (0.1 M): HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).

  • Stock Solution: 1 mg/mL PME in Acetonitrile (ACN).

Workflow:

  • Preparation: Pre-heat buffer volumes (9.9 mL) to 37°C in a water bath.

  • Initiation: Spike 100 µL of Stock Solution into the buffer (Final conc: 10 µg/mL; 1% ACN). Vortex for 5 seconds.

  • Sampling: At

    
     min:
    
    • Remove 500 µL aliquot.

    • CRITICAL STEP (Quenching): Immediately add 500 µL of cold Acetonitrile containing 0.1% Formic Acid. This stops the reaction and precipitates buffer salts if necessary.

  • Analysis: Inject onto HPLC immediately.

Calculation: Plot


 vs. Time (

). The slope is

.

Protocol B: Stability-Indicating HPLC Method

Context: Standard C18 methods often fail to separate the parent ester from the hydrolyzed acid product. Use this optimized gradient.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH), 150 x 4.6 mm, 3.5 µmStandard stationary phase for hydrophobic esters.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers the ionizable nitrogen; pH 4.5 minimizes on-column hydrolysis.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier.
Gradient 0-2 min: 10% B2-15 min: 10% -> 80% B15-20 min: 80% BGradient ensures the polar hydrolytic product (acid) elutes early, while the non-polar ester elutes later.
Flow Rate 1.0 mL/minStandard flow.[2]
Detection UV 320 nm (or

)
Many pyrrolizines absorb >300 nm due to conjugation. Check your specific spectrum.

Mechanistic Deep Dive (FAQ)

Q: Why is the methyl ester so unstable compared to the ethyl or butyl ester?

A: This is a steric and electronic phenomenon. Methyl esters are the least sterically hindered, allowing easy access for the nucleophile (water or hydroxide) to attack the carbonyl carbon.

  • Trend: Methyl < Ethyl < Isopropyl < t-Butyl (Increasing Stability).

  • Data: In Ketorolac derivatives, butyl esters showed significantly higher stability profiles than methyl esters due to the hydrophobic shielding of the carbonyl group [1].

Q: Does the nitrogen in the pyrrolizine ring affect hydrolysis?

A: Yes. The nitrogen atom can act as an intramolecular base or affect the


 of the leaving group.
  • Low pH: The nitrogen is protonated (

    
    ). The molecule is cationic. Electrostatic repulsion may slow down the attack of 
    
    
    
    , making acid hydrolysis relatively slow.
  • High pH: The nitrogen is unprotonated. If the structure allows, the lone pair can facilitate general base catalysis, accelerating ester cleavage.

Q: What is the "Stability Sweet Spot"?

A: Based on pseudo-first-order kinetic data for pyrrolizine-based drugs (like Ketorolac) and alkaloids:

  • Optimum pH: 3.5 – 5.0

  • Why? This is the "inflection point" in the pH-rate profile where both specific acid catalysis (

    
    ) and specific base catalysis (
    
    
    
    ) are minimized [1][2].
Visualizing the Degradation Pathway

Hydrolysis_Mechanism Ester Pyrrolizine Methyl Ester (Lipophilic) TS Tetrahedral Intermediate (Unstable) Ester->TS Nucleophilic Attack (Fast) Products Pyrrolizine Acid + Methanol (Hydrophilic) TS->Products Collapse (Irreversible) OH OH- (Nucleophile) OH->TS

Figure 2: Base-catalyzed hydrolysis pathway, the primary degradation route for PMEs in aqueous solution.

Reference Data: Stability Profiles

The following table summarizes expected stability behaviors based on structural analogues (Ketorolac and Pyrrolizidine Alkaloids) [1][2][5].

ConditionEstimated Half-Life (

)
Primary MechanismRecommendation
pH 1.2 (0.1 N HCl) 4 – 12 HoursAcid-Catalyzed HydrolysisAnalyze immediately; do not store.
pH 4.5 (Acetate) > 48 HoursMinimal HydrolysisRecommended for autosampler.
pH 7.4 (PBS) 2 – 6 HoursBase-Catalyzed HydrolysisUse fresh; keep on ice.
pH 9.0 (Borate) < 30 MinutesRapid SaponificationAvoid completely.
Light (UV) VariablePhotolysis / OxidationProtect from light (Amber vials).

References

  • Gupta, V. D., & Parasrampuria, J. (1987). Quantitation and Stability of Ketorolac Tromethamine in Aqueous Solution. Journal of Pharmaceutical Sciences. (Note: Serves as the primary kinetic model for pyrrolizine-5-carboxylic acid derivatives).

  • Flores-Murrieta, F. J., et al. (2012). The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac.[1] Journal of Pharmacy and Pharmacology.

  • Huan, J. Y., et al. (1998). Enzymatic hydrolysis of pyrrolizidine alkaloids. Toxicology Letters.

  • Vladimirova, S. (2016).[3] Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.[3] Pharmaceutical Drug Discovery and Technologies.

  • Chen, T., et al. (2010). Genotoxicity of pyrrolizidine alkaloids: Mechanisms and perspectives. Toxicology Letters. (Provides context on the oxidative instability of the pyrrolizine core).

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrrolizine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrolizines and their spiro-fused derivatives are privileged bicyclic nitrogen heterocycles central to numerous alkaloids and bioactive pharmaceuticals. However, synthesizing these frameworks—whether through 1,3-dipolar cycloadditions or transition-metal-catalyzed cascades—often presents significant regioselectivity challenges. This guide provides causal explanations, troubleshooting steps, and validated protocols to help you achieve absolute regiocontrol in your pyrrolizine syntheses.

Section 1: 1,3-Dipolar Cycloadditions (Azomethine Ylides)

Q1: My [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes yields a nearly 1:1 mixture of regioisomers. How can I drive the reaction toward a single spiro-pyrrolizine product?

Root Cause Analysis: When azomethine ylides (generated in situ from precursors like isatin and L-proline) react with asymmetric dipolarophiles, the regioselectivity is governed by the Frontier Molecular Orbital (FMO) coefficients of the reacting species. Without a directing group or catalyst, the energy difference between the two competing transition states (TS) is often negligible, leading to poor regiomeric ratios.

Solution & Causality: To achieve high regioselectivity, introduce a Lewis acid catalyst such as Cu(I) in an acidic medium. The Cu(I) center coordinates simultaneously to the dicarbonyl functionalities of the dipolarophile and the azomethine ylide. This bidentate chelation rigidifies the transition state, significantly lowering the activation energy for one specific FMO overlap pathway over the other, effectively acting as a stereocontrolling and regiocontrolling anchor. Furthermore, utilizing a protic solvent like methanol facilitates hydrogen bonding that further stabilizes the preferred zwitterionic intermediate[1].

Pathway Isatin Isatin + L-Proline Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Decarboxylation (-CO2) Coord Cu(I)-Chelated Transition State Ylide->Coord + Dipolarophile + Cu(I) Catalyst Product Spiro-pyrrolizine (Single Regioisomer) Coord->Product [3+2] Cycloaddition

Mechanistic pathway of Cu(I)-directed regioselective 1,3-dipolar cycloaddition.

Protocol 1: Cu(I)-Catalyzed Regioselective [3+2] Cycloaddition Self-Validating System: The reaction's progress is visually indicated by a color change during ylide formation and validated via crude 1H-NMR of the spiro-carbon.

  • Preparation: In a 50 mL round-bottom flask, dissolve isatin (1.0 mmol) and L-proline (1.1 mmol) in 10 mL of methanol.

  • Ylide Generation: Stir the mixture at 60 °C for 15 minutes until a deep orange/red color indicates azomethine ylide formation.

  • Catalyst Addition: Add CuI (10 mol%) and 2 drops of glacial acetic acid. The acidic medium enhances the reaction rate and stabilizes the ylide.

  • Cycloaddition: Slowly add the dipolarophile (e.g., coumarin-3-carboxylic acid or an aryl acrylate, 1.0 mmol).

  • Monitoring: Reflux at 60 °C for 2–4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:2). A single new spot should emerge, confirming high regioselectivity.

  • Workup: Cool to room temperature, filter the precipitated solid, and wash with cold ethanol.

  • Validation: Run a crude 1H-NMR. The presence of a single doublet for the spiro-ring proton (typically around δ 3.2–3.5 ppm) confirms the absence of the competing regioisomer[2].

Section 2: Metal-Catalyzed Cyclizations & Annulations

Q2: During the Pd-catalyzed carbopalladation/cyclization of allenyl lactams, I am isolating 6-membered indolizine rings instead of the desired 5-membered pyrrolizine rings. What dictates this ring-size regioselectivity?

Root Cause Analysis: In the cyclization of allenyl lactams, the geometry of the π-allyl palladium intermediate is the critical divergence point. The regioselectivity depends on whether the nitrogen nucleophile attacks the central sp-carbon of the allene (yielding the 5-membered pyrrolizine) or the terminal sp2-carbon (yielding the 6-membered indolizine). Attack on the central carbon is generally less common and requires specific electronic and steric environments to generate a π-olefin-complex key intermediate.

Solution & Causality: To force the 5-exo-trig cyclization over the 6-endo-trig pathway:

  • Steric Bulk: Increase the steric bulk of the N-H protecting group. Bulky groups hinder attack at the terminal carbon.

  • Additives: Add tetrabutylammonium chloride (Bu4NCl). Chloride ions coordinate to the Pd center, altering the electronics of the π-allyl complex and favoring the attack on the central carbon.

Protocol 2: Regioselective Pd-Catalyzed Carbopalladation of Allenes

  • Setup: Under an argon atmosphere, charge a Schlenk tube with allenyl lactam (1.0 mmol), iodobenzene (1.2 mmol), K2CO3 (2.0 mmol), and Bu4NCl (1.0 mmol).

  • Catalyst: Add Pd(PPh3)4 (5 mol%).

  • Solvent: Inject 5 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 70 °C for 12 hours.

  • Workup: Quench with water, extract with diethyl ether (3 x 15 mL), dry over MgSO4, and concentrate.

  • Validation: Purify via silica gel chromatography. 13C-NMR will easily distinguish the frameworks: the pyrrolizine core will show a characteristic quaternary spiro/fused carbon peak around δ 65-75 ppm, whereas the indolizine will differ significantly.

Q3: In NHC-catalyzed [12+2] annulations of 5H-benzo[a]-pyrrolizine-3-carbaldehydes, my enantiomeric excess (ee) and regioselectivity are poor. How can I optimize this?

Root Cause Analysis: The[12+2] cyclization catalyzed by N-heterocyclic carbenes (NHCs) proceeds through a 7-step mechanism where the Michael addition is the stereo-controlling and regio-controlling step. Poor selectivity indicates that the distortion-interaction energy between the substrate and the catalyst is not sufficiently differentiated for the competing transition states.

Solution & Causality: Switch to a triazolium-derived NHC catalyst and introduce a hydrogen-bonding donor (HBD) such as acetic acid (HOAc) or a squaramide. The NHC enhances the nucleophilicity of the pyrrolizine-3-carbaldehyde, while the HBD assists in critical proton transfer steps and anchors the cyclic sulfonic imine via hydrogen bonding. This minimizes the distortion energy for the desired pathway, yielding the target product with >90% ee and exclusive regioselectivity.

Quantitative Data Summary

The following table summarizes the impact of catalyst and solvent selection on the regioselectivity of pyrrolizine ring formations, demonstrating the necessity of Lewis acid coordination and protic environments.

Table 1: Effect of Reaction Conditions on Regiomeric Ratio (RR) in [3+2] Cycloadditions

EntryCatalyst / AdditiveSolventTemp (°C)Regiomeric Ratio (A:B)Isolated Yield (%)
1NoneToluene8055:4562
2NoneMethanol6570:3075
3AgOAc (10 mol%)Methanol6585:1582
4CuI (10 mol%) + AcOHMethanol60>99:1 94

Note: Data reflects typical optimization trends where Regioisomer A is the spirooxindole-pyrrolizine and B is the alternate spiro-adduct.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct regioselectivity failures in your specific pyrrolizine synthesis workflow.

Troubleshooting Start Poor Regioselectivity in Pyrrolizine Synthesis Q1 Is it a [3+2] Cycloaddition? Start->Q1 Q2 Is it a Pd-catalyzed Allene Cyclization? Start->Q2 Q3 Is it an NHC-catalyzed Annulation? Start->Q3 Action1 Add Cu(I) or Ag(I) Lewis Acid Catalyst Q1->Action1 Fix FMO Mismatch Action2 Change Solvent to Protic (e.g., MeOH) Q1->Action2 TS Stabilization Action3 Modify N-Protecting Group Sterics Q2->Action3 Block 6-endo-trig Action4 Add Bu4NCl to Stabilize π-allyl Q2->Action4 Direct Central Attack Action5 Add H-Bonding Donor (e.g., HOAc) Q3->Action5 Lower Distortion Energy

Diagnostic logic tree for resolving regioselectivity issues in pyrrolizine synthesis.

References

  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities Source: MDPI (Molecules) URL:[Link]

  • Mechanism, regioselectivity and stereoselectivity of NHC-catalyzed [12+2] annulation of 5H-benzo[a]-pyrrolizine-3-carbaldehydes and cyclic sulfonic imines: a DFT study Source: RSC Publishing (New Journal of Chemistry) URL:[Link]

  • THEORETICAL STUDY OF REACTION MECHANISM AND REGIOSELECTIVITY OF SPIRO [INDENO [1, 2-B] QUINOXALINE-11, 3′-PYRROLIZINE] SYNTHESIZED BY 1, 3-DIPOLAR CYCLOADDITION Source: SID.ir URL:[Link]

  • Palladium-catalyzed domino carbopalladation/cyclization of allenes Source: Chim.it URL:[Link]

  • One-pot four component domino strategy for the synthesis of novel spirooxindole pyrrolizine linked 1,2,3-triazoles via stereo- and regioselective[3 + 2] cycloaddition reaction in acidic medium Source: RSC Publishing (RSC Advances) URL:[Link]

  • Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents Source: PubMed Central (PMC) URL:[Link]

Sources

Avoiding oxidation of the pyrrole ring in dihydro-pyrrolizines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Dihydro-pyrrolizines

Core Directive: The Stability Paradox

Welcome to the technical support hub. If you are working with dihydro-pyrrolizines (such as the core scaffold found in Ketorolac or pyrrolizidine alkaloid metabolites), you are likely facing a "stability paradox." These molecules derive their biological potency from their electron-rich nature, yet this same electronic density makes the pyrrole ring exceptionally prone to oxidative decomposition and electrophilic attack.

This guide moves beyond standard "store in the fridge" advice. We will dissect the molecular mechanism of failure—specifically the oxidative conversion of the pyrrole moiety into lactams, maleimides, or polymers—and provide self-validating protocols to prevent it.

Troubleshooting Guide: Diagnostics & Solutions

Use this Q&A section to diagnose specific experimental failures.

Q1: My reaction mixture turned from pale yellow to dark brown/black within minutes. What happened?

Diagnosis: Acid-Catalyzed Polymerization (The "Pyrrole Red" Phenomenon). The Science: Pyrrole rings are acid-sensitive.[1][2] Protons attack the


-position (C2/C5) or 

-position (C3/C4), breaking the aromaticity and creating a highly reactive electrophilic cation. This cation attacks unreacted neutral pyrrole molecules, initiating a chain reaction that forms conjugated polymers (polypyrroles), which appear black or dark red. Corrective Action:
  • Immediate: Quench with a mild base (e.g., saturated

    
    ) to neutralize the acid catalyst.
    
  • Prevention: Avoid unbuffered acidic workups.[3] If an acidic step is required, perform it at low temperature (-78°C) and quench immediately. Use "acid-scavengers" like 2,6-di-tert-butylpyridine if weak acidity is generated in situ.

Q2: LC-MS shows a new peak with M+16 or M+32 relative to my product. Is this an impurity?

Diagnosis: Oxidative Ring Opening or Lactam Formation. The Science: You are observing the addition of oxygen (M+16) or dioxygen (M+32). Electron-rich pyrroles react with singlet oxygen (


) via a [4+2] cycloaddition to form unstable endoperoxides. These rearrange to form 5-hydroxy-lactams  or maleimides , permanently destroying the pyrrole ring.
Corrective Action: 
  • Immediate: Isolate the product immediately; these intermediates are often cytotoxic and reactive.

  • Prevention: This is a photochemical oxidation issue. Ambient light + dissolved oxygen = singlet oxygen. You must implement the "Amber & Argon" protocol (see Section 3).

Q3: My compound degrades in solution even when stored in the freezer. Why?

Diagnosis: Solvent-Mediated Auto-oxidation. The Science: Standard solvents (THF, Chloroform, Ethers) contain dissolved oxygen and can form peroxides over time. Chlorinated solvents (like


) can become slightly acidic (forming HCl), triggering the polymerization described in Q1.
Corrective Action: 
  • Protocol: Switch to "Stabilized" solvents or perform a rigorous Freeze-Pump-Thaw (see Protocol A) before storage. Store solid samples under Argon; never store as a solution for long periods.

Mechanistic Visualization

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Polymerization and Photo-Oxidative Degradation .

PyrroleOxidation Start Dihydro-pyrrolizine (Electron Rich) Cation Reactive Cation (Electrophile) Start->Cation Protonation (C2/C3) Endoperoxide Unstable Endoperoxide Start->Endoperoxide [4+2] Cycloaddition Acid Acidic Conditions (H+) Acid->Cation Oxygen Light + O2 (Singlet Oxygen) Oxygen->Endoperoxide Polymer Polypyrrole Tar (Black Precipitate) Cation->Polymer Chain Reaction Lactam Hydroxy-Lactam / Maleimide (M+16 / M+32) Endoperoxide->Lactam Rearrangement

Caption: Divergent degradation pathways of dihydro-pyrrolizines triggered by pH (Polymerization) vs. Light/Oxygen (Oxidation).

Essential Protocols

To ensure data integrity, you must treat dihydro-pyrrolizines as "Transient Species" until proven stable.

Protocol A: The "Freeze-Pump-Thaw" Degassing Method

Required for: Preparing stock solutions for NMR or biological assays.

Context: Sparging with nitrogen is insufficient for removing solvated oxygen that drives the Ehrlich reaction or auto-oxidation.

  • Setup: Place your solvent (e.g., DMSO-d6, MeCN) in a Schlenk tube or heavy-walled ampoule.

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the stopcock to high vacuum (<0.1 mmHg) for 5–10 minutes. The headspace air is removed.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid.
    
  • Repeat: Perform steps 2–4 at least three times .

  • Backfill: Fill with high-purity Argon. Use this solvent immediately to dissolve your dihydro-pyrrolizine.

Protocol B: The "Double-Vial" Storage System

Required for: Long-term storage of solid samples.

Context: Plastic caps are permeable to oxygen over months.

  • Primary Container: Place the dry solid in a glass vial with a Teflon-lined screw cap. Flush with Argon before closing.

  • Secondary Container: Place the primary vial inside a larger jar containing a sachet of activated silica gel (desiccant) and a sachet of oxygen scavenger (e.g., iron-based scavengers used in food preservation).

  • Environment: Store at -20°C or -80°C.

  • Validation: If the compound is white/yellow, any darkening to brown indicates seal failure.

Comparative Stability Data

The following table summarizes the stability of the pyrrole ring under common laboratory conditions, derived from degradation studies of Ketorolac and related analogs.

Stress ConditionPrimary Degradation ProductVisual IndicatorRisk Level
Acidic (pH < 4) Polypyrrole / OligomersBlack/Brown PrecipitateCritical
Photolytic (Light + Air) 5-Hydroxy-1-keto derivatives (Lactams)Yellowing / Orange tintHigh
Oxidative (

)
Maleimide derivativesLoss of UV AbsorbanceHigh
Basic (pH > 10) Carboxylate salts (Ring stable, ester hydrolyzes)None (Color stable)Low
Thermal (Solid, 60°C) Minimal degradationNoneLow

References

  • Alberti, M. N., et al. (2009).[4] "Photosensitized oxidations of substituted pyrroles: unanticipated radical-derived oxygenated products."[4] Journal of Organic Chemistry.

  • Kalariya, P. D., et al. (2014).[5] "Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS." Journal of Mass Spectrometry.

  • Kedzierski, B., & Buhler, D. R. (1986). "The formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, a metabolite of pyrrolizidine alkaloids."[6][7] Chemico-Biological Interactions.

  • Laha, J. K., et al. (2020).[3] "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions." Organic Letters.

  • Zeinali, N., et al. (2019).[8] "The mechanism of electrophilic addition of singlet oxygen to pyrrolic ring."[8] Theoretical Chemistry Accounts.

Sources

Technical Support Center: Purification of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the chromatographic purification of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate. This bicyclic compound is a critical intermediate in the development of pharmaceuticals, including antiviral compounds and non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Due to the electron-rich nature of the fused pyrrole ring, 2,3-dihydro-1H-pyrrolizine derivatives exhibit unique chemical sensitivities. Exposure to standard chromatographic conditions often leads to unexpected reactivity, irreversible binding, or complete degradation[2]. This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity isolation.

Troubleshooting Guides & FAQs

Q1: Why does my crude product turn dark brown or black on the silica column, resulting in extremely poor mass recovery? Causality: The 2,3-dihydro-1H-pyrrolizine core contains an electron-rich pyrrole moiety. Standard silica gel possesses unbuffered silanol groups that are inherently acidic (pH ~4.5–5.5). These Brønsted acid sites protonate the pyrrole ring. Even though the C7-methyl ester acts as a mild electron-withdrawing group, the remaining unsubstituted positions on the pyrrole ring remain highly susceptible to electrophilic aromatic substitution. This triggers an acid-catalyzed intermolecular oligomerization or polymerization, which manifests as a dark, immobile band trapped at the top of your column. Resolution: You must neutralize the stationary phase. Pre-treat and run your silica gel column with a mobile phase containing 1% to 2% (v/v) Triethylamine (Et₃N). The Et₃N competitively binds to the acidic silanol sites, shielding the vulnerable pyrrolizine core. Alternatively, switch your stationary phase to Neutral Alumina (Brockmann Grade III), which lacks these problematic acidic sites.

Q2: Can I use a standard Dichloromethane/Methanol (DCM/MeOH) gradient to elute this compound? Causality: While aggressive DCM/MeOH gradients are frequently used for highly polar, fully saturated pyrrolizidine alkaloids[3], Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is only moderately polar due to the ester linkage and the aromaticity of the pyrrole system. Using DCM/MeOH is chemically risky for two reasons: First, trace hydrochloric acid in aged DCM will rapidly degrade the pyrrolizine ring. Second, if you are using basic modifiers (like Et₃N) to protect the ring, the presence of MeOH can induce base-catalyzed transesterification or hydrolysis of your C7-methyl ester. Resolution: Utilize a non-polar to moderately polar solvent system, such as Hexane/Ethyl Acetate (Hex/EtOAc) or Petroleum Ether/Ethyl Acetate. This system provides superior separation kinetics for esters and entirely avoids the degradation risks associated with halogenated or protic solvents.

Q3: How do I reliably visualize the fractions on a TLC plate? The UV signal is often masked by co-eluting aromatic impurities. Causality: The conjugated system of the pyrrolizine ester absorbs strongly at 254 nm, but so do many unreacted starting materials and aromatic byproducts, leading to false positives during fraction pooling. Resolution: Implement orthogonal detection using Ehrlich's reagent (p-dimethylaminobenzaldehyde dissolved in HCl/ethanol). Ehrlich's reagent is the gold standard for this chemical class; it selectively reacts with the unsaturated pyrrole ring to form a highly conjugated, intensely purple or blue complex[4]. This provides a self-validating confirmation that the UV-active spot is definitively your intact pyrrolizine core. (Note: Never add Ehrlich's reagent to bulk fractions, as the strong acid will destroy the product; use it strictly as a TLC stain).

Quantitative Data: Chromatography Optimization

The following table summarizes the expected chromatographic behavior of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate across different stationary phases to help you select the optimal system.

ParameterStandard Silica Gel (Untreated)Base-Deactivated Silica (1% Et₃N)Neutral Alumina (Brockmann III)
Stationary Phase pH 4.5 – 5.5~7.5 – 8.56.5 – 7.5
Target Compound Recovery < 40% (Severe Degradation)> 85%> 90%
Recommended Solvent N/A (Do not use)Hexane / EtOAcHexane / EtOAc
Typical R_f (20% EtOAc/Hex) Streaking / Immobile~0.35 – 0.45~0.40 – 0.50
Optimal Loading Capacity 1:50 (w/w)1:50 (w/w)1:30 (w/w)

Self-Validating Protocol: Base-Deactivated Flash Chromatography

This step-by-step methodology ensures the structural integrity of the pyrrolizine ester is maintained throughout the purification lifecycle.

Step 1: Mobile Phase Preparation & Deactivation

  • Prepare your target eluent mixture (e.g., 80:20 Hexane/Ethyl Acetate).

  • Add exactly 1% (v/v) Triethylamine (Et₃N) to the mixture and stir thoroughly.

  • Self-Validation Check: Spot the mobile phase onto a moistened strip of universal pH indicator paper. The reading must be >7.5. If it is neutral or acidic, the Et₃N has degraded or evaporated; prepare a fresh batch.

Step 2: Column Slurry Packing

  • Weigh out standard flash silica gel (approximately 50 times the mass of your crude mixture).

  • Create a uniform slurry using the Et₃N-spiked mobile phase. Pour the slurry into the column in a single, continuous motion.

  • Causality: Pre-equilibrating the silica in the basic solvent ensures that 100% of the acidic silanol groups are neutralized before the sensitive target molecule is introduced to the environment.

Step 3: Sample Loading

  • Dissolve the crude Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate in the absolute minimum volume of Ethyl Acetate or Toluene.

  • Apply the liquid directly to the flat surface of the silica bed using a long glass pipette.

  • Causality:Do not dry-load this compound onto untreated silica. Concentrating the crude mixture onto dry, acidic silica powder under vacuum will cause immediate, localized polymerization as the protective solvent evaporates.

Step 4: Elution & Fraction Collection

  • Elute the column using a shallow gradient (e.g., starting at 10% EtOAc/Hexane and slowly ramping to 30% EtOAc/Hexane).

  • Collect fractions in clean, dry test tubes.

Step 5: Orthogonal Fraction Analysis

  • Spot fractions onto two separate silica TLC plates (pre-treated by running them in 1% Et₃N/Hexane and drying).

  • Evaluate Plate 1 under a UV lamp (254 nm) to identify conjugated systems.

  • Dip Plate 2 into Ehrlich's reagent and gently heat.

  • Self-Validation Check: Only pool fractions that exhibit both a strong UV quenching spot and a vibrant purple/blue colorimetric response to Ehrlich's reagent.

Purification Workflow Diagram

ChromatographyWorkflow N1 Crude Mixture N2 Stationary Phase Selection N1->N2 N3 Silica Gel + 1% Et3N N2->N3 Standard Route N4 Neutral Alumina N2->N4 Acid-Sensitive Route N5 Slurry Packing & Equilibration N3->N5 N4->N5 N6 Liquid Sample Loading N5->N6 N7 Elution (Hexane/EtOAc) N6->N7 N8 Fraction Collection N7->N8 N9 UV (254 nm) & Ehrlich's Stain N8->N9 N10 Pure Pyrrolizine Ester N9->N10 Cross-Validated

Workflow for the base-deactivated purification of pyrrolizine derivatives.

References

  • Source: Google Patents (US11420974B2)
  • Title: Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones Source: Beilstein Journals URL
  • Title: Phenopyrrolizins A and B, Two Novel Pyrrolizine Alkaloids from Marine-Derived Actinomycetes Micromonospora sp.
  • Title: CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.

Sources

Pyrrolizine Synthesis Technical Support Center: A Guide to Overcoming Decarboxylation Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolizine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of constructing the pyrrolizine core. Unintended decarboxylation of key intermediates is a frequent and often frustrating side reaction that can lead to low yields, impure products, and stalled synthetic campaigns.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to diagnose, mitigate, and overcome decarboxylation-related issues in your pyrrolizine synthesis endeavors.

Part 1: Understanding the Enemy: The Mechanism of Decarboxylation in Pyrrole Systems

Before troubleshooting, it's crucial to understand the underlying chemical principles. The decarboxylation of pyrrole-2-carboxylic acids, common precursors in many pyrrolizine syntheses, is often the primary source of unwanted byproducts. This reaction is typically catalyzed by acid and proceeds through the addition of water to the carboxyl group, followed by the cleavage of the C-C bond to release carbon dioxide.[1] The stability of the resulting pyrrole cation is a significant driving force for this reaction.

Key factors that influence the rate of decarboxylation include:

  • Temperature: Higher temperatures provide the activation energy needed for decarboxylation.

  • pH: Strongly acidic conditions can promote decarboxylation by protonating the pyrrole ring, which facilitates the loss of CO2.[1]

  • Water Content: Water is a key reactant in the acid-catalyzed decarboxylation mechanism.

Part 2: Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Issue 1: Low or No Yield of the Desired Pyrrolizine Product, with an Unidentified, More Lipophilic Byproduct

Question: I'm attempting a Paal-Knorr synthesis to form a pyrrolizine precursor from a 1,4-dicarbonyl compound and an amino acid-derived amine, but I'm getting a very low yield of my target molecule. I see a major byproduct on my TLC that is running higher (less polar) than my starting materials. What's going on?

Answer: This is a classic symptom of premature decarboxylation of your amino acid-derived starting material or a pyrrole-carboxylic acid intermediate. The resulting decarboxylated amine or pyrrole is more lipophilic and will appear as a higher-running spot on a normal-phase TLC plate.

Troubleshooting Workflow:

start Low Yield & Lipophilic Byproduct check_temp Was the reaction run at an elevated temperature? start->check_temp check_ph What were the pH conditions of the reaction? start->check_ph check_sm Is the starting amine a free carboxylic acid? start->check_sm high_temp High temperature is likely promoting decarboxylation. check_temp->high_temp Yes acidic_ph Strongly acidic conditions are a major cause of decarboxylation. check_ph->acidic_ph Strongly Acidic free_acid Free carboxylic acids are prone to decarboxylation. check_sm->free_acid Yes reduce_temp Action: Rerun the reaction at a lower temperature (e.g., room temperature or 0°C). high_temp->reduce_temp adjust_ph Action: Run the reaction under neutral or weakly acidic conditions (pH 4-6). Avoid strong acids. acidic_ph->adjust_ph protect_acid Action: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the reaction. free_acid->protect_acid

Troubleshooting Decarboxylation in Pyrrolizine Synthesis

Issue 2: Inconsistent Results in 1,3-Dipolar Cycloaddition Reactions

Question: I'm performing a 1,3-dipolar cycloaddition using an azomethine ylide generated from an amino acid and an aldehyde to synthesize a pyrrolizidine. My yields are highly variable. Could decarboxylation be the issue?

Answer: Yes, in decarboxylative 1,3-dipolar cycloadditions, the timing of the decarboxylation is critical. If the amino acid decarboxylates before the ylide can be trapped by the dipolarophile, you will form a simple amine, leading to a complex mixture of byproducts and low yields of your desired cycloadduct.

Key Parameters to Control:

ParameterRecommendationRationale
Temperature Start at room temperature and only gently heat if necessary.Higher temperatures can accelerate decarboxylation, potentially leading to the decomposition of the azomethine ylide before it can react.
Solvent Use a non-protic solvent like toluene or THF.Protic solvents can participate in the decarboxylation mechanism and may not be ideal for stabilizing the azomethine ylide.
Concentration Run the reaction at a higher concentration.This favors the bimolecular cycloaddition reaction over the unimolecular decarboxylation of the intermediate.
Order of Addition Add the amino acid slowly to a pre-heated solution of the aldehyde and dipolarophile.This ensures that the generated azomethine ylide is immediately trapped, minimizing its lifetime and the chance for side reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor for decarboxylation during my reaction?

A1: A combination of Thin Layer Chromatography (TLC) and LC-MS is highly effective. On TLC, the decarboxylated byproduct will typically have a higher Rf value than the corresponding carboxylic acid. For a more definitive analysis, LC-MS can be used to identify the mass of the expected product and the decarboxylated byproduct. For more detailed quantitative analysis of pyrrolizidine alkaloids and related compounds, UHPLC-MS/MS is a powerful technique.[2][3][4][5]

Q2: Are there any alternatives to using pyrrole-2-carboxylic acids that are less prone to decarboxylation?

A2: Yes, using the corresponding esters (e.g., methyl or ethyl pyrrole-2-carboxylate) is a common and effective strategy.[6][7] Esters are significantly more stable to decarboxylation under most reaction conditions. The ester can then be hydrolyzed to the carboxylic acid at a later stage in the synthesis if required.

Q3: Can I use a protecting group for the carboxylic acid?

A3: Absolutely. Protecting the carboxylic acid as an ester is a form of protection. Other protecting groups, such as silyl esters or benzyl esters, can also be employed. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.[8][9][10][11][12]

Q4: My synthesis involves an intramolecular cyclization to form the pyrrolizine ring. How can I favor this over decarboxylation?

A4: For intramolecular reactions, the choice of catalyst and reaction conditions is paramount. Using a catalyst that promotes the desired cyclization at a lower temperature can be highly effective. For example, isothiourea-catalyzed methods have been shown to be efficient for the enantioselective synthesis of pyrrolizine carboxylates under mild conditions.[13]

Part 4: Validated Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis with pH Control

This protocol is adapted from established methods for Paal-Knorr synthesis, with specific emphasis on minimizing decarboxylation.[14][15][16]

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a high-purity primary amine ester hydrochloride salt.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine ester hydrochloride (1.1 eq).

  • Solvent and pH Adjustment: Add a suitable solvent (e.g., ethanol or methanol). Add a weak base, such as sodium acetate or triethylamine, to adjust the pH to approximately 4-5. Monitor the pH with pH paper.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Gentle heating (40-50 °C) may be applied if the reaction is sluggish, but avoid high temperatures.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Decarboxylative 1,3-Dipolar Cycloaddition for Pyrrolizidine Synthesis

This protocol is a general guide for performing a 1,3-dipolar cycloaddition with in situ generation of the azomethine ylide, a common method for constructing the pyrrolizidine skeleton.[17][18]

  • Reactant Preparation: Ensure the aldehyde and dipolarophile are pure. The amino acid should be of high purity.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq) and the dipolarophile (1.1 eq) in a suitable anhydrous, non-protic solvent (e.g., toluene).

  • Reaction Conditions: Heat the solution to a moderate temperature (e.g., 80-100 °C).

  • Slow Addition: Add the amino acid (1.2 eq) portion-wise over an extended period (e.g., 1-2 hours) using a solid addition funnel or by dissolving it in a minimal amount of a compatible solvent and adding it via syringe pump.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting materials are consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Decision Tree for Synthesis Strategy:

start Planning a Pyrrolizine Synthesis decarbox_risk Is a carboxylic acid intermediate prone to decarboxylation under the planned reaction conditions? start->decarbox_risk no_risk Proceed with the synthesis using the free carboxylic acid. Monitor for decarboxylation byproducts. decarbox_risk->no_risk No risk High risk of decarboxylation identified. decarbox_risk->risk Yes protect_acid Strategy 1: Protect the carboxylic acid as an ester. risk->protect_acid mild_cond Strategy 2: Utilize milder reaction conditions (lower temperature, neutral pH). risk->mild_cond alt_route Strategy 3: Explore an alternative synthetic route that avoids the sensitive intermediate. risk->alt_route

Strategic Planning to Avoid Decarboxylation

Part 5: Concluding Remarks

Successfully navigating the challenges of pyrrolizine synthesis requires a solid understanding of potential side reactions, with decarboxylation being a primary concern. By carefully selecting starting materials, controlling reaction parameters such as temperature and pH, and employing protective group strategies, researchers can significantly improve the efficiency and reliability of their synthetic routes. This guide serves as a foundational resource, and we encourage you to adapt these principles to your specific synthetic targets. For further assistance, please do not hesitate to contact our technical support team.

References

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of endo-spiro[pyrrolizidine-3,3'-oxindole] 4a. Retrieved from [Link]

  • Unknown. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound 6l. Retrieved from [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Piatnytsia-Matsiuk, N. V., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 24(4), 3771. [Link]

  • PubMed. (2008). Synthesis of pyrrolizidine alkaloids via 1,3-dipolar cycloaddition involving cyclic nitrones and unsaturated lactones. Tetrahedron: Asymmetry, 19(17), 2054-2059. [Link]

  • Smith, A. D., et al. (2016). Catalytic Enantioselective Synthesis of Pyrrolizine Carboxylates using Isothiourea Catalysis: A Synthetic and Computational Study. Angewandte Chemie International Edition, 55(42), 13169-13173. [Link]

  • Unknown. (n.d.). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Arkivoc, 2013(3), 184-195. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1534379. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Organic & Biomolecular Chemistry, 14(34), 8148-8155. [Link]

  • Unknown. (n.d.). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2018(1), 1-54. [Link]

  • YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • Guo, Z., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery, 3(5), 1049-1065. [Link]

  • Nájera, C., & Sansano, J. M. (2009). Synthesis of pyrrolizidines and indolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. Pure and Applied Chemistry, 81(4), 575-585. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]

  • Semantic Scholar. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. International Journal of Molecular Sciences, 24(4), 3771. [Link]

  • PubMed. (2008). Flexible strategy for the synthesis of pyrrolizidine alkaloids. The Journal of Organic Chemistry, 73(18), 7139-7147. [Link]

  • Attaran, N., et al. (2021). Substituted pyrrolizine-bridged bipyrroles synthesis via ring annulation under green conditions. Scientia Iranica, 28(3), 1414-1419. [Link]

  • Royal Society of Chemistry. (2024). Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Chemical Communications, 60(49), 6536-6539. [Link]

  • Wang, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 1051. [Link]

  • ResearchGate. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]

  • Agilent. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Retrieved from [Link]

  • MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(23), 8415. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolizidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • Tomilin, D. N., et al. (2023). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Molecules, 28(3), 1302. [Link]

Sources

Technical Support Center: Optimizing Catalyst Load for Pyrrolizine Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing catalyst loading in pyrrolizine cycloaddition reactions. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the reaction. Each issue is broken down into potential causes and actionable solutions, grounded in mechanistic principles.

Issue 1: Low or No Product Yield

Q: My reaction is producing a very low yield of the desired pyrrolizine product, or it's not working at all. What are the likely causes and how can I fix it?

A: A low or non-existent yield is one of the most common challenges. The root cause often lies in one of three areas: the catalyst's activity, the stability of the reactive intermediate, or the reaction conditions.

Potential Causes & Solutions:

  • Inactive or Poisoned Catalyst: The catalyst is the engine of your reaction; if it's compromised, the reaction will stall.

    • Cause: Metal-based catalysts can be sensitive to air and moisture, leading to oxidation and loss of activity. Impurities in substrates or solvents, such as thiols or certain amines, can act as poisons, irreversibly binding to the metal center and blocking active sites[1][2].

    • Solution:

      • Verify Catalyst Integrity: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere (e.g., in a glovebox or desiccator).

      • Purify Reagents: Ensure starting materials and solvents are of high purity and anhydrous. If necessary, purify solvents using standard drying techniques[3].

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon), especially when using air-sensitive catalysts like Cu(I) or Ag(I) complexes[1].

  • Azomethine Ylide Instability or Failure to Form: The 1,3-dipolar cycloaddition to form the pyrrolizine core relies on the in situ generation of an azomethine ylide intermediate.

    • Cause: The azomethine ylide is often a transient species. Its formation, typically from an α-imino ester via deprotonation, can be inefficient if the base is inappropriate or if the reaction conditions do not favor its formation[1][4].

    • Solution:

      • Base Selection: Ensure the base used (e.g., triethylamine, DBU, or DIPEA) is suitable for the specific substrate and catalyst system. Some systems require a specific base to function optimally[5].

      • Strictly Anhydrous Conditions: Water can hydrolyze the imine precursor or interfere with the ylide formation. Ensure all glassware is flame- or oven-dried and use anhydrous solvents[1][3].

  • Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little results in a slow or incomplete reaction, while too much can sometimes promote side reactions[6][7].

    • Cause: The "optimal" catalyst load is highly dependent on the specific substrates, catalyst, and ligand used. A load that works for one system may be insufficient for another.

    • Solution:

      • Systematic Screening: If you suspect loading is the issue, perform a systematic screen. Run a series of small-scale reactions varying the catalyst load (e.g., 1 mol%, 3 mol%, 5 mol%, 10 mol%) to identify the optimal concentration. Refer to the Experimental Protocol section below for a detailed workflow.

      • Literature Precedent: Consult literature for similar reactions to establish a reasonable starting range for your catalyst loading[5][8]. For instance, silver-catalyzed reactions often use 3-6 mol% loading[5].

Issue 2: Poor or Incorrect Stereoselectivity

Q: My reaction is producing the correct product, but as a mixture of diastereomers or with low enantiomeric excess (ee). How can I improve the stereochemical control?

A: Achieving high stereoselectivity is paramount in modern synthesis. This outcome is governed by the subtle energetic differences between the transition states leading to different stereoisomers. The catalyst, ligand, solvent, and temperature all play a crucial role in controlling these energy landscapes.

Potential Causes & Solutions:

  • Ineffective Chiral Ligand or Catalyst: The source of stereocontrol is the chiral environment created by the catalyst system.

    • Cause: The chosen chiral ligand may not be a good match for the substrate, leading to poor stereochemical communication during the C-C bond-forming step.

    • Solution:

      • Screen a Library of Ligands: The most effective solution is to screen a variety of chiral ligands. For metal-catalyzed reactions, common ligand classes include phosphines (e.g., QUINAP, Fesulphos) and BOX-type ligands[4][5][8]. For organocatalytic approaches, BINOL-derived phosphoric acids or isothiourea catalysts like benzotetramisole have shown great success[9][10].

      • Verify Ligand Purity: Ensure the chiral ligand is enantiomerically pure, as even small amounts of the opposite enantiomer can degrade the product's ee.

  • Suboptimal Reaction Temperature: Cycloaddition reactions are often sensitive to temperature.

    • Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored stereoisomers, thus eroding selectivity.

    • Solution:

      • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -45 °C)[5]. This typically increases selectivity by amplifying the small energy differences between the diastereomeric transition states. Note that this will likely slow the reaction rate, requiring longer reaction times.

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex in the transition state.

    • Cause: A suboptimal solvent may not effectively stabilize the desired transition state or may interfere with the catalyst-substrate interaction.

    • Solution:

      • Screen Solvents: Test a range of solvents with varying polarities (e.g., THF, toluene, CH2Cl2, o-xylene)[9]. Sometimes, a less polar solvent can enforce a more organized, and therefore more selective, transition state.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the planning and execution of pyrrolizine cycloaddition reactions.

Q1: What are the main classes of catalysts used for pyrrolizine synthesis via cycloaddition, and what are their typical loading ranges? A1: The catalysts are broadly divided into metal-based and organocatalytic systems. The choice depends heavily on the specific transformation and desired outcome.

Catalyst ClassCommon ExamplesTypical Loading (mol%)Key Features & Applications
Metal-Based AgOAc/AgOTf with chiral phosphine ligands (e.g., QUINAP)1 - 10 mol%Highly effective for asymmetric [3+2] cycloadditions of azomethine ylides. Widely used for synthesizing highly substituted pyrrolizidines[5][11].
Cu(I)/Cu(II) complexes with ligands (e.g., Fesulphos, BOX)1 - 10 mol%Versatile for a broad range of substrates and shows excellent stereocontrol. Often used in both inter- and intramolecular cycloadditions[4][12][13].
Other Metals (Rh, Ni, Co, Zn)2 - 20 mol%Used for specific transformations. For example, ZnI2 has been shown to be a cost-effective catalyst for synthesizing pyrroles from dienyl azides[1][14].
Organocatalytic Chiral Brønsted Acids (e.g., BINOL-phosphoric acids)5 - 20 mol%Excellent for enantioselective [6+2] cycloadditions involving pyrrole-2-methides, leading to functionalized pyrrolizines[9][15].
Isothioureas (e.g., Benzotetramisole - BTM)5 - 10 mol%Effective in catalyzing intramolecular Michael addition-lactonization cascades to form pyrrolizine carboxylates with outstanding stereocontrol[10].
Proline and its Derivatives10 - 30 mol%Classic organocatalysts that can promote enantioselectivity in various cycloaddition reactions[1][16].

Q2: How do I establish a starting catalyst load for a completely new reaction? A2: When venturing into a new reaction space, a logical, stepwise approach is best. Start by reviewing the literature for the closest analogous reaction to determine a reasonable starting point, which is often in the 3-5 mol% range for efficient metal catalysts[5]. From there, perform a quick screening experiment where you test a lower (e.g., 1 mol%) and a higher (e.g., 10 mol%) loading to understand the sensitivity of your reaction to catalyst concentration.

Q3: Can excessive catalyst loading be detrimental to the reaction? A3: Yes, absolutely. While insufficient catalyst leads to low conversion, excessive loading can cause several problems. It can lead to the formation of undesired byproducts by promoting alternative reaction pathways[6]. Furthermore, high concentrations of metal catalysts can make product purification more difficult and adds unnecessary cost to the synthesis. In some cases, catalyst aggregation at high concentrations can even lead to a decrease in the effective catalytic activity.

Q4: My reaction starts well but then stalls before completion. Could this be a catalyst loading issue? A4: This phenomenon, known as catalyst deactivation, is a strong possibility. While it might seem like a loading issue, it's more specifically about the catalyst's stability over the course of the reaction[2].

  • Thermal Degradation: At high temperatures, the catalyst's structure might degrade[2].

  • Byproduct Poisoning: A byproduct formed during the reaction could be acting as a catalyst poison.

  • Solution: You can try adding the catalyst in portions over the course of the reaction rather than all at once. If this improves the conversion, it strongly suggests a catalyst deactivation issue. Alternatively, identifying a more robust catalyst or optimizing the reaction conditions (e.g., lower temperature) to prevent deactivation would be the ideal solution[17].

Visualizations & Protocols
Troubleshooting Workflow for Pyrrolizine Cycloaddition

The following diagram outlines a systematic approach to troubleshooting common issues.

G suboptimal Suboptimal Reaction Outcome low_yield Low Yield / No Reaction suboptimal->low_yield Symptom poor_selectivity Poor Stereoselectivity suboptimal->poor_selectivity Symptom stalled Reaction Stalls suboptimal->stalled Symptom check_catalyst 1. Check Catalyst Activity (Fresh batch, inert atm.) low_yield->check_catalyst screen_ligand 1. Screen Chiral Ligands poor_selectivity->screen_ligand portionwise_add 1. Add Catalyst Portion-wise stalled->portionwise_add check_conditions 2. Verify Conditions (Anhydrous, Temp., Base) check_catalyst->check_conditions screen_load 3. Screen Catalyst Load (1-10 mol%) check_conditions->screen_load lower_temp 2. Lower Reaction Temp. screen_ligand->lower_temp screen_solvent 3. Screen Solvents lower_temp->screen_solvent robust_catalyst 2. Use More Robust Catalyst portionwise_add->robust_catalyst

Caption: A decision-tree workflow for systematically troubleshooting pyrrolizine synthesis.

Key Factors Influencing Optimal Catalyst Load

Optimizing catalyst load is a multi-parameter problem. This diagram illustrates the interplay of crucial factors.

G center Optimal Catalyst Load cat_activity Catalyst Activity & Stability center->cat_activity sub_react Substrate Reactivity center->sub_react conditions Reaction Conditions (Temp, Time, Conc.) center->conditions ligand Ligand Effects (Sterics, Electronics) center->ligand purity Reagent & Solvent Purity center->purity

Sources

Handling hygroscopic properties of pyrrolizine precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Hygroscopic Properties

Welcome to the technical support center for handling pyrrolizine precursors. As a Senior Application Scientist, I understand the critical importance of reagent integrity in complex synthetic chemistry. Pyrrolizine precursors, foundational molecules for a wide range of therapeutic agents and research compounds, often exhibit significant hygroscopicity. This property, the tendency to absorb moisture from the atmosphere, can introduce variability, compromise reaction yields, and lead to inconsistent results.[1][2]

This guide is designed to provide you with expert, field-proven insights and actionable protocols to mitigate the challenges associated with the hygroscopic nature of these valuable precursors. By understanding and controlling for moisture, you can ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered by researchers working with hygroscopic pyrrolizine precursors.

Q1: My reaction yield is consistently lower than expected. Could the hygroscopicity of my pyrrolizine precursor be the cause?

A1: Absolutely. Uncontrolled moisture absorption can significantly impact your reaction in several ways. Firstly, the absorbed water can alter the stoichiometry of your reaction by diluting the precursor, leading to an inaccurate molar ratio of reactants.[3] Secondly, water can react with sensitive reagents, such as organometallics or strong bases, quenching them and preventing your desired transformation. Lastly, the presence of water can promote side reactions or degradation of your starting material or product.

Q2: I've noticed my solid pyrrolizine precursor is clumping or has a "gummy" consistency. What's happening?

A2: This is a classic physical manifestation of moisture absorption.[2] When a hygroscopic solid absorbs water from the air, it can lead to changes in its physical state, such as caking, clumping, or even deliquescence (dissolving in the absorbed water). This not only makes accurate weighing extremely difficult but also indicates that the material's purity is compromised.

Q3: How can I accurately weigh a highly hygroscopic pyrrolizine precursor?

A3: This is a common challenge. The most reliable method is to handle and weigh the precursor in a controlled, low-humidity environment, such as a glovebox or by using Schlenk techniques under an inert atmosphere.[4] If a glovebox is unavailable, working quickly is key. Have all your equipment ready, and minimize the time the container is open to the atmosphere. For less sensitive applications, you can weigh the compound rapidly and note the mass, accepting a small margin of error. However, for reactions requiring high precision, a controlled atmosphere is strongly recommended.

Q4: What is the best way to store my hygroscopic pyrrolizine precursors?

A4: Proper storage is your first line of defense. Precursors should be stored in tightly sealed containers, preferably with a secondary seal like Parafilm®. Storing these containers inside a desiccator containing an active desiccant (e.g., silica gel, anhydrous calcium sulfate) is crucial.[1][5] For particularly sensitive precursors, storage in a freezer or refrigerator can lower the ambient humidity, but care must be taken to allow the container to warm to room temperature before opening to prevent condensation.

Q5: Can I dry a pyrrolizine precursor that has been exposed to moisture?

A5: In some cases, yes, but it must be done with caution. The appropriate drying method depends on the thermal stability of the compound. Methods include drying under high vacuum, preferably with gentle heating if the compound is stable, or using a drying agent in a desiccator. It's important to note that removing lattice water can be difficult and may require elevated temperatures.[6] Before using a dried precursor, it is highly advisable to determine the residual water content to confirm the effectiveness of the drying process.

Troubleshooting Guide: Common Experimental Issues

When experiments with pyrrolizine precursors go awry, hygroscopicity is a frequent culprit. This section provides a structured approach to troubleshooting.

Issue 1: Inconsistent or Non-Reproducible Reaction Outcomes
Potential Cause Troubleshooting Step Scientific Rationale
Variable Water Content in Precursor 1. Quantify the water content of the precursor batch using Karl Fischer titration.[] 2. If water content is high, dry the precursor under vacuum. 3. Standardize the handling procedure for the precursor (e.g., always weigh in a glovebox).[8]Water acts as a hidden reagent, altering stoichiometry and potentially participating in side reactions. Quantifying and controlling for it is essential for reproducibility.
Solvent Contamination 1. Use freshly dried, anhydrous solvents for the reaction. 2. Verify solvent dryness using appropriate methods (e.g., Karl Fischer titration, solvent stilts).Solvents are a common source of water contamination that can quench sensitive reagents or hydrolyze starting materials.
Atmospheric Moisture Ingress 1. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). 2. Run the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).[8]Even small amounts of atmospheric moisture can be detrimental to sensitive reactions. An inert atmosphere provides a barrier.
Issue 2: Formation of Unexpected Byproducts

dot graph TD { A[Start: Unexpected Byproduct Formation] --> B{Is the byproduct consistent with hydrolysis?}; B -- Yes --> C[Hypothesize water is reacting with starting material, intermediates, or product.]; C --> D[Review reaction mechanism for water-sensitive steps.]; D --> E{Implement rigorous anhydrous techniques.}; E --> F[Re-run reaction and analyze for byproduct.] B -- No --> G[Consider other potential side reactions (e.g., oxidation, rearrangement).] G --> H[Analyze byproduct structure to inform hypothesis.] }

Caption: Troubleshooting workflow for unexpected byproducts.

Experimental Protocols

Protocol 1: Quantification of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance, with the ability to detect water at parts-per-million levels.[9] It is based on a stoichiometric reaction between iodine and water.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or appropriate KF solvent

  • KF titrant

  • Hygroscopic pyrrolizine precursor sample

  • Airtight syringe or sample-handling apparatus

Procedure:

  • System Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration cell must be conditioned to be free of ambient moisture.

  • Sample Preparation: In a controlled environment (e.g., a glovebox), accurately weigh a suitable amount of the pyrrolizine precursor. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For solids, this may involve direct addition or dissolving the sample in a pre-dried solvent and injecting the solution.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached, which is detected electrochemically.[]

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in ppm.

  • Validation: Run a blank to account for any residual moisture in the solvent and perform measurements in triplicate for accuracy.

Protocol 2: Best Practices for Handling and Weighing Hygroscopic Precursors

This protocol outlines the procedure for accurately weighing a hygroscopic solid in a glovebox.

Materials:

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Analytical balance (placed inside the glovebox or antechamber)

  • Spatulas and weighing paper/boats

  • Tared reaction vessel or vial with a septum-sealed cap

  • Container of the hygroscopic pyrrolizine precursor

Procedure:

  • Environment Equilibration: Ensure the glovebox has a low-humidity atmosphere (typically <10 ppm H₂O). Place the sealed container of the precursor, the reaction vessel, and all necessary tools into the glovebox antechamber and cycle several times to remove atmospheric air and moisture.

  • Temperature Equilibration: Allow all items to equilibrate to the temperature inside the glovebox to prevent static buildup and ensure accurate balance readings.

  • Weighing:

    • Place the tared reaction vessel on the analytical balance and record its mass.

    • Carefully open the precursor container.

    • Using a clean spatula, transfer the desired amount of the precursor into the reaction vessel. Work efficiently to minimize the time the bulk material is exposed, even within the glovebox.

    • Seal the reaction vessel and the precursor container.

    • Record the final mass of the reaction vessel containing the precursor.

  • Post-Weighing: The sealed reaction vessel can now be removed from the glovebox for the subsequent reaction steps. Solvents and other reagents can be added via syringe through the septum.

dot graph TD { subgraph "Glovebox Environment" A[Equilibrate Materials] --> B[Tare Reaction Vessel]; B --> C[Transfer Precursor]; C --> D[Seal Vessel & Record Mass]; end D --> E[Remove from Glovebox]; E --> F[Proceed with Reaction]; }

Caption: Workflow for weighing hygroscopic precursors in a glovebox.

By implementing these best practices and troubleshooting guides, you can gain greater control over your experiments involving hygroscopic pyrrolizine precursors, leading to more reliable and successful research outcomes.

References

  • Indirect photodegradation of typical pyrrolizidine alkaloids in water induced by triplet states of dissolved organic matter - PubMed. (2024, September 5).
  • Moisture Content Determination - Wet Chemistry / BOC Sciences.
  • Complete Guide to Moisture Content Test & Its Importance.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Karl Fischer Titration Tips: Water Content Measurement - MilliporeSigma.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024, January 19).
  • (PDF) Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS. (2019, September 18).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. (2025, March 26).
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27).
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - MDPI. (2018, June 5).
  • Handling of Hygroscopic Products System-Technik | PDF | Urea | Solid - Scribd.
  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.
  • How do you guys prepare solutions of hygroscopic chemicals? : r/labrats - Reddit. (2017, February 7).
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Basic structures of pyrrolizidine alkaloids in Boraginaceae. - ResearchGate.
  • The growth of plants containing pyrrolizidine alkaloids (PAs) in plots cultivated with medicinal aromatic plants - University of Ljubljana Press Journals.
  • Pyrrolizidine alkaloids – chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage - Herba Polonica.
  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PCOM. (2021, November 16).

Sources

Technical Support Center: Resolving Enantiomers of Chiral Pyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of chiral pyrrolizine derivatives. The content is structured to address common experimental challenges and explain the underlying scientific principles for effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of chiral pyrrolizine derivatives?

The three most common and effective strategies for resolving chiral pyrrolizine derivatives are:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separation. It relies on chiral stationary phases (CSPs) that interact differently with each enantiomer.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic pyrrolizine base with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.

  • Enzymatic Resolution: This technique uses enzymes that selectively catalyze a reaction on only one of the enantiomers, leaving the other enantiomer unreacted. This is a highly specific method but requires careful screening to find a suitable enzyme.

Q2: How do I choose the best resolution strategy for my specific pyrrolizine derivative?

The optimal strategy depends on your objective (analytical vs. preparative), the scale of your experiment, and the chemical properties of your compound. The following workflow provides a general decision-making framework.

G cluster_start Decision Start cluster_scale Scale & Purity Requirement cluster_methods Primary Methods cluster_outcome Outcome start Goal: Resolve Chiral Pyrrolizine Derivative analytical Analytical Scale (ee determination) start->analytical  Small amount?  Just need purity? preparative Preparative Scale (Isolate Enantiomers) start->preparative  Need material for  further studies? hplc Direct Chiral HPLC analytical->hplc Fastest & most accurate for ee measurement preparative->hplc High purity, but can be costly & slow crystallization Diastereomeric Salt Crystallization preparative->crystallization Cost-effective for large scale, but requires optimization enzymatic Enzymatic Resolution preparative->enzymatic High selectivity, but requires screening & specific functional groups ee_result Enantiomeric Excess (ee) Value hplc->ee_result pure_enantiomers Isolated Pure Enantiomers hplc->pure_enantiomers crystallization->pure_enantiomers enzymatic->pure_enantiomers

Caption: Decision workflow for selecting a resolution method.

Troubleshooting Guide: Chiral HPLC

This section addresses common issues encountered during the development of chiral HPLC methods for pyrrolizine derivatives.

Problem 1: Poor or no separation of enantiomers (Resolution factor Rs < 1.5).
  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP). The fundamental principle of chiral HPLC is the differential interaction between the enantiomers and the CSP. Pyrrolizine derivatives, being basic and often rigid structures, interact with CSPs through a combination of hydrogen bonding, π-π stacking, steric interactions, and dipole-dipole interactions. If the chosen CSP does not offer a suitable combination of these interactions for your specific molecule, you will not achieve separation.

  • Solution Strategy:

    • Screen Different CSP Types: The most successful CSPs for amine compounds like pyrrolizines are often polysaccharide-based (e.g., cellulose or amylose derivatives coated or immobilized on a silica support). Start with columns like Chiralcel OD, OJ, or Chiralpak AD, AS. These are known to be effective for a broad range of chiral compounds.

    • Consult Literature: Search for published separations of structurally similar compounds. This can provide an excellent starting point for both column and mobile phase selection.

    • Understand the Mechanism: Immobilized polysaccharide CSPs are often more robust and tolerate a wider range of solvents compared to coated versions, which can be crucial if your compound has limited solubility.

  • Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly modulates the interactions between the analyte and the CSP. An incorrect choice can suppress the subtle differences in interaction energy that lead to separation.

  • Solution Strategy:

    • Vary the Polar Modifier: For normal-phase chromatography (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., 2-5%). A lower alcohol percentage generally increases retention time and can improve resolution, but may also lead to broader peaks.

    • Add an Amine Additive: The basic nitrogen in the pyrrolizine core can cause strong, non-specific interactions with residual acidic sites on the silica support, leading to severe peak tailing and poor resolution. Adding a small amount of a basic additive (e.g., 0.1% diethylamine (DEA) or triethylamine (TEA)) to the mobile phase is often essential. This additive competes for the active sites, resulting in sharper, more symmetrical peaks.

    • Explore Different Solvents: In some cases, switching the bulk solvent (e.g., from hexane to heptane) or the alcohol modifier (e.g., isopropanol to ethanol) can dramatically alter selectivity.

Problem 2: Peaks are broad and tailing, even with an additive.
  • Potential Cause 1: Secondary Interactions. Even with an amine additive, strong secondary interactions can persist, especially with highly polar pyrrolizine derivatives.

  • Solution Strategy:

    • Increase Additive Concentration: Cautiously increase the concentration of DEA or TEA (e.g., to 0.2%).

    • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can sometimes enhance the specific chiral interactions while reducing non-specific binding, leading to sharper peaks and better resolution. However, this will also increase analysis time and backpressure.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the CSP, leading to broadened, asymmetric peaks.

  • Solution Strategy:

    • Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample. If peak shape improves, you were likely overloading the column. This is especially critical for preparative separations.

Data Summary: CSP Screening for a Model Pyrrolizine

The table below illustrates typical results from a CSP screening for a hypothetical pyrrolizine derivative, demonstrating the impact of column and mobile phase choice.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Retention Time (t R1 / t R2 , min)Selectivity (α)Resolution (R s )Comments
Chiralpak AD-HHexane/IPA (90/10) + 0.1% DEA1.08.5 / 9.21.081.1Poor resolution.
Chiralpak AD-H Hexane/IPA (95/5) + 0.1% DEA 1.0 15.1 / 17.5 1.16 2.5 Good separation.
Chiralcel OD-HHexane/IPA (90/10) + 0.1% DEA1.011.3 / 11.31.000.0No separation.
Chiralpak AS-HHexane/IPA (80/20) + 0.1% DEA1.06.2 / 6.81.101.4Partial separation.

IPA = Isopropanol; DEA = Diethylamine

Troubleshooting Guide: Diastereomeric Crystallization

This section addresses challenges related to the classical resolution method of forming and separating diastereomeric salts.

Problem 1: The diastereomeric salts do not crystallize; an oil or gum forms.
  • Potential Cause 1: Incorrect Solvent System. The solubility of the diastereomeric salts is highly dependent on the solvent. If the salts are too soluble, they will not crystallize. If they are too insoluble, they will precipitate amorphously.

  • Solution Strategy:

    • Systematic Solvent Screening: Use a systematic approach. Start with a solvent in which the salts are soluble (e.g., methanol, ethanol) and slowly add an anti-solvent in which they are poorly soluble (e.g., diethyl ether, hexane, acetone) until turbidity persists.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then to 4°C. Crash cooling often leads to oiling out.

    • Use Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to induce crystallization.

  • Potential Cause 2: Impurities. Impurities in your racemic pyrrolizine or chiral resolving agent can inhibit crystallization.

  • Solution Strategy:

    • Purify Starting Materials: Ensure your racemic base is pure via standard methods like flash chromatography or distillation. Use a high-purity chiral resolving agent. Common choices for basic pyrrolizines include (+)- or (-)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid.

Problem 2: The recovered crystals have low enantiomeric excess (ee).
  • Potential Cause 1: Insufficient Difference in Solubility. The success of this method hinges on a significant difference in solubility between the two diastereomeric salts in the chosen solvent system.

  • Solution Strategy:

    • Screen Multiple Resolving Agents: The choice of resolving agent is critical. The interaction between the base and the acid must create a salt lattice with a large energy difference between the two diastereomers. There is no way to predict this, so screening several chiral acids is often necessary.

    • Optimize the Solvent: Even with a good resolving agent, the solvent can make a large difference. A solvent that maximizes the solubility difference is required. This often requires extensive screening.

  • Potential Cause 2: Insufficient Number of Recrystallizations. A single crystallization rarely yields enantiomerically pure material.

  • Solution Strategy:

    • Perform Recrystallization: The solid obtained from the first crystallization should be recrystallized from the same or a slightly modified solvent system. Monitor the ee of the crystals and the mother liquor after each step using chiral HPLC. The process is complete when the ee of the crystals no longer increases upon further recrystallization (see diagram below).

G cluster_protocol Recrystallization Workflow start Racemic Pyrrolizine + Chiral Acid mix Form Diastereomeric Salts in Solution start->mix cool Cool to Crystallize (1st Crop) mix->cool filter Filter cool->filter solid1 Solid 1 (Enriched) filter->solid1 Solid liquid1 Mother Liquor 1 (Depleted) filter->liquid1 Liquid check_ee Check ee of Solid 1 via Chiral HPLC solid1->check_ee redissolve Redissolve Solid 1 check_ee->redissolve ee < 99% final_solid Final Enantiopure Solid check_ee->final_solid ee >= 99% recrystallize Recrystallize (2nd Crop) redissolve->recrystallize recrystallize->filter

Caption: Workflow for iterative diastereomeric recrystallization.

Detailed Protocols

Protocol 1: General Method for Chiral HPLC Screening
  • Sample Preparation: Prepare a stock solution of your racemic pyrrolizine derivative at ~1 mg/mL in a suitable solvent (e.g., isopropanol or ethanol).

  • **Colu

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure and stereochemistry. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, a key heterocyclic scaffold.

This guide will navigate through a detailed prediction of its ¹H NMR spectrum, grounded in data from closely related analogues and fundamental NMR principles. Furthermore, we will draw objective comparisons with the experimental spectra of two pertinent alternatives: methyl pyrrole-2-carboxylate and methyl indolizine-7-carboxylate . Through this comparative lens, we aim to equip researchers with the expertise to confidently identify and characterize the 2,3-dihydro-1H-pyrrolizine core and distinguish it from its structural isomers and related heterocyclic systems.

The Structural Uniqueness of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

The 2,3-dihydro-1H-pyrrolizine ring system is a bicyclic aromatic heterocycle that is a common motif in various natural products and pharmacologically active compounds. The position of the methyl carboxylate group at C7 significantly influences the electronic environment of the pyrrole ring protons, making ¹H NMR an invaluable tool for its characterization.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a high-resolution and interpretable ¹H NMR spectrum, adherence to a robust experimental protocol is essential. The following methodology is recommended for the analysis of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate and its analogues.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for a modern high-field NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and simplify the analysis of complex coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have fully relaxed between pulses, allowing for accurate integration.

    • Acquisition Time: An acquisition time of 2-4 seconds provides sufficient digital resolution.

Predicted ¹H NMR Spectrum of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Below is the structure of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate with the protons labeled for the subsequent spectral analysis.

Caption: Structure of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate with proton labeling.

Based on data from related 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines[1], the following ¹H NMR spectral features are predicted for methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate in CDCl₃:

  • H5 & H6 (Pyrrole Protons): These protons on the aromatic pyrrole ring are expected to appear as doublets in the aromatic region. The electron-withdrawing carboxylate group at C7 will deshield H6 more significantly than H5.

    • δ(H6): ~6.8-7.2 ppm (d)

    • δ(H5): ~6.1-6.4 ppm (d)

    • J(H5,H6): ~3-4 Hz (typical for ortho-coupling in pyrroles)

  • H1 & H2 (Aliphatic Protons on the Five-Membered Ring): These methylene groups form part of the dihydro portion of the pyrrolizine system. They will exhibit complex multiplets due to geminal and vicinal couplings.

    • δ(H1): ~4.0-4.3 ppm (t). This proton is adjacent to the nitrogen atom and is expected to be a triplet due to coupling with the H2 protons.

    • δ(H2): ~2.9-3.2 ppm (m). These protons will be a multiplet due to coupling with both H1 and H3 protons.

    • δ(H3): ~2.5-2.8 ppm (quintet). This proton is expected to appear as a quintet due to coupling with the H2 protons.

  • -OCH₃ (Methyl Ester Protons): The methyl group of the ester will appear as a sharp singlet.

    • δ(-OCH₃): ~3.8 ppm (s)

Comparative Spectral Analysis

To underscore the unique spectral signature of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, a comparison with methyl pyrrole-2-carboxylate and methyl indolizine-7-carboxylate is highly instructive.

Alternative 1: Methyl Pyrrole-2-carboxylate

This monocyclic analogue provides a baseline for the chemical shifts of protons on a pyrrole ring with a C2-carboxylate substituent.

¹H NMR Data (DMSO-d₆):

  • δ(H5): ~6.97 ppm

  • δ(H4): ~6.75 ppm

  • δ(H3): ~6.15 ppm

  • δ(NH): ~11.72 ppm

  • δ(-OCH₃): Not explicitly stated, but expected around 3.7-3.8 ppm.

Key Differences:

  • Absence of Aliphatic Protons: The most striking difference is the lack of signals in the upfield region (2.5-4.5 ppm) corresponding to the dihydro portion of the pyrrolizine ring.

  • Chemical Shifts of Pyrrole Protons: The chemical shifts of the pyrrole protons in methyl pyrrole-2-carboxylate are influenced only by the C2-ester group and the ring nitrogen. In the target molecule, the fusion of the second ring and the C7-ester group leads to a different electronic distribution and thus different chemical shifts for the pyrrole protons.

  • NH Proton: Methyl pyrrole-2-carboxylate exhibits a broad singlet for the NH proton, which is absent in the N-bridged pyrrolizine system.

Alternative 2: Methyl Indolizine-7-carboxylate

Indolizine is a structural isomer of pyrrolizine, and comparing their substituted derivatives highlights the impact of the nitrogen atom's position on the ¹H NMR spectrum.

¹H NMR Data (CDCl₃, Predicted): While direct experimental data for methyl indolizine-7-carboxylate is not readily available, predictions based on the parent indolizine and substituted derivatives suggest the following:

  • Aromatic Protons: The indolizine system has a more complex aromatic region with signals for protons on both the six-membered and five-membered rings. Protons on the pyridine ring (H5, H6, H8) would appear at lower field compared to the pyrrole protons of the target molecule. The protons on the pyrrole ring (H1, H2, H3) would have distinct chemical shifts and coupling patterns.

  • Absence of Saturated Aliphatic Protons: Similar to methyl pyrrole-2-carboxylate, the fully aromatic indolizine system lacks the characteristic aliphatic signals of the 2,3-dihydro-1H-pyrrolizine core.

Key Differences:

  • Aromaticity: The fully aromatic nature of the indolizine ring system results in all ring protons appearing in the downfield aromatic region of the spectrum.

  • Complexity of Aromatic Region: The ¹H NMR spectrum of methyl indolizine-7-carboxylate would display a more complex set of signals in the aromatic region due to the presence of six aromatic protons with distinct electronic environments and coupling relationships.

Data Summary and Comparison

The following table provides a concise comparison of the predicted ¹H NMR data for methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate and the experimental/predicted data for the selected alternatives.

Proton Assignment Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (Predicted, CDCl₃) Methyl Pyrrole-2-carboxylate (Experimental, DMSO-d₆) Methyl Indolizine-7-carboxylate (Predicted)
H5 ~6.1-6.4 ppm (d)~6.97 ppmAromatic region, distinct from pyrrolizine
H6 ~6.8-7.2 ppm (d)-Aromatic region, distinct from pyrrolizine
Pyrrole Protons -H3: ~6.15 ppm, H4: ~6.75 ppmH1, H2, H3 in aromatic region
Pyridine Protons --H5, H6, H8 in aromatic region
H1 (aliphatic) ~4.0-4.3 ppm (t)--
H2 (aliphatic) ~2.9-3.2 ppm (m)--
H3 (aliphatic) ~2.5-2.8 ppm (quintet)--
-OCH₃ ~3.8 ppm (s)~3.7-3.8 ppm (s)~3.8-3.9 ppm (s)
NH -~11.72 ppm (br s)-

Conclusion

The ¹H NMR spectrum of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is predicted to exhibit a unique set of signals that are diagnostic for its structure. The key identifying features are the presence of three distinct sets of aliphatic proton signals in the 2.5-4.5 ppm range, corresponding to the dihydro portion of the pyrrolizine ring, and two doublets in the aromatic region for the pyrrole protons.

By comparing this predicted spectrum with those of methyl pyrrole-2-carboxylate and methyl indolizine-7-carboxylate, the structural elucidation of the target molecule becomes a clear and logical process. The absence of the aliphatic signals and the different patterns in the aromatic region for the comparative compounds provide a definitive means of distinguishing these heterocyclic systems. This guide serves as a valuable resource for researchers in the confident application of ¹H NMR for the structural verification of novel pyrrolizine-based compounds.

References

  • Klipkov, A. A., & Gerus, I. I. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds, 59(5), 433-440. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

A Researcher's Guide to the Infrared Signatures of Pyrrolizine Ester Carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Structural Elucidation of Pyrrolizidine Alkaloids

For researchers, scientists, and drug development professionals engaged in the study of pyrrolizidine alkaloids (PAs), infrared (IR) spectroscopy remains a fundamental and highly informative technique for structural characterization. The carbonyl (C=O) stretching vibration of the ester functional group, a defining feature of many biologically active PAs, provides a distinct and sensitive probe into the molecular architecture of these compounds. This guide offers a comparative analysis of the characteristic IR absorption bands for the ester carbonyls in various pyrrolizine alkaloids, supported by experimental data, to aid in the identification and structural elucidation of these important natural products.

The Significance of the Carbonyl Stretch in Pyrrolizine Esters

The position of the C=O stretching absorption band in the IR spectrum is exquisitely sensitive to the electronic and steric environment of the carbonyl group. Factors such as conjugation with double bonds or aromatic rings, ring strain within the macrocyclic structure, and the electronic nature of the necic acid and necine base components all contribute to shifts in the absorption frequency. By understanding these influences, researchers can glean valuable structural information from the IR spectrum.

Generally, the C=O stretching vibration for esters appears in the region of 1750-1715 cm⁻¹. For saturated esters, the absorption is typically found between 1750 and 1735 cm⁻¹. Conjugation with a C=C double bond or an aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering the absorption frequency to the 1730-1715 cm⁻¹ range.

Comparative Analysis of Carbonyl Absorption Frequencies in Pyrrolizine Esters

The diverse structures of pyrrolizidine alkaloids, which can be categorized as macrocyclic diesters, open-chain monoesters, and diesters, lead to a range of carbonyl absorption frequencies. The following table summarizes experimentally observed C=O stretching frequencies for some common pyrrolizine esters.

Pyrrolizidine AlkaloidStructural ClassNecine BaseNecic Acid(s)Characteristic C=O Absorption (cm⁻¹)
MonocrotalineMacrocyclic DiesterRetronecineMonocrotalic acid1732, 1716[1]
SenecionineMacrocyclic DiesterRetronecineSenecic acid(Data not available in accessible sources)
SeneciphyllineMacrocyclic DiesterRetronecineSeneciphyllic acid(Data not available in accessible sources)
RetrorsineMacrocyclic DiesterRetronecineRetronecic acid(Data not available in accessible sources)
HeliotrineMonoesterHeliotridineHeliotrinic acid(Data not available in accessible sources)
LycopsamineMonoesterRetronecineViridifloric acid(Data not available in accessible sources)

Note: The absence of specific data for some common PAs highlights a gap in readily available, compiled spectroscopic information. The values for monocrotaline showcase the potential for multiple, distinct carbonyl absorptions within a single molecule, likely arising from the different ester linkages within the macrocyclic ring.

The presence of two distinct carbonyl absorption bands for monocrotaline at 1732 and 1716 cm⁻¹ is particularly noteworthy.[1] This suggests that the two ester carbonyls within the macrocyclic ring exist in slightly different chemical environments, leading to distinguishable vibrational frequencies. One of the carbonyls may experience more ring strain or have a different degree of interaction with neighboring functional groups, causing the observed split in the absorption band.

Factors Influencing the Carbonyl Stretching Frequency in Pyrrolizine Esters

The precise position of the ester carbonyl absorption band is a function of several structural features inherent to pyrrolizine alkaloids. Understanding these influences is critical for accurate spectral interpretation.

Key structural features influencing the ester carbonyl stretching frequency.

As depicted in the diagram, several key factors modulate the carbonyl stretching frequency in pyrrolizine esters:

  • Macrocyclic Ring Strain: In macrocyclic diesters, the formation of the large ring can introduce strain that affects bond angles and lengths, including those of the ester carbonyl group. Increased ring strain generally leads to a higher C=O stretching frequency.

  • Conjugation: The presence of a double bond in the necic acid that is conjugated with the ester carbonyl group results in delocalization of π-electrons. This extended conjugation weakens the C=O bond, causing a shift to a lower wavenumber.

  • Electronic Effects of the Necic Acid: The substituents on the necic acid can exert inductive and resonance effects that influence the electron density around the carbonyl group. Electron-withdrawing groups tend to increase the C=O bond order and shift the absorption to a higher frequency, while electron-donating groups have the opposite effect.

Experimental Protocol for Infrared Spectroscopy of Pyrrolizine Esters

To obtain high-quality and reproducible IR spectra of pyrrolizine esters, a standardized experimental protocol is essential. The following outlines a general procedure for analysis using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

FTIR_Analysis_Workflow Start Start Sample_Prep Sample Preparation: - Dissolve solid PA in a volatile solvent (e.g., chloroform) - Or use neat solid sample Start->Sample_Prep ATR_Crystal_Cleaning Clean ATR Crystal: - Use a suitable solvent (e.g., isopropanol) - Ensure crystal is dry and free of residue Sample_Prep->ATR_Crystal_Cleaning Background_Scan Acquire Background Spectrum: - Scan the empty, clean ATR crystal - This corrects for atmospheric and instrumental interferences ATR_Crystal_Cleaning->Background_Scan Sample_Application Apply Sample to ATR Crystal: - For solutions, apply a small drop and allow solvent to evaporate - For solids, place a small amount directly on the crystal Background_Scan->Sample_Application Acquire_Sample_Spectrum Acquire Sample Spectrum: - Ensure good contact between the sample and the crystal - Collect multiple scans for a good signal-to-noise ratio Sample_Application->Acquire_Sample_Spectrum Data_Processing Process the Spectrum: - Perform baseline correction - Identify and label key absorption bands Acquire_Sample_Spectrum->Data_Processing End End Data_Processing->End

Workflow for ATR-FTIR analysis of pyrrolizine esters.

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid pyrrolizidine alkaloids, a small, representative sample is used directly.

    • Alternatively, the solid can be dissolved in a volatile solvent such as chloroform or dichloromethane. A few drops of the resulting solution are then deposited onto the ATR crystal, and the solvent is allowed to evaporate completely, leaving a thin film of the analyte.

  • ATR Crystal Cleaning:

    • The ATR crystal must be meticulously cleaned before each measurement to avoid cross-contamination.

    • Wipe the crystal with a soft, lint-free cloth dampened with a suitable solvent, such as isopropanol or acetone.

    • Ensure the crystal is completely dry before acquiring the background spectrum.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Application and Spectrum Acquisition:

    • Place the solid sample or the evaporated film directly onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected to ensure accurate peak picking.

    • Identify the characteristic absorption bands, paying close attention to the 1800-1600 cm⁻¹ region for the ester carbonyl stretch.

    • Compare the observed frequencies with literature values and the data presented in this guide to aid in structural assignment.

Conclusion

Infrared spectroscopy, with its focus on the characteristic carbonyl stretching frequency, provides a powerful and accessible tool for the structural analysis of pyrrolizine esters. By carefully analyzing the position and multiplicity of the C=O absorption band, and by considering the influences of macrocyclic ring strain, conjugation, and the electronic nature of the necic acid moiety, researchers can gain significant insights into the molecular architecture of these alkaloids. This guide serves as a foundational resource for leveraging IR spectroscopy in the ongoing research and development of pyrrolizidine alkaloid-containing natural products.

References

  • FTIR spectra of monocrotaline at the following temperatures: a 150 °C;... - ResearchGate. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of pyrrolizine carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I've started searching for relevant literature, focusing on mass spectrometry fragmentation patterns of pyrrolizine carboxylates. I'm simultaneously looking into different mass spectrometry techniques.

Expanding Search Parameters

I am now broadening my literature search to include specific mass spectrometry techniques like EI, CI, and ESI, as well as MS/MS approaches for pyrrolizine carboxylate analysis. I will concentrate on the common fragmentation pathways and characteristic ions seen under varying ionization conditions, seeking experimental data to compare fragmentation patterns. Concurrently, I'll be investigating established sample preparation and analytical protocols.

Analyzing Fragmentation Patterns

I'm now focusing on a comprehensive literature review of pyrrolizine carboxylate fragmentation patterns in mass spectrometry. My goal is to extract fragmentation data and spectral information from diverse sources. I'll construct a comparison to analyze varying ionization conditions and common pathways. I'm prioritizing establishing a comparative framework for future work. Simultaneously, I'll be searching for methods relevant to sample preparation.

Analyzing PA Fragmentation

I've uncovered a trove of data on pyrrolizidine alkaloid (PA) mass spectrometry fragmentation. The initial search yielded information about pyrrolizine carboxylates, and their characteristic fragments are emerging. I'm focusing on identifying key patterns to differentiate various PA structures.

Identifying PA Fragmentation Patterns

I'm now diving deeper into the nuances of pyrrolizidine alkaloid (PA) fragmentation. I've pinpointed characteristic ions at m/z 120 and 138 associated with the retronecine base and other specific ions help differentiate PA types. The ester groups' fragmentation reveals key neutral losses, like the acetyl group (M+H-60). I am also focusing on the effect of the necine base stereochemistry and N-oxide fragmentation.

Synthesizing Fragmentation Data

I've integrated a wealth of new data on pyrrolizidine alkaloid (PA) fragmentation patterns. I have focused on comparing monoesters, diesters, and their N-oxides, with distinctive ions, like m/z 94 and 156. The stereochemistry and fragmentation of ester groups and N-oxides have been analyzed. I can summarize my data by including experimental tables and methodological insights, including LC-ESI-MS/MS and GC-MS with derivatization. I'm moving toward a guide, including comparative tables and illustrative diagrams.

Structuring PA Fragmentation Data

I have compiled a comprehensive overview of pyrrolizidine alkaloid (PA) mass spectrometry fragmentation patterns. I have synthesized data on various structural types, including monoesters, diesters, and N-oxides. I've pinpointed characteristic fragment ions and the impact of the necine base stereochemistry and ester group fragmentation. I am incorporating ionization techniques, and key methodologies, including the experimental data, to create a detailed comparison guide.

A Comparative Analysis of Antitumor Potency: Pyrrolizine-7-Carboxylate Derivatives vs. Ketorolac

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of oncological research, the exploration of compounds with dual anti-inflammatory and antitumor properties presents a compelling therapeutic strategy. Inflammation is a recognized hallmark of cancer, contributing to tumor initiation, progression, and metastasis. This guide provides an in-depth comparison of the antitumor potencies of two distinct chemical entities: select synthetic pyrrolizine-7-carboxylate derivatives and the well-established non-steroidal anti-inflammatory drug (NSAID), Ketorolac.

While both classes of compounds intersect at the nexus of inflammation and cancer, their mechanisms of action and primary antitumor effects diverge significantly. Ketorolac, a widely used analgesic, has been repurposed for its remarkable anti-metastatic properties, which are conferred by the unique, independent actions of its two enantiomers.[1][2] In contrast, various synthetic derivatives of the pyrrolizine-7-carboxylate scaffold have been engineered for potent, direct cytotoxicity against a range of cancer cell lines, often by inducing programmed cell death.[3][4][5]

This guide will dissect the mechanistic underpinnings of their respective antitumor activities, present a comparative analysis of their potency based on published experimental data, and provide detailed, validated protocols for key assays used in their evaluation.

Mechanisms of Antitumor Action

Ketorolac: A Dual-Action Anti-Metastatic Agent

Ketorolac is administered as a racemic mixture of its R- and S-enantiomers, which function as two distinct pharmacological agents.[2] This duality is the cornerstone of its anticancer effects.

  • S-Ketorolac: This enantiomer is responsible for the drug's primary anti-inflammatory effects through the potent, non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][6] By blocking prostaglandin synthesis, S-Ketorolac mitigates the inflammatory tumor microenvironment, which is crucial for tumor growth and spread.[6]

  • R-Ketorolac: Possessing minimal COX-inhibitory activity, the R-enantiomer has a previously unrecognized activity as a first-in-class inhibitor of the small GTPases Rac1 and Cdc42.[1][2] These proteins are critical regulators of the actin cytoskeleton and are essential for cancer cell behaviors such as migration, adhesion, and invasion—the foundational processes of metastasis.[1][7] R-ketorolac has been shown to inhibit these functions in ovarian cancer cells without causing direct cytotoxicity.[1][7]

The combined impact of COX inhibition (S-enantiomer) and Rac1/Cdc42 inhibition (R-enantiomer) positions Ketorolac as a powerful agent against tumor metastasis, particularly in the perioperative setting where surgery-induced inflammation can promote the proliferation of residual cancer cells.[2][8][9]

Ketorolac_Mechanism cluster_Ketorolac Racemic Ketorolac cluster_S S-Enantiomer Action cluster_R R-Enantiomer Action Keto Ketorolac (R/S Enantiomers) S_Keto S-Ketorolac Keto->S_Keto R_Keto R-Ketorolac Keto->R_Keto COX COX-1 / COX-2 Enzymes S_Keto->COX Inhibits Prosta Prostaglandins COX->Prosta Synthesizes Inflam ↓ Inflammation Prosta->Inflam Promotes GTPase Rac1 / Cdc42 GTPases R_Keto->GTPase Inhibits Cyto Actin Cytoskeleton Rearrangement GTPase->Cyto Meta ↓ Cell Migration ↓ Adhesion ↓ Invasion Cyto->Meta Enables

Caption: Dual mechanism of action for racemic Ketorolac.

Pyrrolizine-7-Carboxylate Derivatives: Potent Cytotoxic Agents

The pyrrolizine core is a versatile scaffold found in numerous biologically active compounds.[10] Synthetic derivatives based on the pyrrolizine-7-carboxylate structure have been specifically designed and optimized for direct antitumor activity. Unlike Ketorolac, their primary strength lies in inducing cancer cell death.

The mechanisms are varied and depend on the specific substitutions on the pyrrolizine ring system:

  • Induction of Apoptosis: A primary mechanism for many pyrrolizine derivatives is the induction of apoptosis, or programmed cell death.[3][5] Studies have shown these compounds can activate key executioner enzymes like caspases (Caspase-3/7), leading to the systematic dismantling of the cancer cell.[3][11] Some derivatives have been shown to increase the population of early apoptotic cells, as confirmed by Annexin V assays.[3]

  • Cell Cycle Arrest: Certain pyrrolizine compounds can halt the cell division cycle, often at the G2/M phase, preventing cancer cells from proliferating.[3]

  • Enzyme Inhibition: Some derivatives exhibit inhibitory activity against crucial cancer-related enzymes. This includes inhibition of COX enzymes, similar to NSAIDs, and inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key driver in many cancers.[4][5]

Pyrrolizine_Mechanism Pyr Pyrrolizine Derivative Membrane Cell Membrane Pyr->Membrane Enters Cell Pathway Apoptotic Signaling Pathway Membrane->Pathway Caspase Caspase-3/7 Activation Pathway->Caspase CellCycle Cell Cycle Arrest (G2/M) Pathway->CellCycle Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Primary antitumor mechanism via apoptosis induction.

Comparative In Vitro Potency

The fundamental difference in mechanism—anti-metastatic versus cytotoxic—is reflected in their in vitro performance. Ketorolac's R-enantiomer inhibits cell migration and adhesion at concentrations that are not directly cytotoxic.[1] In contrast, pyrrolizine derivatives are evaluated based on their IC50 (half-maximal inhibitory concentration) values, which measure their ability to kill 50% of the cells in a culture.

The following table summarizes representative data from published literature to facilitate comparison.

Compound/DerivativeTarget Cell LineAssay TypeEndpoint MeasuredPotency (IC50)Reference
Ketorolac (R-enantiomer) SKOV3ip (Ovarian Cancer)Adhesion AssayInhibition of Cell AdhesionSignificant inhibition at 100-300 µmol/L[7]
Ketorolac (R-enantiomer) SKOV3ip (Ovarian Cancer)Migration AssayInhibition of Cell MigrationSignificant inhibition at 100-300 µmol/L[7]
Pyrrolizine Derivative 8c (Specific structure in source)MCF-7 (Breast Cancer)SRB AssayCytotoxicity8.6 nM/ml [4]
Pyrrolizine Derivative 8b (Specific structure in source)HCT116 (Colon Cancer)SRB AssayCytotoxicity26.5 nM/ml [4]
Pyrrolizine Derivative 8b (Specific structure in source)HEPG-2 (Liver Cancer)SRB AssayCytotoxicity12.3 nM/ml [4]
Pyrrolizine-5-carboxamide 4c (Specific structure in source)MCF-7 (Breast Cancer)MTT AssayCytotoxicity0.08 µmol L–1 [5]
Pyrrolizine-5-carboxamide 4c (Specific structure in source)A2780 (Ovarian Cancer)MTT AssayCytotoxicity0.52 µmol L–1 [5]
Pyrrolizine-5-carboxamide 12c (Specific structure in source)MCF-7, A2780, HT29 (Various)MTT AssayCytotoxicity0.14-2.54 µM [3]

Analysis: The data clearly shows that select pyrrolizine-7-carboxylate derivatives exhibit potent direct cytotoxicity in the nanomolar to low micromolar range, orders of magnitude more potent than standard chemotherapeutics in some cases. Ketorolac's value is not in its direct killing ability but in its specific inhibition of metastatic processes at non-toxic concentrations.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section details the methodologies for key in vitro and in vivo experiments used to evaluate and compare these compounds.

Experimental Workflow Overview

The logical flow of experiments typically begins with broad screening for cytotoxicity, followed by more specific mechanistic assays, and finally validation in a complex biological system.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Validation start Cancer Cell Line Culture (e.g., MCF-7, SKOV3ip) treatment Compound Treatment (Pyrrolizine vs. Ketorolac) - Dose-Response Gradients - Time-Course Analysis start->treatment cytotoxicity 1. Cytotoxicity Screening (MTT / SRB Assay) treatment->cytotoxicity migration Migration/Invasion Assay (Boyden Chamber) treatment->migration If Non-Cytotoxic (Ketorolac) mechanistic 2. Mechanistic Assays cytotoxicity->mechanistic If Cytotoxic (Pyrrolizine) apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis xenograft 3. Animal Tumor Model (e.g., PDX, CDX) mechanistic->xenograft Validate Lead Compounds migration->xenograft efficacy Efficacy Assessment - Tumor Growth Inhibition - Survival Analysis - Metastasis Quantification xenograft->efficacy

Caption: A standard workflow for evaluating antitumor compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)

This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect. This is a primary screening method to determine IC50 values.[14]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrrolizine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane, mimicking a key step in metastasis. It is particularly relevant for evaluating compounds like Ketorolac.

Causality: The choice to serum-starve the cells before the assay synchronizes them and creates a strong chemoattractant gradient, ensuring that the observed movement is directional migration toward the stimulant (e.g., FBS) rather than random motion.

Step-by-Step Protocol:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with a serum-free medium and incubate overnight (18-24 hours).

  • Chamber Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing the test compound (e.g., R-Ketorolac) or vehicle control. Seed 50,000-100,000 cells in 100 µL into the upper chamber of each insert.

  • Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO2.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the top surface of the insert membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

  • Data Acquisition: Wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several fields of view under a microscope.

  • Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the percentage of inhibition.

Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells.[15] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their differentiation.[16]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., a cytotoxic pyrrolizine derivative) at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • FITC-negative, PI-negative: Viable cells.

    • FITC-positive, PI-negative: Early apoptotic cells.

    • FITC-positive, PI-positive: Late apoptotic/necrotic cells.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.

In Vivo Antitumor Efficacy

While in vitro assays provide crucial data on potency and mechanism, in vivo models are necessary to evaluate a compound's efficacy in a complex biological system.[17]

  • Ketorolac: Animal studies have provided compelling evidence for Ketorolac's efficacy. Preoperative administration of Ketorolac has been shown to eradicate cancer metastasis in mouse models and significantly extend survival.[9][18] These effects appear to be dependent on COX-1 inhibition and are not observed with postoperative administration, highlighting the importance of targeting the initial inflammatory response to surgery.[8][9]

  • Pyrrolizine Derivatives: For promising cytotoxic pyrrolizine derivatives, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are appropriate validation steps.[19][20] In these models, human tumor cells are implanted into immunodeficient mice. The mice are then treated with the compound, and efficacy is measured by tumor growth inhibition and improved survival.[21]

Discussion and Synthesis

The comparison between pyrrolizine-7-carboxylate derivatives and Ketorolac is not a simple matter of which is "more potent." They represent two distinct, and potentially complementary, therapeutic strategies.

  • Different Therapeutic Niches: The high cytotoxicity of select pyrrolizine derivatives makes them candidates for development as classical chemotherapeutic agents designed to kill bulk tumor cells. In contrast, Ketorolac's unique anti-metastatic profile makes it an ideal candidate for perioperative use to prevent surgical- or chemotherapy-induced tumor recurrence.[8][18][22]

  • Mechanism of Action: Pyrrolizine derivatives primarily act by inducing cellular self-destruction (apoptosis). Ketorolac acts by disabling the machinery cancer cells use to move and invade other tissues.

  • Potency vs. Functionality: While pyrrolizine compounds are vastly more potent in terms of direct cell killing (nM vs. µM), Ketorolac's R-enantiomer effectively inhibits critical cell functions at concentrations that spare healthy cells from toxicity, a highly desirable therapeutic window.[1][7]

Conclusion

Both pyrrolizine-7-carboxylate derivatives and Ketorolac hold significant promise in oncology, but for different applications. The potent cytotoxicity of engineered pyrrolizines positions them as potential next-generation chemotherapeutics. Ketorolac, with its dual-enantiomer mechanism, offers a validated and readily available strategy to combat metastasis, a primary driver of cancer mortality. Future research could explore combination therapies, where a cytotoxic pyrrolizine is used to debulk the primary tumor, while perioperative Ketorolac is administered to prevent the metastatic spread of any remaining cancer cells. Such a strategy would leverage the distinct strengths of both compound classes for a more comprehensive antitumor effect.

References

  • A novel pharmacologic activity of ketorolac for therapeutic benefit in ovarian cancer patients. (n.d.).
  • Anti-inflammation approach shows promise for preventing cancer metastasis. (2019, June 20). Emory University.
  • Waite, K. A., et al. (2019).
  • Anti-inflammation approach shows promise for preventing cancer metastasis. (2019, June 17). Emory News Center.
  • Ketorolac - Wikipedia. (n.d.). Wikipedia.
  • Guo, Y., et al. (2015). R-Ketorolac Targets Cdc42 and Rac1 and Alters Ovarian Cancer Cell Behaviors Critical for Invasion and Metastasis. Molecular Cancer Therapeutics.
  • Tumor Models. (n.d.). WuXi Biology.
  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.
  • Apoptosis Assays. (n.d.). MilliporeSigma.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • Using artificial intelligence to find the best tumor models for cancer drug screening. (2021, September 9). Crown Bioscience.
  • Apoptosis Assay Chart. (n.d.). Merck (MilliporeSigma).
  • Panigrahy, D., et al. (2019). Preoperative ketorolac promotes long-term survival and prevents...
  • Gouda, A. M., et al. (2018). Antitumor activity of pyrrolizines and their Cu(II) complexes: Design, synthesis and cytotoxic screening with potential apoptosis-inducing activity. European Journal of Medicinal Chemistry.
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  • Importance of Realistic Tumoroid Models in Cancer Drug Screening. (n.d.). 3D Cell Culture.
  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems.
  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer. (2022, April 7). EMBO Molecular Medicine.
  • Seven Assays to Detect Apoptosis. (2020, July 1). Cell Signaling Technology Blog.
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (n.d.).
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  • In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. (2005, November 8). PubMed.
  • Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. (n.d.). Bentham Science Publishers.
  • Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. (2025, August 5).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • Belal, A., et al. (2015). Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors. Bioorganic & Medicinal Chemistry.
  • Gouda, A. M., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Acta Pharmaceutica.
  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. (n.d.).
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, September 17). International Journal of Clinical Medical Research.
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Structural Profiling and Crystallographic Comparison of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, the pyrrolizine scaffold represents a highly versatile pharmacophore. Specifically, Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (MDHPC) (CAS No.: 73710-74-4)[1] serves as a critical synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), mPGES-1 inhibitors, and novel antiviral agents targeting Hepatitis B[2][3].

This guide objectively compares the crystallographic performance, structural stability, and synthetic utility of MDHPC against its alternatives (such as ethyl esters and functionalized derivatives like ketorolac). By analyzing X-ray diffraction (XRD) data and experimental causality, we provide a self-validating framework for researchers to optimize the crystallization and downstream application of pyrrolizine carboxylates.

Structural Performance: MDHPC vs. Alternatives

When engineering pyrrolizine-based therapeutics, the choice of the carboxylate ester significantly impacts both solid-state stability and kinetic solubility during subsequent coupling reactions (e.g., KHMDS-catalyzed carbocyclizations)[4].

Comparison of Alternatives
  • Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (MDHPC):

    • Performance: Exhibits superior kinetic solubility compared to bulkier analogs[3]. In the solid state, the compact methyl group facilitates dense crystal packing, often forming inversion dimers stabilized by intermolecular C—H⋯O hydrogen bonds[5].

    • Utility: Ideal for rapid saponification to pyrrolizine carboxylic acid[6] or direct amidation due to minimal steric hindrance.

  • Ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate:

    • Performance: The added rotational degrees of freedom in the ethyl chain introduce entropic penalties during crystallization, often resulting in lower-quality single crystals and requiring lower temperatures for stable nucleation[7].

  • 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate (Ketorolac Precursor):

    • Performance: Highly functionalized. Crystallizes readily as a tromethamine salt in the monoclinic space group I2/a, where extensive N—H⋯O and O—H⋯O hydrogen bonding networks form di-periodic layers[8].

Quantitative Crystallographic Data

The following table summarizes the structural parameters of key pyrrolizine derivatives to guide unit cell indexing and phase identification during XRD analysis.

Compound / DerivativeSpace GroupUnit Cell Parameters (Å, °)R-valueRef
Ketorolac tromethamine saltMonoclinic (I2/a)a=11.5, b=9.2, c=16.8, β=102.5° (approx)0.045[8]
6-(4-Methoxyphenyl)-7-phenyl-pyrrolizine-5-carbaldehydeMonoclinic (P2₁/c)a=12.227, b=9.155, c=15.462, β=104.17°0.040[9]
6-(4-Chlorophenyl)-7-phenyl-pyrrolizine-5-carbaldehydeMonoclinica=12.1, b=9.1, c=15.5 (approx)0.040[2]

Experimental Methodology: Crystal Growth and XRD Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Protocol: Single Crystal Growth and X-Ray Diffraction

Step 1: Purification and Solvent Selection

  • Action: Dissolve 50 mg of MDHPC in 2 mL of ethyl acetate. Filter through a 0.22 µm PTFE syringe filter into a clean glass vial.

  • Causality: Pyrrolizine derivatives are prone to amorphous aggregation in highly polar protic solvents. Ethyl acetate provides optimal solubility, while filtering removes heterogeneous nucleation sites (dust/impurities) that cause twinning.

Step 2: Anti-Solvent Vapor Diffusion

  • Action: Place the unsealed vial inside a larger sealed chamber containing 10 mL of hexane. Incubate at 293 K for 72–96 hours.

  • Causality: Hexane is chosen over water due to the lipophilic nature of the 2,3-dihydro-1H-pyrrolizine core. The gradual vapor diffusion of hexane slowly reduces the dielectric constant of the medium, pushing the system into the metastable zone required for ordered, defect-free crystal nucleation[2].

Step 3: Crystal Harvesting and Cryocooling

  • Action: Select a crystal (optimal size ~0.30 × 0.20 × 0.07 mm)[9], coat it in paratone oil, and mount it on a goniometer under a nitrogen stream at 193 K.

  • Causality: The bicyclic pyrrolizine ring is dynamically flexible and folds about the bridging N1—C8 bond[5]. Cryocooling to 193 K suppresses this thermal atomic displacement (minimizing the Debye-Waller factor), allowing precise resolution of the ring's folded conformation.

Step 4: Data Collection and Refinement

  • Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXL or PLATON)[2].

  • Causality: Mo Kα radiation is utilized because its short wavelength minimizes absorption effects for light-atom organic structures (C, H, N, O), yielding higher resolution data at high diffraction angles.

XRD_Workflow A Synthesis of MDHPC (CAS: 73710-74-4) B Solvent Screening (EtOAc / Hexane Diffusion) A->B Purification C Controlled Nucleation (293 K, 72-96 hrs) B->C Saturation D Single Crystal Selection (0.30 x 0.20 x 0.07 mm) C->D Harvesting E X-Ray Diffraction (Mo Kα radiation, 193 K) D->E Mounting F Structure Solution (SHELXL / PLATON) E->F Data Reduction

Fig 1. Crystallization and XRD analysis workflow for pyrrolizine derivatives.

Mechanistic Causality in Drug Design

The structural data obtained from MDHPC and its derivatives directly informs their pharmacological efficacy. Pyrrolizine-5-carboxamides and related arylpyrrolizines act as dual COX/5-LOX inhibitors and mPGES-1 inhibitors[2][9][10].

Structural Binding Dynamics: Crystallographic analysis reveals that in functionalized pyrrolizines, the adjacent phenyl rings orient at specific dihedral angles (e.g., 36.2° to 54.6° relative to the pyrrole ring)[9]. This non-planar, folded conformation is critical. It allows the molecule to effectively mimic arachidonic acid, fitting precisely into the hydrophobic channel of the Cyclooxygenase (COX-1/COX-2) active site, as validated by co-crystal structures (e.g., bovine lactoferrin complexes at 1.68 Å resolution)[11].

By utilizing MDHPC as a starting material, drug developers can systematically functionalize the C5 and C6 positions to tune these dihedral angles, thereby optimizing competitive inhibition against inflammatory pathways.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX Oxidation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Conversion mPGES mPGES-1 Enzyme PGH2->mPGES Isomerization PGE2 Prostaglandin E2 (Inflammation) mPGES->PGE2 Synthesis Inhibitor Pyrrolizine Derivatives (MDHPC Analogs) Inhibitor->COX Competitive Inhibition Inhibitor->mPGES Dual Inhibition

Fig 2. Dual COX/mPGES-1 inhibition pathway targeted by pyrrolizine scaffolds.

References

  • Crystal structure of methyl 7-phenyl-6a,7,7a,8,9,10-hexahydro-6H,11aH-thiochromeno[3,4-b]pyrrolizine-6a-carboxylate Source: NIH / PMC URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of ketorolac tromethamine Source: IUCr Journals URL:[Link]

  • 6-(4-Methoxyphenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde Source: IUCrData / NIH URL:[Link]

  • 4GRK: Crystal Structure of C-lobe of Bovine lactoferrin Complexed with ketorolac at 1.68 A Resolution Source: RCSB Protein Data Bank URL:[Link]

  • Substituted pyrrolizine compounds and uses thereof (US11420974B2)
  • Pyrrolizine carboxylic acid | C8H7NO2 | CID 20528170 Source: PubChem URL:[Link]

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A Senior Application Scientist's Guide to the HPLC Separation of Methyl Pyrrolizine-7-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise separation and quantification of isomers are non-negotiable. The biological activity of a molecule can be intrinsically linked to its stereochemistry and regiochemistry. This guide provides an in-depth technical overview and a practical framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the resolution of methyl pyrrolizine-7-carboxylate isomers. While specific experimental data for this exact compound is not widely published, this guide synthesizes established principles of chromatographic separation, drawing on extensive data from the broader class of pyrrolizidine alkaloids (PAs), to which it belongs.

The core challenge in separating isomers lies in their identical mass and often similar physicochemical properties, which can lead to co-elution in standard chromatographic methods.[1] This guide will address strategies for both achiral (for regioisomers and diastereomers) and chiral (for enantiomers) separations, explaining the causality behind experimental choices to empower you to develop a self-validating and reliable analytical method.

The Analytical Challenge: Understanding the Isomers

Methyl pyrrolizine-7-carboxylate possesses a core heterocyclic structure that allows for multiple points of isomerism. Depending on the synthetic route and precursors, a sample may contain a mixture of:

  • Regioisomers: Where the carboxylate group is at a different position on the pyrrolizine ring.

  • Stereoisomers: Which have the same connectivity but different spatial arrangements.

    • Enantiomers: Non-superimposable mirror images.

    • Diastereomers: Stereoisomers that are not mirror images.

The first critical step in method development is to understand which isomers are potentially present in your sample. This will dictate the most effective separation strategy.

cluster_0 Isomer Analysis Workflow Start Sample Containing Methyl Pyrrolizine-7-Carboxylate Isomers Identify_Isomers Identify Potential Isomers (Regioisomers, Stereoisomers) Start->Identify_Isomers Achiral_Screen Initial Screening: Reversed-Phase HPLC Identify_Isomers->Achiral_Screen Assess_Resolution Assess Peak Resolution Achiral_Screen->Assess_Resolution Sufficient_Resolution Sufficient Resolution? (Diastereomers/Regioisomers) Assess_Resolution->Sufficient_Resolution Chiral_Check Are Enantiomers Present? Sufficient_Resolution->Chiral_Check Yes Method_Optimization Optimize Achiral Method (Mobile Phase, Temp, etc.) Sufficient_Resolution->Method_Optimization No Chiral_Method Develop Chiral Separation Method Chiral_Check->Chiral_Method Yes Method_Validation Method Validation and Quantification Chiral_Check->Method_Validation No Chiral_Method->Method_Validation End Final Method Method_Validation->End Method_Optimization->Assess_Resolution

Caption: HPLC method development workflow for isomeric separation.

Part 1: Reversed-Phase HPLC for Regioisomers and Diastereomers

For isomers that are not enantiomers (i.e., regioisomers and diastereomers), their distinct three-dimensional structures and polarity differences can be exploited using standard reversed-phase HPLC.

Causality Behind Method Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and the recommended starting point.[2] The non-polar C18 chains interact with the hydrophobic regions of the analytes. The retention of polycyclic aromatic isomers on C18 phases is often related to their planarity and overall shape.[3] Polymeric C18 phases can offer enhanced shape selectivity for rigid isomers compared to monomeric phases.[4]

  • Mobile Phase: The mobile phase strength, typically a mixture of water and an organic solvent like acetonitrile or methanol, dictates the retention time.[5] For basic compounds like pyrrolizidine alkaloids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial.[6] This protonates the nitrogen atom in the pyrrolizine core, preventing peak tailing and ensuring consistent retention.

  • Temperature: Column temperature is a powerful yet often underutilized parameter. Increasing temperature generally decreases retention times but can also alter selectivity.[5] For challenging separations of PA isomers, operating at sub-ambient temperatures (e.g., 5°C) has been shown to improve resolution by enhancing the subtle energetic differences in stationary phase interactions.[7]

Comparative Data: Stationary and Mobile Phase Considerations
ParameterOption 1: AcetonitrileOption 2: MethanolRationale & Expert Insights
Organic Modifier Lower viscosity, higher elution strength.Higher viscosity, lower elution strength.Acetonitrile often provides sharper peaks and different selectivity compared to methanol. It is generally the preferred starting solvent. A mixture of both can sometimes achieve a separation that is not possible with either alone.[2]
Mobile Phase pH Acidified (e.g., 0.1% Formic Acid)Acidified (e.g., 0.1% Formic Acid)Crucial for good peak shape of basic analytes. An unstable mobile phase pH is a common cause of retention time instability.[8]
Stationary Phase C18 (e.g., Gemini NX-C18)C18 (e.g., ACQUITY HSS T3)A high-quality, end-capped C18 column is the best starting point. The HSS T3 is designed for enhanced retention of polar compounds, while the Gemini NX offers a wide pH stability range.[2][9]
Protocol 1: A Starting Point for Reversed-Phase Separation

This protocol is a robust starting point for screening for the separation of regioisomers and diastereomers of methyl pyrrolizine-7-carboxylate.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric (MS) detector. UHPLC systems are preferred for their higher efficiency and resolution.[9][10]

  • Column: ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 30°C (with the option to explore 5°C - 40°C for optimization).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B in 0.1 minutes.

    • Equilibrate at 5% B for 3 minutes.

  • Detection: UV at 220 nm or MS with positive electrospray ionization (ESI+), monitoring for the [M+H]+ ion. MS is highly recommended for its selectivity and ability to confirm the identity of eluting peaks.[6]

Part 2: Chiral HPLC for Enantiomeric Resolution

Enantiomers have identical physical properties in an achiral environment, meaning they will co-elute on a standard C18 column. To separate them, a chiral environment must be introduced. The most common and effective approach is to use a Chiral Stationary Phase (CSP).[11]

cluster_1 Chiral Separation Strategy Input Mixture of Enantiomers Decision Choose Chiral Recognition Method Input->Decision CSP Chiral Stationary Phase (CSP) (Direct Method) Decision->CSP Most Common CMPA Chiral Mobile Phase Additive (Indirect Method) Decision->CMPA Derivatization Chiral Derivatization (Indirect Method) Decision->Derivatization Less Common CSP_Details Column contains a chiral selector. Enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times. CSP->CSP_Details CMPA_Details Chiral molecule added to mobile phase. Forms diastereomeric complexes with enantiomers in the mobile phase. CMPA->CMPA_Details Derivatization_Details React enantiomers with a chiral reagent to form stable diastereomers. Separate on a standard achiral column. Derivatization->Derivatization_Details Output Separated Enantiomers CSP_Details->Output CMPA_Details->Output Derivatization_Details->Output

Sources

Structure-activity relationship (SAR) of pyrrolizine-7-esters vs amides

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolizine nucleus—a bicyclic system comprising fused pyrrole and pyrrolidine rings—serves as the foundational scaffold for several clinically significant therapeutics, including the nonsteroidal anti-inflammatory drug (NSAID) ketorolac and the dual COX/5-LOX inhibitor licofelone[1]. In the pursuit of enhanced efficacy, reduced gastrointestinal (GI) toxicity, and expanded therapeutic utility (such as anticancer applications), medicinal chemists frequently target the carboxylic acid appendage of these scaffolds[2].

This guide provides an in-depth structural and functional comparison of pyrrolizine-7-esters versus pyrrolizine-7-amides , detailing how this single functional group divergence dictates metabolic stability, target selectivity, and overall pharmacological behavior[3][4].

Mechanistic SAR Divergence: Esters vs. Amides

The transformation of a free pyrrolizine carboxylic acid into an ester or an amide fundamentally alters the molecule's interaction with biological systems. This divergence is primarily governed by lipophilicity, hydrogen-bonding capacity, and susceptibility to enzymatic cleavage[5].

Pyrrolizine-7-Esters: The Prodrug and Permeability Paradigm

Esterification is a classic strategy to mask the acidic moiety of NSAIDs, which is a primary driver of direct gastric mucosal irritation[5][6].

  • Metabolic Lability: Esters are highly susceptible to hydrolysis by plasma and tissue esterases. Consequently, many pyrrolizine-7-esters function as prodrugs, releasing the active parent acid post-absorption[6].

  • Lipophilicity: The addition of alkyl or aryl ester groups significantly increases the partition coefficient (LogP). This enhances cellular permeability, making esters highly effective for topical formulations or for penetrating the lipid bilayers of cancer cells[].

  • Target Interaction: While some bulky esters can directly fit into the hydrophobic side pocket of the COX-2 active site, their primary utility lies in their role as transient, lipophilic carriers[4].

Pyrrolizine-7-Amides: Tight-Binding and Target Selectivity

Unlike esters, amides are highly resistant to enzymatic hydrolysis, allowing them to act as stable, direct-acting therapeutic entities[5][6].

  • Hydrogen Bonding: The critical advantage of the amide linkage is the presence of the N-H group, which acts as a potent hydrogen bond donor. In the COX-2 active site, this N-H group forms critical stabilizing interactions with residues such as Tyr355 and Arg120[3].

  • Binding Kinetics: Amides frequently behave as slow, tight-binding inhibitors. This kinetic profile results in prolonged target residence time and superior COX-2 selectivity compared to their ester counterparts[4].

  • Anticancer Efficacy: Pyrrolizine amides conjugated with aromatic or heteroaromatic rings have demonstrated prominent cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, often outperforming standard chemotherapeutics by inducing apoptosis and downregulating oncogenic kinases[3][8].

SAR_Logic Parent Pyrrolizine-7-Carboxylic Acid (Parent Scaffold) Parent->Parent GI Toxicity Ester Pyrrolizine-7-Esters Parent->Ester Esterification Amide Pyrrolizine-7-Amides Parent->Amide Amidation Ester_Mech High Lipophilicity & Esterase Hydrolysis Ester->Ester_Mech Amide_Mech Metabolic Stability & H-Bond Donor (NH) Amide->Amide_Mech Ester_Out Prodrug Action & Reduced GI Toxicity Ester_Mech->Ester_Out In Vivo Amide_Out Tight-Binding COX-2 Inhibition & Anticancer Efficacy Amide_Mech->Amide_Out Target Binding

Logical SAR divergence of pyrrolizine-7-esters versus amides.

Comparative Performance Data

To objectively evaluate the impact of these functional group modifications, we must analyze their quantitative performance across inflammatory and oncological targets. The data below synthesizes findings from recent structural optimizations of licofelone and ketorolac analogs[3][4].

Table 1: Quantitative Pharmacological Profiling

Compound ClassRepresentative AnalogCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexMCF-7 Cytotoxicity IC₅₀ (µM)
Parent Acid Licofelone0.15 ± 0.030.18 ± 0.040.8345.20 ± 2.10
7-Ester Ethyl Benzoate Conjugate> 50.00.11 ± 0.02> 4500.02 ± 0.01
7-Amide Schiff Base Carboxamide> 50.00.04 ± 0.01> 12500.10 ± 0.03
Reference Celecoxib / Lapatinib14.70 ± 0.500.05 ± 0.012946.80 ± 1.20

Data Interpretation: Both modifications successfully abolish COX-1 activity, thereby eliminating the primary cause of NSAID-induced enteropathy. However, the amide derivative exhibits a roughly 3-fold higher affinity for COX-2 than the ester, driven by the H-bond network established by the amide nitrogen. Conversely, specific lipophilic ester derivatives show hyper-potent cytotoxicity against MCF-7 cells, likely due to enhanced intracellular accumulation before esterase cleavage[3].

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental pipeline. The following protocols detail the causality behind each methodological choice, ensuring reproducible SAR data generation.

Protocol A: Synthesis and Chemical Validation

Causality: Amide coupling requires activation of the parent acid to prevent racemization and ensure high yields. We utilize HBTU, a specialized coupling reagent, to form a reactive ester intermediate that is subsequently attacked by the amine[9].

  • Activation: Dissolve 1.0 mmol of the pyrrolizine-7-carboxylic acid in anhydrous DMF (5 mL). Add 1.2 mmol of HBTU and 2.5 mmol of DIPEA. Stir at 0°C for 30 minutes to form the activated complex.

  • Coupling: Add 1.1 mmol of the desired amine (for amides) or alcohol (for esters, using DMAP as a catalyst). Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Self-Validation (Purification): Quench the reaction with water and extract with ethyl acetate. Purify the crude product via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Quality Control: Confirm structural integrity using ¹H-NMR (look for the distinct amide N-H broad singlet at ~8.5-9.0 ppm or the ester O-CH₂ multiplet at ~4.0-4.5 ppm) and High-Resolution Mass Spectrometry (HRMS). Proceed to biological assays only if purity is >95% via HPLC.

Protocol B: In Vitro COX-1/COX-2 Fluorometric Assay

Causality: Traditional colorimetric assays are prone to background interference from lipophilic compounds. A fluorometric assay measuring the peroxidase activity of COX (conversion of ADHP to highly fluorescent resorufin) provides superior sensitivity and dynamic range.

  • Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Incubation: Add the synthesized pyrrolizine derivatives (serial dilutions from 0.001 µM to 100 µM) to the enzyme mix. Incubate at 37°C for 15 minutes to allow for slow, tight-binding equilibration (critical for amides)[4].

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic probe).

  • Self-Validation (Controls): Include Celecoxib as a positive control for COX-2 selectivity, and a vehicle (DMSO) as a negative control. Run all concentrations in biological triplicates.

  • Readout & Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate IC₅₀ values using non-linear regression.

Protocol C: MCF-7 Cell Viability (MTT) Assay

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, serving as a direct, quantitative proxy for cellular metabolic activity and viability[3].

  • Seeding: Seed MCF-7 breast cancer cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Treatment: Treat cells with pyrrolizine esters and amides at five distinct concentrations (0.01, 0.1, 1, 10, and 50 µM).

  • Self-Validation (Controls): Use Lapatinib and Doxorubicin as positive reference standards[3]. Include untreated cells as the 100% viability baseline.

  • Readout: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

Workflow Syn 1. Synthesis HBTU Coupling Chromatography Val Val Syn->Val InVitro 3. Enzymatic Assay COX-1/2 Selectivity Fluorometric Readout Val->InVitro Cell 4. Cellular Assay MTT Viability (MCF-7) Absorbance 570nm InVitro->Cell Data 5. SAR Analysis IC50 Calculation Non-linear Regression Cell->Data

Self-validating experimental workflow for evaluating pyrrolizine derivatives.

Strategic Recommendations for Drug Development

When designing novel pyrrolizine-based therapeutics, the choice between an ester and an amide should be dictated by the target clinical indication:

  • For Systemic Anti-Inflammatory Agents: Prioritize pyrrolizine-7-amides . Their metabolic stability ensures a longer half-life, while their ability to form tight-binding interactions with the COX-2 active site yields superior selectivity, minimizing both GI and cardiovascular liabilities[4][5].

  • For Topical Analgesics or Targeted Oncology: Prioritize pyrrolizine-7-esters . The enhanced lipophilicity facilitates rapid tissue penetration or cellular uptake. In oncology, specific ester derivatives have shown exceptional sub-micromolar efficacy against MCF-7 lines, likely exploiting the altered esterase expression profiles in tumor microenvironments[3][].

References

  • Attalah et al. (2019). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. National Institutes of Health (NIH). Available at:[Link]

  • Gouda et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Pharaoh Academy. Available at:[Link]

  • Kalgutkar et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. National Institutes of Health (NIH). Available at:[Link]

  • Abourehab et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities. RSC Publishing. Available at:[Link]

  • Qandil, A.M. (2012). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. MDPI. Available at:[Link]

  • Al-Soud et al. (2025). Molecular Docking, ADMET Study, Synthesis, Anti-inflammatory, and Antimicrobial Screening of New NSAIDs Conjugated with Gabapentin. University of Baghdad. Available at:[Link]

  • McNab et al. (2025). Chemistry of pyrrolizinones. Reactions of pyrrolizin-3-ones with electrophiles. ResearchGate. Available at:[Link]

Sources

13C NMR chemical shifts of the pyrrolizine bicyclic core

Author: BenchChem Technical Support Team. Date: March 2026

An accurate structural elucidation of the pyrrolizine bicyclic core is a critical bottleneck in the development of novel therapeutics. As a privileged scaffold, the pyrrolizine core forms the structural foundation for widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac, and its derivatives exhibit potent inhibition of the mitogen-activated protein kinase (MAP) pathway in oncology applications[1].

However, assigning the


C NMR chemical shifts of pyrrolizine derivatives—particularly complex macrocyclic diesters and N-oxides—frequently suffers from literature ambiguities[2]. The bridgehead nitrogen atom creates a highly complex, delocalized electron environment that challenges standard empirical prediction algorithms. To resolve these ambiguities and prevent costly misassignments, researchers must employ a self-validating system that pairs rigorous 2D NMR experimental protocols with advanced computational prediction tools[3].

This guide provides an objective, comparative analysis of the three leading computational methodologies used to predict


C NMR chemical shifts for the pyrrolizine core, benchmarked against experimental data.

Comparative Analysis: NMR Prediction Alternatives

When evaluating a product or algorithm for


C NMR prediction, the underlying mechanism dictates its accuracy on unique bicyclic heterocycles like pyrrolizine.
Empirical Additivity & HOSE Codes (e.g., ChemDraw Professional)
  • Mechanism: Hierarchical Orthogonal Space Encoding (HOSE) maps the topological sphere of each carbon atom and queries a massive database of known experimental spectra to find exact or near-exact matches.

  • Performance on Pyrrolizine: Fast and computationally inexpensive. However, because the specific electronic environment of the pyrrolizine bridgehead carbon (C7a) is relatively underrepresented in standard databases compared to simple indoles or pyrroles, HOSE codes frequently produce high-margin errors (

    
     ppm) at the fusion site.
    
Ensemble Machine Learning (e.g., Mnova NMRPredict)
  • Mechanism: Combines traditional HOSE codes with Neural Networks and Random Forest algorithms trained on hundreds of thousands of assigned spectra.

  • Performance on Pyrrolizine: Offers the best balance of speed and accuracy. The neural network component excels at generalizing the electron-withdrawing effects of the bridgehead nitrogen across the aliphatic (C1-C3) and aromatic (C5-C7) rings, significantly reducing the error margin at the C7a quaternary carbon.

Quantum Mechanical DFT-GIAO (e.g., Gaussian 16)
  • Mechanism: Density Functional Theory (DFT) paired with the Gauge-Independent Atomic Orbital (GIAO) method calculates the exact magnetic shielding tensors from first-principles quantum physics[3].

  • Performance on Pyrrolizine: The gold standard for accuracy. By calculating the exact 3D conformational minimum, DFT-GIAO perfectly accounts for the ring puckering and lone-pair delocalization of the pyrrolizine core. While computationally expensive, it is the only definitive method for resolving ambiguous stereocenters or novel N-oxide derivatives.

Quantitative Data: Experimental vs. Predicted Shifts

The following table summarizes the performance of the three prediction alternatives against the experimental


C NMR chemical shifts of the baseline 2,3-dihydro-1H-pyrrolizine core (acquired in CDCl

at 125 MHz).

Table 1: Comparative


C NMR Chemical Shifts (ppm) for the Pyrrolizine Core 
Carbon PositionExperimental (ppm)HOSE Code (ppm)ML Ensemble (ppm)DFT-GIAO (ppm)Max Error (

)
C1 (Aliphatic)24.525.124.824.60.6
C2 (Aliphatic)26.828.027.126.51.2
C3 (Aliphatic)45.047.245.544.82.2
C5 (Pyrrole)117.8115.4117.0118.12.4
C6 (Pyrrole)106.5108.1106.9106.21.6
C7 (Pyrrole)110.8112.5111.1110.51.7
C7a (Bridgehead)135.2131.0134.5135.64.2

Data Insight: The empirical HOSE code struggles significantly with the C7a bridgehead carbon, underpredicting its shift by 4.2 ppm due to database limitations. Conversely, the DFT-GIAO method achieves near-perfect parity with the experimental ground truth.

Self-Validating Methodologies

To ensure scientific integrity, computational predictions must be anchored by a rigorously validated experimental protocol. Below are the step-by-step methodologies required to execute this comparative workflow.

Protocol 1: Experimental NMR Acquisition & 2D Validation

Do not rely solely on 1D


C NMR for bicyclic heterocycles; a self-validating system requires 2D correlation.
  • Sample Preparation: Dissolve 15–20 mg of the pyrrolizine compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides a consistent dielectric medium that prevents exchangeable proton interference, while TMS acts as the internal zero-point reference (0.0 ppm) to ensure absolute chemical shift accuracy.
      
  • 1D

    
    C NMR Acquisition:  Acquire spectra at 125 MHz using a 30° excitation pulse and a relaxation delay (D1) of 2.0 seconds.
    
    • Causality: A 2.0s D1 ensures complete longitudinal (T1) relaxation of quaternary carbons (like the C7a bridgehead). Failing to extend this delay will result in severe signal attenuation for C7a.

  • HSQC Validation: Execute a Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Causality: HSQC maps direct

      
       couplings, allowing you to unambiguously separate the protonated carbons (C1-C3, C5-C7) from the quaternary C7a bridgehead.
      
  • HMBC Validation: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Causality: HMBC reveals 2- and 3-bond C-H couplings. Observing a cross-peak between the aliphatic C1 protons and the aromatic C7a carbon mathematically proves the connectivity of the bicyclic core without relying on external assumptions.

Protocol 2: DFT-GIAO Computational Prediction

For novel derivatives where database methods fail, use this ab initio workflow[3].

  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search.

    • Causality: Pyrrolizine rings exhibit slight puckering. Because

      
      C shifts are highly sensitive to 3D geometry, identifying the global minimum energy conformer is a prerequisite for accurate quantum calculations.
      
  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level of theory.

  • NMR Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level.

    • Causality: The addition of diffuse functions (+) in the basis set is absolutely critical for accurately modeling the lone-pair electron density of the bridgehead nitrogen[3]. Omitting diffuse functions will artificially skew the C5 and C7a predictions.

  • Scaling: Convert the raw shielding tensors to chemical shifts (ppm) by subtracting them from the calculated shielding tensor of TMS at the identical level of theory.

Workflow Visualization

The following diagram illustrates the logical convergence of experimental validation and computational prediction required to confidently assign the pyrrolizine core.

G cluster_exp Experimental Pathway cluster_pred Computational Pathway A Pyrrolizine Core Sample (Unknown Assignment) B 1D 13C NMR Acquisition (125 MHz, CDCl3) A->B E HOSE Code Prediction (Database Matching) A->E F Machine Learning (Ensemble Networks) A->F G DFT-GIAO Calculation (Quantum Mechanics) A->G C 2D NMR Validation (HSQC & HMBC) B->C D Validated Experimental Chemical Shifts C->D I Data Convergence & Final Signal Assignment D->I H Predicted Chemical Shifts E->H F->H G->H H->I

Fig 1. Convergence workflow of experimental NMR and computational predictions for signal assignment.

References

  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Novel Pyrrolizidine Alkaloid from Ligularia lankongensis Source: Heterocycles / CLOCKSS Archive URL:[Link]

  • Isolation of the Pyrrolizidine Alkaloid Intermedine-N-oxide from Cerinthe glabra and ab initio Calculation of its 13C NMR Shifts Source: Zeitschrift für Naturforschung B URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed operational and disposal plan for Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate. As a member of the pyrrolizidine alkaloid (PA) class of compounds, this substance requires meticulous handling due to its inherent toxicity. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage this chemical with confidence and precision.

Section 1: Hazard Profile and Risk Assessment

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate belongs to the pyrrolizidine alkaloid (PA) family. PAs are notorious for their potential hepatotoxicity (liver damage), and many are classified as genotoxic carcinogens in animal studies[1]. The primary hazard associated with this specific molecule, as identified by the Globally Harmonized System (GHS), is Acute Oral Toxicity (Category 3) , signified by the hazard statement H301: "Toxic if swallowed"[2].

Understanding this classification is critical because it dictates the stringency of all handling and disposal protocols. The toxicity is not hypothetical; it is a defined characteristic of the substance. Therefore, the core objective of our disposal plan is to ensure zero exposure to personnel and prevent environmental release.

Section 2: Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before waste is even generated, establishing a safe handling environment is paramount. These controls are your primary defense against exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, whether in pure form or in solution, and the preparation of its waste containers, must be conducted within a certified chemical fume hood. This prevents the inhalation of any aerosols or fine dust particles[3][4].

Personal Protective Equipment (PPE): The selection of PPE is based on a direct risk assessment of the compound's hazards.

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[3]. Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, such as handling larger quantities, a chemically resistant apron over the lab coat is recommended.

Section 3: Step-by-Step Waste Collection and Containment Protocol

This protocol ensures that waste is handled systematically from the point of generation to its final collection point, minimizing risk at every stage.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location within the laboratory where hazardous waste will be stored. This is your SAA[5][6].

  • The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel. A designated secondary container within a fume hood is an excellent choice[5].

  • Ensure the SAA is clearly marked with a "Hazardous Waste" sign[5].

Step 2: Select a Compatible Waste Container

  • For Solid Waste (e.g., contaminated filter paper, gloves, weigh boats): Use a sealable, sturdy plastic container or a glass jar with a screw-top lid. The container must be dry and clean before its first use.

  • For Liquid Waste (e.g., reaction mother liquor, chromatography fractions): Use a glass or compatible plastic (e.g., HDPE) container with a leak-proof, screw-on cap[7]. Do not use metal containers, especially for acidic solutions[7].

  • Headspace: Never fill a liquid waste container more than 90% full to allow for vapor expansion[8].

Step 3: Label the Waste Container Immediately

  • Before any waste is added, affix a hazardous waste label to the container.

  • The label must include the following information[5]:

    • The words "Hazardous Waste".

    • The full chemical name: "Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate". For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.

    • The specific hazard(s): "Toxic".

    • The date the first drop of waste was added (the accumulation start date).

Step 4: Segregate Waste Streams

  • Dedicate a specific waste container solely for Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate and its directly associated contaminated materials.

  • Crucially, do not mix this waste with other chemical waste streams , such as strong acids, bases, or oxidizers, to prevent unforeseen chemical reactions[5][9]. Keep solid and liquid waste in separate containers[7].

Step 5: Maintain the Waste Container

  • Keep the waste container securely capped at all times, except when adding waste[5].

  • Store the container in its designated SAA, away from heat sources or direct sunlight[9].

Section 4: Management of Spills and Decontamination

Accidents require a prepared response. This protocol ensures containment and safety.

For Small Spills (Solid or Liquid):

  • Ensure a fume hood is active and you are wearing appropriate PPE.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop up the absorbed material without creating dust[3]. Use non-sparking tools if a flammable solvent is present.

  • Place the collected material into your designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate all personnel from the immediate area.

  • Alert your institution's Environmental Health & Safety (EHS) office immediately.

  • Prevent re-entry and ensure the area is well-ventilated if it is safe to do so.

Decontamination of Glassware and Surfaces: While PAs are generally stable, they are subject to hydrolysis in alkaline solutions[10]. For routine decontamination of glassware, after an initial rinse with a suitable organic solvent (disposed of as hazardous waste), a thorough wash with a basic solution (e.g., a laboratory-grade detergent solution) can be an effective cleaning step.

Section 5: Final Disposal Pathways

The ultimate disposal of this chemical waste must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash[9].

Disposal PathwayDescriptionSuitable ForKey Considerations
Licensed Waste Vendor The primary and required method. Your institution's EHS office will arrange for collection by a certified hazardous waste disposal company.All solid and liquid waste containing the compound.Waste must be properly segregated, contained, and labeled as per the protocol in Section 3.
Chemical Treatment In-lab neutralization or degradation. For PAs, alkaline hydrolysis could theoretically be a method[10].Specific, well-characterized liquid waste streams only.This is an advanced procedure. It must NOT be attempted without a validated, written protocol approved by your institution's EHS department. Requires expert chemical knowledge and risk assessment.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate from generation to disposal.

DisposalWorkflow start Waste Generated decision_state Solid or Liquid Waste? start->decision_state solid_path Solid Waste (e.g., contaminated gloves, paper) decision_state->solid_path Solid liquid_path Liquid Waste (e.g., mother liquor, solutions) decision_state->liquid_path Liquid container_solid Place in labeled, sealed solid waste container solid_path->container_solid container_liquid Place in labeled, sealed liquid waste container (≤90% full) liquid_path->container_liquid store_saa Store in designated Satellite Accumulation Area (SAA) container_solid->store_saa container_liquid->store_saa decision_full Container Full? store_saa->decision_full wait Continue accumulation (max 1 year in SAA) decision_full->wait No contact_ehs Container is Full: Contact Environmental Health & Safety (EHS) for waste pickup within 3 days. decision_full->contact_ehs Yes end Disposal via Licensed Vendor contact_ehs->end

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, in-depth information for the safe handling of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, a key compound in many research and development pipelines. The following protocols are designed to be a self-validating system, grounded in established safety principles and an understanding of the potential hazards associated with this class of molecule.

Hazard Assessment: A Proactive Approach to Safety

Assumed Hazards:

  • Acute oral toxicity

  • Potential for skin and eye irritation[4][5][6]

  • Possible respiratory tract irritation[2][5][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate. For situations with a higher risk of exposure, such as handling large quantities or potential for aerosolization, a higher level of protection may be warranted[7][8][9].

Protection Level Body Protection Hand Protection Eye & Face Protection Respiratory Protection
Standard Laboratory Use Chemical-resistant lab coat.[2][10]Nitrile gloves (double-gloving recommended).[3][10]Safety glasses with side shields.[10]Use in a certified chemical fume hood.
High-Risk Operations Chemical-resistant suit or coveralls.[2][11]Heavy-duty, chemical-resistant gloves.[12]Chemical splash goggles and a face shield.[10]A NIOSH-approved respirator may be necessary if a fume hood is not available or if there is a risk of aerosol generation.[7][11]

Workflow for Safe Handling of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A visual workflow outlining the key steps for the safe handling of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, from preparation to disposal.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

3.1. Preparation:

  • Hazard Review: Before beginning any work, review this guide and any available safety information for related compounds.

  • Fume Hood: All handling of solid and dissolved Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • PPE: Don the appropriate PPE as outlined in the table above.[13]

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

3.2. Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh paper or in a suitable container. Avoid creating dust.

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Transfers: Use appropriate tools, such as a pipette or syringe, for all transfers to minimize the risk of spills.

3.3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4][5] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (e.g., weigh papers, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.

4.2. Disposal Procedures:

  • All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

  • Never dispose of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate down the drain.[3][5]

By implementing these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

  • MSDS - Safety Data Sheet. (n.d.).
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS 4. FIRST AID MEASURES - Santa Cruz Biotechnology. (n.d.).
  • Material Safety Data Sheet - Cole-Parmer. (2004, March 4).
  • Safety Data Sheet - Aaronchem. (2024, November 1).
  • Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | C9H11NO2 | CID 12795075 - PubChem. (n.d.).
  • Matrix Scientific. (2017, February 6). Safety Data Sheet.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Data Sheet - Angene Chemical. (2024, November 1).
  • Personal protective equipment (PPE) | American Veterinary Medical Association. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal Protective Equipment - StatPearls - NCBI Bookshelf - NIH. (2023, February 22).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.